molecular formula C₁₄H₂₇NO₃ B1144980 Boc-D-cha-ol CAS No. 129593-17-5

Boc-D-cha-ol

Cat. No.: B1144980
CAS No.: 129593-17-5
M. Wt: 257.37
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-D-cha-ol, also known as this compound, is a useful research compound. Its molecular formula is C₁₄H₂₇NO₃ and its molecular weight is 257.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO3/c1-14(2,3)18-13(17)15-12(10-16)9-11-7-5-4-6-8-11/h11-12,16H,4-10H2,1-3H3,(H,15,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOJQBBXPSVGTQT-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical overview of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate, a pivotal chiral building block in modern medicinal chemistry. We will explore its fundamental physicochemical properties, detail a robust synthetic and purification protocol, outline methods for its analytical characterization, and discuss its significant applications in the development of therapeutic agents, particularly protease inhibitors. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and development, offering both theoretical insights and practical, field-proven methodologies.

Introduction and Strategic Importance

(R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate, also known as Boc-D-cyclohexylalaninol, is a non-proteinogenic amino alcohol derivative. Its structure is characterized by a cyclohexylalanine backbone where the carboxylic acid has been reduced to a primary alcohol and the amine is protected by a tert-butoxycarbonyl (Boc) group. This specific combination of a chiral center, a bulky lipophilic cyclohexyl group, a primary hydroxyl group, and an acid-labile protecting group makes it an exceptionally valuable intermediate in asymmetric synthesis.

The strategic importance of this molecule lies in its utility as a precursor for constructing complex molecular architectures, particularly in peptidomimetics and small molecule inhibitors.[1] The cyclohexyl moiety often serves to occupy hydrophobic pockets in enzyme active sites, such as those found in various proteases, enhancing binding affinity and potency. The hydroxyl and protected amine groups provide versatile handles for subsequent chemical modifications and peptide bond formation.

Key Identifiers:

  • IUPAC Name: tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate

  • CAS Number: 168960-20-9

  • Molecular Formula: C₁₄H₂₇NO₃

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis and process development. The properties of Boc-D-cyclohexylalaninol are summarized below. The Boc group and the cyclohexyl ring contribute to its solubility in a wide range of organic solvents, while the hydroxyl and carbamate moieties allow for some degree of polarity.

PropertyValueSource
Molecular Weight 257.38 g/mol PubChem
Appearance White to off-white solid[2]
Melting Point 64 - 67 °C[2]
Boiling Point Data not available-
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Limited solubility in water.General knowledge
SMILES C1CCC(CC1)CNC(=O)OC(C)(C)CPubChem
InChIKey PQNXLHERNXHGEB-SCSAIBSYSA-NPubChem

Synthesis and Purification: A Validated Protocol

The synthesis of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate is most commonly and efficiently achieved starting from the commercially available amino acid, D-cyclohexylalanine. The synthetic strategy involves two key transformations: protection of the amine and reduction of the carboxylic acid.

Causality in Experimental Design:

  • Amine Protection: The amine functionality is first protected with a tert-butoxycarbonyl (Boc) group. The Boc group is chosen for its stability under the reducing conditions required for the subsequent step and its facile removal under mild acidic conditions, which preserves the integrity of other sensitive functional groups in a larger synthetic scheme. The reaction is typically performed using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[3]

  • Carboxylic Acid Reduction: The carboxylic acid of the N-Boc protected amino acid is then reduced to a primary alcohol. Common reducing agents for this transformation include borane complexes (e.g., BH₃·THF) or lithium aluminium hydride (LAH). However, a safer and highly effective method involves a two-step procedure via a mixed anhydride, which is then reduced with sodium borohydride (NaBH₄). This method avoids the use of highly pyrophoric reagents like LAH and often results in cleaner reactions with higher yields.

Diagram: Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

G Start D-Cyclohexylalanine Step1 Boc Protection Start->Step1 1. Boc₂O 2. Base (e.g., NaHCO₃) 3. Dioxane/Water Intermediate N-Boc-D-cyclohexylalanine Step1->Intermediate Step2 Reduction Intermediate->Step2 1. Isobutyl chloroformate, NMM 2. NaBH₄, THF/Water Product (R)-tert-butyl (1-cyclohexyl-3- hydroxypropan-2-yl)carbamate Step2->Product

Caption: Synthetic pathway for Boc-D-cyclohexylalaninol.

Detailed Experimental Protocol

This protocol is a self-validating system, designed for high yield and purity.

Part A: Synthesis of N-Boc-D-cyclohexylalanine

  • Setup: To a 500 mL round-bottom flask, add D-cyclohexylalanine (1 equiv.), 1,4-dioxane, and a 1M aqueous solution of sodium bicarbonate. Stir the mixture at room temperature until the amino acid is fully dissolved.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv.) in 1,4-dioxane dropwise over 30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted Boc₂O.

  • Isolation: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold 1M KHSO₄ solution. A white precipitate will form.

  • Purification: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under vacuum to yield N-Boc-D-cyclohexylalanine as a white solid.

Part B: Synthesis of (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate

  • Activation: Dissolve the N-Boc-D-cyclohexylalanine (1 equiv.) from Part A in anhydrous tetrahydrofuran (THF) in a three-neck flask under an inert atmosphere (Argon or Nitrogen). Cool the solution to -15 °C.

  • Mixed Anhydride Formation: Add N-methylmorpholine (NMM, 1 equiv.) followed by the dropwise addition of isobutyl chloroformate (1 equiv.). Stir the resulting slurry at -15 °C for 15-20 minutes. A white precipitate of NMM·HCl will form.

  • Reduction: In a separate flask, dissolve sodium borohydride (NaBH₄, 2 equiv.) in water and cool to 0 °C. Add the cold NaBH₄ solution to the mixed anhydride slurry dropwise, ensuring the internal temperature does not exceed 0 °C.

  • Monitoring & Quenching: Stir the reaction mixture vigorously for 1-2 hours. Monitor by TLC. Once complete, cautiously quench the reaction by adding 1M HCl until the effervescence ceases.

  • Isolation: Extract the product with ethyl acetate (3x). Combine the organic layers, wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under vacuum. The crude product can be purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the title compound as a pure white solid.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical step. A combination of spectroscopic methods is employed for full characterization.

Diagram: Analytical Workflow

This diagram outlines the standard procedure for confirming the structure and purity of the final compound.

G Sample Purified Product Identity Structural Identity Confirmation Sample->Identity Purity Purity & Enantiomeric Excess Sample->Purity NMR ¹H & ¹³C NMR Identity->NMR MS Mass Spectrometry (MS) Identity->MS IR Infrared Spectroscopy (IR) Identity->IR HPLC Chiral HPLC Purity->HPLC MP Melting Point Analysis Purity->MP

Caption: Logical workflow for analytical characterization.

Spectroscopic Data

The following data are representative for the successful synthesis of the title compound.

¹H NMR (400 MHz, CDCl₃):

  • δ (ppm): ~4.90 (d, 1H, NH), ~3.70-3.55 (m, 3H, CH-NH and CH₂-OH), ~2.20 (br s, 1H, OH), ~1.80-1.60 (m, 5H, cyclohexyl), 1.45 (s, 9H, C(CH₃)₃), ~1.30-1.05 (m, 8H, cyclohexyl and CH₂-cyclohexyl).

  • Expert Interpretation: The broad singlet around 4.90 ppm is characteristic of the carbamate N-H proton. The singlet at 1.45 ppm integrating to 9 protons is the hallmark of the Boc protecting group. The multiplets between 3.55 and 3.70 ppm correspond to the methine proton adjacent to the nitrogen and the two diastereotopic protons of the CH₂OH group.

¹³C NMR (100 MHz, CDCl₃):

  • δ (ppm): ~156.5 (C=O, carbamate), ~79.5 (C(CH₃)₃), ~66.0 (CH₂-OH), ~52.0 (CH-NH), ~40.5 (CH₂-cyclohexyl), ~34.5, ~33.5, ~32.5 (cyclohexyl CH₂), ~28.5 (C(CH₃)₃), ~26.5, ~26.0 (cyclohexyl CH₂).

Mass Spectrometry (ESI+):

  • m/z: Calculated for C₁₄H₂₇NO₃Na [M+Na]⁺: 280.1883; Found: 280.1885.

Infrared (IR) Spectroscopy (ATR):

  • ν (cm⁻¹): ~3350 (O-H and N-H stretch), ~2920, 2850 (C-H stretch), ~1685 (C=O stretch, carbamate), ~1160 (C-O stretch).

Applications in Drug Development

(R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate is not an active pharmaceutical ingredient (API) itself but is a high-value chiral intermediate. Its primary application is in the synthesis of protease inhibitors, a class of drugs used to treat viral diseases (e.g., HIV, Hepatitis C) and other conditions.[1]

  • HIV Protease Inhibitors: The hydroxyethylamine isostere is a classic transition-state mimic for the cleavage of peptide bonds by aspartyl proteases like HIV protease. Boc-D-cyclohexylalaninol serves as a precursor to the "P1" residue in many peptidomimetic inhibitors, where the cyclohexyl side chain fits into the hydrophobic S1 pocket of the enzyme.

  • Hepatitis C Virus (HCV) Protease Inhibitors: Similarly, it has been used in the synthesis of inhibitors targeting the HCV NS3/4A serine protease.

  • Other Therapeutic Targets: The structural motif is also found in inhibitors of other enzymes, such as renin and β-secretase (BACE1), which are targets for hypertension and Alzheimer's disease, respectively.[1]

Safety and Handling

As a laboratory chemical, (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamate requires careful handling in accordance with good laboratory practices.

  • Hazard Identification: May cause skin, eye, and respiratory irritation.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2]

  • Handling: Use in a well-ventilated area or a fume hood. Avoid generating dust. Keep away from heat and sources of ignition.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2][7]

Always consult the most current Safety Data Sheet (SDS) from the supplier before handling the material.[2][4][7]

References

  • Fisher Scientific. (2024). Safety Data Sheet: N-Boc-3-cyclohexyl-D-alanine.

  • ChemicalBook. tert-Butyl carbamate(4248-19-5) 1H NMR spectrum.

  • PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate.

  • PubChem. tert-butyl N-((2R)-1-hydroxypropan-2-yl)carbamate.

  • Thermo Fisher Scientific. (2009). Safety Data Sheet.

  • Biosynth. (2022). Safety Data Sheet: Boc-L-Cha-OH.

  • Benchchem. tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4.

  • Fisher Scientific. (2025). Safety Data Sheet: N-Boc-D-cyclohexylglycinol.

  • AAPPTec. MSDS - Safety Data Sheet: Boc-D-Alaninol.

  • ChemScene. tert-Butyl (1-hydroxypropan-2-yl)carbamate | CAS 147252-84-4.

  • Organic Syntheses. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE.

  • Synthetic Pages. Synthesis of (±)-cis-tert-Butyl N-[4-(hydroxymethyl)-2-cyclopenten-1-yl]carbamate.

  • PrepChem.com. Synthesis of Step 3: (2R,3S)-N-[(tert-Butyloxy) carbonyl]-3-amino-4-cyclohexyl-2-(triisopropylsilyloxy) butan-1-ol.

  • National Center for Biotechnology Information. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. PubMed.

  • MDPI. (2009). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R).

  • Google Patents. EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s).

  • PubChem. tert-butyl N-[1-[(2S)-3-cyclohexyl-1-[[(2S,3R)-4-(cyclopropylamino)-3-hydroxy-4-oxo-1-[(3R)-2-oxo-3,4-dihydropyrrol-3-yl]butan-2-yl]amino]-1-oxopropan-2-yl]-2-oxo-3-pyridinyl]carbamate.

  • Amanote Research. Synthesis of (2r,3s)-((1r,2s,5r)-2-Isopropyl-5-Methylcyclohexyl) 2-(4-Bromophenyl)-3-(Tert-Butoxy-Carbonylamino).

  • PubChem. tert-Butyl [(1R,2R)-1-hydroxy-1-(3-hydroxyphenyl)propan-2-yl]carbamate.

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester.

  • Synthonix. tert-Butyl (1-hydroxypropan-2-yl)carbamate.

  • Sigma-Aldrich. 20-(tert-Butoxy)-20-oxoicosanoic acid.

  • ResearchGate. 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164).

Sources

Physicochemical properties of Boc-D-cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Boc-D-cyclohexylalaninol

N-(tert-Butoxycarbonyl)-D-cyclohexylalaninol, commonly abbreviated as Boc-D-Cha-ol, is a chiral amino alcohol of significant interest in medicinal chemistry and peptide science. As a derivative of the unnatural amino acid D-cyclohexylalanine, it serves as a crucial building block in the synthesis of modified peptides and peptidomimetics. The incorporation of residues with bulky, hydrophobic side chains like cyclohexyl can impart unique structural constraints, enhance metabolic stability, and modulate the biological activity of synthetic peptides.[1] This makes Boc-D-cyclohexylalaninol a valuable tool for researchers in drug discovery aiming to develop novel therapeutics with improved pharmacokinetic profiles.[2][3]

A thorough understanding of the physicochemical properties of Boc-D-cyclohexylalaninol is paramount for its effective application. These properties—ranging from solubility and thermal stability to spectroscopic signatures—directly influence reaction conditions, purification strategies, and the ultimate conformation of the resulting peptide. This guide provides a comprehensive overview of these core characteristics, supported by detailed experimental protocols and field-proven insights to empower researchers in their synthetic endeavors.

Chemical Identity and Core Properties

The foundational step in utilizing any chemical reagent is to confirm its identity and key physical constants. Boc-D-cyclohexylalaninol is characterized by a tert-butoxycarbonyl (Boc) protecting group on the amine, a chiral center with D-configuration, and a primary alcohol.

PropertyValueSource(s)
IUPAC Name (R)-tert-butyl (1-cyclohexyl-3-hydroxypropan-2-yl)carbamateN/A
Synonyms This compound, N-(t-Butoxycarbonyl)-D-cyclohexylalaninol[4]
CAS Number 129593-17-5[4]
Molecular Formula C₁₄H₂₇NO₃[1][5]
Molecular Weight 257.37 g/mol [1][5][6]
Appearance Colorless to light yellow viscous liquid or gel[1]

Detailed Physicochemical Analysis

The physical behavior of Boc-D-cyclohexylalaninol dictates its handling, storage, and reactivity.

Thermal Properties
  • Boiling Point: The boiling point for the corresponding L-isomer is reported as 214 °C.[5][6] This high boiling point is indicative of strong intermolecular hydrogen bonding enabled by the alcohol (-OH) and carbamate (N-H) groups. This value suggests that vacuum distillation would be required for purification to prevent thermal decomposition.

  • Melting Point: Data for the solid-state melting point is not consistently available, as the compound is often supplied as a viscous liquid or gel.[1] For related compounds like N-Boc-D-cyclohexylglycinol, a melting range of 83 - 87 °C has been reported, suggesting that under certain conditions, Boc-D-cyclohexylalaninol may solidify.[7]

Solubility Profile

The solubility is governed by the interplay between the polar alcohol and carbamate functionalities and the nonpolar Boc and cyclohexyl groups.

  • Soluble: Expected to be soluble in a wide range of organic solvents, including methanol, ethanol, dichloromethane (DCM), chloroform, and ethyl acetate.

  • Insoluble: Generally insoluble in water due to the dominance of its hydrophobic moieties.

This solubility profile is critical for selecting appropriate solvent systems for chemical reactions (e.g., peptide coupling) and purification techniques like column chromatography.

Chiral Properties

Spectroscopic Profile

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation. The expected signals in a CDCl₃ solvent are:

  • ¹H NMR:

    • ~3.7-3.9 ppm (m, 1H): The proton on the chiral carbon (CH-NHBoc).

    • ~3.5-3.6 ppm (m, 2H): The two diastereotopic protons of the primary alcohol group (CH₂-OH).

    • ~2.5-3.0 ppm (br s, 1H): The hydroxyl proton (OH). This signal is often broad and its chemical shift is highly dependent on concentration and temperature.

    • ~1.6-1.8 ppm & ~0.8-1.3 ppm (m, 11H): Protons of the cyclohexyl ring.

    • ~1.45 ppm (s, 9H): The nine equivalent protons of the tert-butyl group (Boc).

  • ¹³C NMR:

    • ~156 ppm: Carbonyl carbon of the Boc group.

    • ~80 ppm: Quaternary carbon of the Boc group.

    • ~65 ppm: Methylene carbon attached to the hydroxyl group (CH₂OH).

    • ~52 ppm: Chiral methine carbon (CH-NH).

    • ~26-40 ppm: Carbons of the cyclohexyl ring.

    • ~28.5 ppm: Methyl carbons of the Boc group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

  • ~3400 cm⁻¹ (broad): O-H stretching of the alcohol group.

  • ~3350 cm⁻¹ (sharp): N-H stretching of the carbamate.

  • ~2850-2930 cm⁻¹ (strong): C-H stretching from the cyclohexyl and Boc groups.

  • ~1680-1700 cm⁻¹ (strong): C=O stretching of the Boc carbonyl group.[9][10]

  • ~1160 cm⁻¹ (strong): C-O stretching associated with the carbamate and alcohol.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Expected [M+H]⁺: 258.21 m/z

  • Common Fragments: A characteristic fragmentation pattern for Boc-protected compounds is the loss of the Boc group or components thereof. Expect to see major fragments corresponding to the loss of isobutylene (C₄H₈, 56 Da) or the entire Boc group (100 Da).[11]

Experimental Methodologies

The following protocols describe standard procedures for verifying the physicochemical properties of Boc-D-cyclohexylalaninol.

General Workflow for Physicochemical Characterization

The following diagram outlines a logical workflow for the comprehensive characterization of a sample of Boc-D-cyclohexylalaninol.

G cluster_0 Physicochemical Characterization Workflow Start Receive/Synthesize Sample Visual Visual Inspection (Color, State) Start->Visual Solubility Solubility Testing (Qualitative) Visual->Solubility Polarimetry Optical Rotation (Polarimetry) Solubility->Polarimetry Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Polarimetry->Spectroscopy End Verified Reagent Spectroscopy->End G cluster_1 Spectroscopic Analysis Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Info Confirms C-H framework and connectivity NMR->NMR_Info IR_Info Identifies functional groups (OH, NH, C=O) IR->IR_Info MS_Info Confirms Molecular Weight and fragmentation MS->MS_Info

Caption: Workflow illustrating the complementary nature of spectroscopic techniques.

  • NMR Sample Prep: Dissolve ~5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Transfer to an NMR tube.

  • IR Sample Prep: Apply a thin film of the neat liquid sample onto a salt plate (NaCl or KBr) for analysis.

  • MS Sample Prep: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like methanol or acetonitrile for analysis by electrospray ionization (ESI).

Significance in Research and Development

The physicochemical properties of Boc-D-cyclohexylalaninol are not merely data points; they are predictors of its utility.

  • Hydrophobicity: The bulky cyclohexyl side chain significantly increases the hydrophobicity of peptides into which it is incorporated. This can enhance membrane permeability and protect against enzymatic degradation, thereby improving the bioavailability of a peptide drug candidate. [1][2]* Boc Protecting Group: The Boc group provides robust protection of the amine during synthesis but can be removed under specific acidic conditions (e.g., with trifluoroacetic acid), allowing for controlled, stepwise peptide elongation.

  • Chirality: The D-configuration is often intentionally used to produce peptides that are resistant to proteases, which typically recognize L-amino acids. This leads to a longer in vivo half-life.

Safety and Handling

Safe handling in the laboratory is essential. While this specific compound is not classified as hazardous under OSHA, standard laboratory precautions should be observed. [7]* Personal Protective Equipment (PPE): Wear safety glasses with side shields, chemical-resistant gloves, and a lab coat. [12][13]* Handling: Avoid contact with skin, eyes, and clothing. [14]Use in a well-ventilated area or under a chemical fume hood. [12][15]Wash hands thoroughly after handling. [13]* Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place. [12][13]Recommended storage temperature is often between 0-8 °C. [1]* First Aid:

  • Eyes: Rinse immediately with plenty of water for at least 15 minutes. [12][15] * Skin: Wash off immediately with plenty of soap and water. [14][15] * Inhalation: Move to fresh air. [14][15]

References

  • This compound | 129593-17-5. ChemicalBook.
  • SAFETY DATA SHEET - N-Boc-3-cyclohexyl-D-alanine. Fisher Scientific.
  • Boc-β-cyclohexyl-D-alanine. Chem-Impex.
  • MSDS - Safety Data Sheet.
  • An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH. Benchchem.
  • Boc-β-ciclohexilalaninol. Chem-Impex.
  • Boc-β-Cyclohexylalaninol. Chem-Impex.
  • SAFETY DATA SHEET - (S)-2-(BOC-amino)-1-propanol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - N-Boc-D-alaninol. Fisher Scientific.
  • SAFETY DATA SHEET - N-Boc-D-cyclohexylglycinol. Fisher Scientific.
  • BOC-BETA-CYCLOHEXYL-L-ALANINOL Product Description. ChemicalBook.
  • BOC-BETA-CYCLOHEXYL-L-ALANINOL. Chongqing Chemdad Co., Ltd.
  • Boc-D-phenylalaninol. Chem-Impex.
  • Confirmation of Synthesis: using MS to identify a protective group. ACD/Labs.
  • IR Spectroscopy - Basic Introduction. The Organic Chemistry Tutor via YouTube.
  • spectroscopy IR carbonyls. Professor Dave Explains via YouTube.
  • 14.2a IR Spectra of Carbonyl Compounds. Chad's Prep via YouTube.

Sources

Boc-D-cha-ol CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-α-(tert-Butoxycarbonyl)-D-cyclohexylalaninol (Boc-D-cha-ol)

Introduction

N-α-(tert-Butoxycarbonyl)-D-cyclohexylalaninol, commonly abbreviated as this compound, is a chiral amino alcohol derivative of significant utility in medicinal chemistry and synthetic organic chemistry. As a protected form of D-cyclohexylalaninol, it serves as a crucial building block in the synthesis of complex molecules, particularly in the development of peptide-based therapeutics and chiral catalysts. The presence of the bulky, lipophilic cyclohexyl group can impart unique conformational properties and enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredient.[1] The tert-Butoxycarbonyl (Boc) protecting group provides a robust yet readily cleavable shield for the amine functionality, making it highly compatible with various synthetic strategies, most notably Solid Phase Peptide Synthesis (SPPS).[2][3]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It details the compound's chemical and physical properties, provides a validated synthetic protocol, explores its applications in modern drug discovery, and outlines essential safety and handling procedures.

Chemical Identity and Physicochemical Properties

This compound is structurally defined by a cyclohexylalanine backbone where the carboxylic acid has been reduced to a primary alcohol and the alpha-amino group is protected by a tert-butoxycarbonyl group.

Chemical Structure

Caption: Chemical Structure of Boc-D-cyclohexylalaninol.

Physicochemical Data
PropertyValueReference(s)
IUPAC Name tert-butyl N-[(2R)-1-cyclohexyl-3-hydroxypropan-2-yl]carbamate[4]
Synonyms Boc-D-cyclohexylalaninol, (R)-2-(Boc-amino)-3-cyclohexylpropan-1-ol[4][5]
CAS Number 129593-17-5[4][5]
Molecular Formula C₁₄H₂₇NO₃[1]
Molecular Weight 257.37 g/mol [1]
Appearance White to off-white powder or light yellow gel[1]
Optical Rotation [α]20/D = +24 ± 1° (c=1 in 80% MeOH) (value for L-isomer is -24°)[1]
Storage Temperature 0 - 8 °C[1]

Synthesis of this compound

The most common and direct laboratory-scale synthesis of this compound involves a two-step process starting from the commercially available amino acid, D-cyclohexylalanine (H-D-Cha-OH). The first step is the protection of the α-amino group with a Boc group, followed by the reduction of the carboxylic acid to a primary alcohol.

Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: N-α-Boc Protection cluster_1 Step 2: Carboxylic Acid Reduction Start D-Cyclohexylalanine (H-D-Cha-OH) Reagent1 Di-tert-butyl dicarbonate ((Boc)₂O) Base (e.g., NaOH or TEA) Solvent (e.g., Dioxane/Water) Start->Reagent1 Product1 Boc-D-cyclohexylalanine (Boc-D-Cha-OH) Reagent1->Product1 Product1_ref Boc-D-cyclohexylalanine (Boc-D-Cha-OH) Reagent2 Reducing Agent (e.g., BH₃·THF or LiAlH₄) Anhydrous Solvent (e.g., THF) Product1_ref->Reagent2 Product2 Boc-D-cyclohexylalaninol (this compound) Reagent2->Product2

Caption: General synthetic workflow for this compound.

Experimental Protocol: Synthesis via Borane Reduction

This protocol describes a representative method for the synthesis of this compound from its corresponding Boc-protected amino acid.

Step 1: N-α-Boc Protection of D-Cyclohexylalanine

  • Dissolution: Dissolve D-cyclohexylalanine (1 equiv.) in a 1:1 mixture of 1,4-dioxane and 1M aqueous sodium hydroxide solution. Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Work-up: Concentrate the mixture under reduced pressure to remove the dioxane. Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with cold 1M aqueous potassium bisulfate (KHSO₄) solution.

  • Extraction: Extract the acidified aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield Boc-D-Cha-OH, typically as a white solid.

Step 2: Reduction of Boc-D-Cha-OH to this compound

  • Inert Atmosphere: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add Boc-D-Cha-OH (1 equiv.) and dissolve in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reducing Agent Addition: Slowly add borane-tetrahydrofuran complex (BH₃·THF) (1.5-2.0 equiv., typically 1M solution in THF) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring for completion by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding methanol dropwise at 0 °C until gas evolution ceases.

  • Solvent Removal: Remove the solvents under reduced pressure.

  • Purification: Re-dissolve the crude residue in ethyl acetate and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product can be further purified by silica gel column chromatography to yield pure this compound.

Applications in Research and Drug Development

The primary application of this compound and its parent amino acid lies in peptide synthesis, where the unique properties of the cyclohexyl side chain are exploited to create novel therapeutic agents.

Chiral Building Block in Synthesis

This compound is a valuable chiral precursor for multi-step organic syntheses. The Boc-protected amine and the primary alcohol provide two distinct functional handles that can be selectively manipulated. It is frequently used in the synthesis of pseudo-peptides and peptidomimetics, such as transition-state analog inhibitors for proteases like renin and HIV protease.[6]

Role in Solid Phase Peptide Synthesis (SPPS)

While this compound itself is not directly incorporated into the peptide chain, its corresponding carboxylic acid, Boc-D-Cha-OH, is a key reagent in Boc-chemistry SPPS. This methodology is advantageous for synthesizing hydrophobic peptides or sequences prone to aggregation.[2] The workflow below illustrates the general cycle for incorporating a Boc-protected amino acid into a growing peptide chain on a solid support.

SPPS_Workflow Resin Start: Peptide-Resin (with N-terminal Boc group) Deprotection 1. Deprotection: Treat with 50% TFA in DCM to remove Boc group Resin->Deprotection Neutralization 2. Neutralization: Wash with 5-10% DIEA in DCM to free the N-terminal amine Deprotection->Neutralization Coupling 3. Coupling: Add activated Boc-AA-OH (e.g., Boc-D-Cha-OH + HBTU/DIEA in DMF) Neutralization->Coupling Wash 4. Wash: Wash with DCM and DMF to remove excess reagents Coupling->Wash NextCycle Repeat Cycle or Cleave Wash->NextCycle NextCycle->Deprotection for next amino acid

Caption: General cycle for Boc Solid Phase Peptide Synthesis (SPPS).

Protocol: Single Coupling Cycle in Boc-SPPS

This protocol outlines a standard single coupling cycle for incorporating a Boc-protected amino acid onto a resin such as Merrifield or PAM resin.[7][8]

  • Resin Swelling: Swell the peptide-resin in dichloromethane (DCM) for 30 minutes in a reaction vessel.

  • Nα-Boc Deprotection:

    • Drain the DCM and add a solution of 50% trifluoroacetic acid (TFA) in DCM.[7]

    • Agitate for 2 minutes (pre-wash), drain, and add a fresh 50% TFA/DCM solution.

    • Agitate for 20-30 minutes for complete Boc removal.[7]

    • Drain the deprotection solution and wash the resin thoroughly with DCM.

  • Neutralization:

    • Wash the resin twice with a 5-10% solution of diisopropylethylamine (DIEA) in DCM for 2 minutes each to neutralize the N-terminal ammonium trifluoroacetate salt.[9]

    • Wash the resin thoroughly with DCM to remove excess base.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming amino acid (e.g., Boc-D-Cha-OH) (3-4 equiv.) with a coupling agent like HBTU (3-4 equiv.) and a base like DIEA (6-8 equiv.) in N,N-dimethylformamide (DMF).[7]

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • Monitor the reaction completion using a qualitative method like the Kaiser test.

    • Once complete, drain the coupling solution and wash the resin with DMF and DCM to prepare for the next cycle.

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling this compound. Specific toxicological data is not extensively available, so handling should be based on best practices for similar, non-classified chemical compounds.

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Recommended storage is at refrigerated temperatures (0-8 °C) to ensure long-term stability.[1]

  • First Aid Measures:

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

    • Skin Contact: Wash the affected area immediately with soap and plenty of water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

  • Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow the product to enter drains or waterways.

Conclusion

N-α-(tert-Butoxycarbonyl)-D-cyclohexylalaninol (this compound) is a versatile and valuable chiral building block in synthetic and medicinal chemistry. Its well-defined structure, featuring a lipophilic side chain and orthogonally protected functional groups, makes it an important precursor in the development of complex organic molecules and peptidomimetics. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory to advance research and drug discovery programs.

References

  • Chem-Impex. Boc-β-Cyclohexylalaninol. [Link]

  • Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Góngora-Benítez, M., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • Chaloin, O., et al. SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Organic Syntheses. [Link]

  • PrepChem.com. Synthesis of Step 3: (2R,3S)-N-[(tert-Butyloxy) carbonyl]-3-amino-4-cyclohexyl-2-(triisopropylsilyloxy) butan-1-ol. [Link]

  • Wessjohann, L. A., et al. (2005). Synthesis of (2R,3S)-((1R,2S,5R)-2-isopropyl-5-methylcyclohexyl) 2-(4-bromophenyl)-3-(tert-butoxy-carbonylamino)-tetrahydrofuran-3-carboxylate and (2S,3R)-... Molecules, 10(11), 1402-1410. [Link]

  • Reider, P. J. (1999). Synthesis of (2R, 3R, 4R, 5S)-5-tert-Butyloxycarbonylamino-3,4-Dihydroxy-2-1sopropyl-3,4-O,O-Isopropylidene-6-CyctohexyI-Hexanoic Acid. Methods in Molecular Medicine, 23, 437-452. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-butoxycarbonyl-D-cyclohexylalaninol, commonly referred to as Boc-D-cha-ol, is a valuable chiral building block in the synthesis of complex peptides, peptidomimetics, and pharmaceutical intermediates. The presence of the bulky cyclohexyl side chain can impart unique conformational constraints and metabolic stability to target molecules, while the Boc-protected amine and the primary alcohol offer versatile handles for synthetic elaboration. The integrity and purity of this reagent are paramount for reproducible and successful synthetic outcomes. This technical guide provides a comprehensive analysis of the chemical stability of this compound, potential degradation pathways, and scientifically grounded recommendations for its optimal storage and handling.

Core Chemical Properties and Stability Profile

The stability of this compound is dictated by the interplay of its three key structural features: the acid-labile tert-butyloxycarbonyl (Boc) protecting group, the robust cyclohexylaliphatic backbone, and the primary alcohol functionality.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 129593-17-5[1]
Molecular Formula C₁₄H₂₇NO₃[1]
Molecular Weight 257.37 g/mol [1]
Appearance White to off-white solid (typical)Inferred from related compounds
Purity (Typical) ≥98%Inferred from supplier data

The cornerstone of this molecule's reactivity profile is the Boc group, which is renowned for its stability under a wide range of conditions while being easily removable under specific acidic protocols.[2][3]

  • Acid Lability : The Boc group is highly susceptible to cleavage under acidic conditions.[4] This degradation is initiated by protonation of the carbamate's carbonyl oxygen, followed by the elimination of a stable tert-butyl cation, which subsequently decomposes to isobutylene and carbon dioxide.[4] Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents will rapidly deprotect the amine.[4] Therefore, contact with acidic media during storage or handling is the primary chemical incompatibility to avoid.

  • Base and Nucleophile Stability : this compound is exceptionally stable under basic and nucleophilic conditions.[2][5] The carbamate linkage is resistant to hydrolysis by bases like sodium hydroxide and is unreactive towards common nucleophiles, allowing for selective synthetic manipulations at other sites if necessary.[5]

  • Thermal Stability : The Boc group exhibits good thermal stability. While thermal deprotection is possible, it typically requires high temperatures, often exceeding 150°C.[6][7] At recommended storage temperatures (refrigerated or ambient), thermal degradation of the Boc group is negligible. However, prolonged exposure to elevated temperatures should be avoided to prevent potential side reactions and ensure long-term integrity.[6]

  • Oxidative Stability : The primary alcohol group presents a potential site for oxidation. While the Boc-protected amine is generally stable to oxidation[8], the alcohol can be oxidized to the corresponding aldehyde or carboxylic acid in the presence of strong oxidizing agents.[9] Under normal storage conditions, atmospheric oxidation is slow, but it is best practice to store the compound under an inert atmosphere for long-term preservation.[10]

  • Hygroscopicity : Amino acid derivatives can exhibit hygroscopicity, absorbing moisture from the atmosphere.[11][12] While there is no specific data for this compound, absorbed water could potentially facilitate slow hydrolysis over extended periods, especially if acidic or basic impurities are present. Handling in a dry environment and storing in a tightly sealed container with a desiccant is a critical best practice.

Potential Degradation Pathways

Understanding the potential routes of degradation is crucial for developing a robust storage strategy. The two primary pathways of concern are acid-catalyzed deprotection and oxidation of the primary alcohol.

Acid-Catalyzed Deprotection

This is the most significant and rapid degradation pathway. Trace amounts of acidic contaminants in storage containers or solvents can lead to the cleavage of the Boc group, yielding D-cyclohexylalaninol and gaseous byproducts.

G Boc_D_cha_ol This compound Protonation Protonation of Carbamate Carbonyl Boc_D_cha_ol->Protonation Intermediate Carbamic Acid Intermediate + tert-butyl cation Protonation->Intermediate Deprotected D-cyclohexylalaninol (Product) Intermediate->Deprotected Byproducts CO₂ + Isobutylene (Gaseous Byproducts) Intermediate->Byproducts G Boc_D_cha_ol This compound (Primary Alcohol) Aldehyde N-Boc-D-cyclohexylalaninal (Aldehyde) Boc_D_cha_ol->Aldehyde [O] Carboxylic_Acid N-Boc-D-cyclohexylalanine (Carboxylic Acid) Aldehyde->Carboxylic_Acid [O]

Caption: Potential oxidative degradation pathway of this compound.

Recommended Storage and Handling Conditions

Based on the chemical stability profile, a multi-faceted approach to storage is recommended to maximize the shelf-life and preserve the purity of this compound.

Table 2: Recommended Storage Conditions for this compound

ParameterRecommended ConditionRationale
Temperature Long-term: 2-8°C Short-term: AmbientRefrigeration slows down potential degradation pathways and is a conservative measure given conflicting supplier data. [13]
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen) Minimizes the risk of slow oxidation of the primary alcohol and degradation from atmospheric moisture.
Moisture Store in a dry, well-sealed container, preferably with a desiccant. Prevents absorption of water, which can lead to hydrolysis and physical clumping of the solid. [11][12]
Light Protect from direct light (e.g., store in an amber vial or in a dark cabinet). Minimizes potential for photolytic degradation, a general precaution for complex organic molecules.
ChemicalEnvironment Store away from acids, strong oxidizing agents, and reactive chemicals. Prevents the primary degradation pathway of acid-catalyzed deprotection and oxidation. [4][9]
Handling Workflow

Proper handling is as critical as storage for maintaining compound integrity.

G start Start: Retrieve from Storage equilibrate Equilibrate Container to Room Temperature start->equilibrate weigh Weigh in a Dry Environment (e.g., Glovebox or Low Humidity Room) equilibrate->weigh Prevents moisture condensation seal Immediately and Tightly Reseal Container weigh->seal store Return to Recommended Storage Conditions seal->store

Caption: Recommended workflow for handling this compound.

Experimental Protocol: General Stability Assessment

For researchers needing to validate the stability of a specific batch of this compound under their laboratory conditions, a forced degradation study can be implemented. This protocol provides a framework for assessing stability against key stress factors.

Objective: To identify potential degradation products and determine the stability of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector (e.g., monitoring at ~210 nm)

  • Appropriate HPLC column (e.g., C18)

  • pH meter, calibrated oven, photostability chamber

Methodology:

  • Prepare Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL). This will be the control sample.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute with the initial solvent for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute for analysis.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid this compound in a vial.

    • Heat in an oven at a high temperature (e.g., 80°C) for an extended period (e.g., 48 hours).

    • Cool, dissolve in the initial solvent, and dilute for analysis.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette or other suitable transparent container within a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, wrap a control sample in aluminum foil and place it in the same chamber.

    • After the exposure period, dilute the samples for analysis.

  • Analysis:

    • Analyze all samples (control, acid-stressed, base-stressed, oxidative-stressed, thermal-stressed, and photo-stressed) by HPLC.

    • Compare the chromatograms. The appearance of new peaks or a decrease in the area of the main this compound peak indicates degradation. Purity is calculated based on the peak area percentage.

Conclusion

This compound is a robust synthetic intermediate that demonstrates excellent stability under standard laboratory conditions. Its primary liability is its susceptibility to acid-catalyzed deprotection. Secondary concerns include potential long-term oxidation of the primary alcohol and hygroscopicity. Adherence to the recommended storage conditions—specifically, refrigeration in a dry, inert, and dark environment, away from acidic contaminants—is essential to ensure its long-term purity and reactivity. By implementing the prescribed handling protocols and understanding the material's chemical nature, researchers and drug development professionals can confidently utilize this compound to achieve their synthetic goals.

References

  • Chan, M. N., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental science & technology, 39(6), 1555–1562. [11]2. Drozd, G. T., et al. (2014). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 14(10), 5005-5014.

  • Jing, B., et al. (2020). Hygroscopicity of amino acids and their effect on the water uptake of ammonium sulfate in the mixed aerosol particles. Atmospheric Environment, 236, 117660. [12]4. Peng, C., & Chan, C. K. (2001). The hygroscopic properties of dicarboxylic acids and their mixtures with sodium chloride. Journal of Geophysical Research: Atmospheres, 106(D16), 17465-17473.

Sources

Role of Boc protecting group in Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Role of the Boc Protecting Group in Boc-D-Cha-ol

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules like peptides and pharmaceuticals. This guide provides a detailed examination of the specific role and application of the Boc group in N-α-tert-Butyloxycarbonyl-D-cyclohexylalaninol (this compound). We will delve into the mechanistic underpinnings of Boc protection and deprotection, explore the strategic advantages it confers upon the D-cyclohexylalaninol moiety, and provide field-proven experimental protocols for its use. This document is intended for researchers, chemists, and drug development professionals who utilize protected amino alcohols as critical building blocks in their synthetic endeavors.

Introduction: The Strategic Imperative of Protecting Groups

In multi-step organic synthesis, the precise control of reactivity is paramount. Functional groups that are not intended to participate in a given reaction must be temporarily masked to prevent the formation of undesired side products. This is the fundamental role of a protecting group.[1] An ideal protecting group must be easy to introduce, stable under a wide range of reaction conditions, and readily removable with high yield under conditions that do not affect other parts of the molecule.[1]

The tert-butyloxycarbonyl (Boc) group is arguably the most common acid-labile amine protecting group used in contemporary synthesis.[2] Its utility is exemplified in its application to D-cyclohexylalaninol (D-Cha-ol), a chiral amino alcohol. The resulting molecule, this compound, is a valuable building block, particularly in the synthesis of peptidomimetics and other complex therapeutic agents. The Boc group's function extends beyond simple masking; it modifies the molecule's physical properties and dictates its reactivity in subsequent synthetic steps.

The Boc Group: A Profile in Chemical Orthogonality

The Boc group is a carbamate that renders the highly nucleophilic amine non-reactive under most basic, nucleophilic, and reductive conditions.[3] This stability profile makes it "orthogonal" to other common protecting groups, such as the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and the hydrogenolysis-labile benzyloxycarbonyl (Cbz) group, enabling complex, sequential synthetic strategies.[3]

Key Physicochemical Properties of this compound

The introduction of the bulky, nonpolar Boc group significantly alters the properties of D-cyclohexylalaninol, making it more soluble in common organic solvents and easier to handle and purify via standard techniques like silica gel chromatography.

PropertyValueSource
Chemical Name N-α-tert-Butyloxycarbonyl-D-cyclohexylalaninolN/A
Synonyms This compound, (R)-(+)-2-(tert-Butoxycarbonylamino)-3-cyclohexyl-1-propanol
CAS Number 129593-17-5
Molecular Formula C₁₄H₂₇NO₃[4]
Molecular Weight 257.37 g/mol [4]
Appearance White to off-white powder or solidN/A
Stability Stable under basic and neutral conditions; labile to strong acids[2][3]

The Core Directive: Mechanistic Role of the Boc Group

The primary function of the Boc group in this compound is to deactivate the amine, allowing for selective reactions at the hydroxyl group. Without protection, the amine's nucleophilicity and basicity would interfere with a vast array of reactions, such as esterification, etherification, or oxidation of the alcohol.

Mechanism of Boc Protection

The Boc group is typically introduced using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O).[5] The reaction proceeds via a nucleophilic acyl substitution where the amine of D-cyclohexylalaninol attacks one of the electrophilic carbonyl carbons of the anhydride. A base, such as triethylamine (TEA) or sodium hydroxide, is often used to deprotonate the amine, increasing its nucleophilicity and driving the reaction to completion.[6] The t-butyl carbonate leaving group subsequently decomposes into carbon dioxide and t-butoxide, making the reaction effectively irreversible.[5]

G cluster_reactants Reactants cluster_process Mechanism cluster_products Products D_Cha_ol D-Cyclohexylalaninol (Amine) Attack Nucleophilic Attack on Carbonyl Carbon D_Cha_ol->Attack Boc2O Boc Anhydride ((Boc)₂O) Boc2O->Attack Base Base (e.g., TEA) Base->D_Cha_ol Deprotonates Amine Intermediate Tetrahedral Intermediate Attack->Intermediate Decomposition Leaving Group Decomposition (CO₂ + t-BuO⁻) Intermediate->Decomposition Elimination Boc_D_Cha_ol This compound Intermediate->Boc_D_Cha_ol Byproducts CO₂ + Protonated Base Decomposition->Byproducts G Boc_Protected Boc-Protected Amine Protonation Protonation by Acid (TFA) Boc_Protected->Protonation Cleavage Unimolecular Cleavage Protonation->Cleavage Carbamic_Acid Carbamic Acid Intermediate Cleavage->Carbamic_Acid Byproducts t-Butyl Cation + CO₂ Cleavage->Byproducts Forms Decarboxylation Spontaneous Decarboxylation Carbamic_Acid->Decarboxylation Free_Amine Free Amine (TFA Salt) Decarboxylation->Free_Amine

Diagram 2: Boc Deprotection Mechanism.

Causality Behind Experimental Choices: A critical consideration during deprotection is the fate of the highly reactive t-butyl cation. This electrophile can alkylate nucleophilic residues within the target molecule, particularly electron-rich aromatic rings or sulfur-containing groups. [7]To prevent these side reactions, "scavengers" such as anisole, thioanisole, or dithiothreitol (DTE) are added to the reaction mixture to trap the t-butyl cation. [8][9]

Experimental Protocols: A Self-Validating System

The following protocols are presented as self-validating systems, wherein the reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product identity confirmed by standard analytical techniques (NMR, MS).

Protocol 1: N-Boc Protection of D-Cyclohexylalaninol

Objective: To selectively protect the amine functional group of D-cyclohexylalaninol.

Methodology:

  • Preparation: Dissolve D-cyclohexylalaninol (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a biphasic mixture of chloroform and aqueous sodium bicarbonate. [8]2. Reagent Addition: Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the solution. If not using a basic aqueous phase, add a base like triethylamine (TEA, 1.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC, observing the consumption of the starting material (visualized with ninhydrin stain) and the formation of the UV-active or less polar product. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a water-immiscible organic solvent like ethyl acetate. Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid solution), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude this compound can be purified by flash column chromatography on silica gel if necessary, though it is often of sufficient purity for subsequent steps.

ParameterConditionRationale
Boc Source (Boc)₂OHighly efficient, and byproducts are volatile or easily removed. [6]
Base TEA, NaOH, NaHCO₃Deprotonates the amine to enhance nucleophilicity. [6]
Solvent THF, DCM, AcetonitrileAprotic solvents that solubilize reactants without interference.
Temperature Room TemperatureSufficient energy for reaction without promoting side reactions.
Monitoring TLC (Ninhydrin stain)Ninhydrin specifically stains the free primary amine of the starting material, providing a clear endpoint when the spot disappears.
Protocol 2: Deprotection of this compound

Objective: To remove the Boc group to liberate the free amine of D-cyclohexylalaninol.

Methodology:

  • Preparation: Dissolve this compound (1.0 eq) in dichloromethane (DCM).

  • Reagent Addition: Add a scavenger (e.g., anisole, 5% v/v) to the solution. Cool the mixture in an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, typically 25-50% v/v in DCM). [9][10]Caution: The reaction evolves gas (CO₂ and isobutylene) and should be performed in a well-ventilated fume hood and not in a sealed vessel. [11]3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 30-60 minutes. Monitor by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. The resulting product is the amine TFA salt.

  • Neutralization (if required): If the free amine is desired for the next step, dissolve the crude salt in an organic solvent and wash with a mild aqueous base (e.g., saturated sodium bicarbonate solution) until the aqueous layer is basic. Dry and concentrate the organic layer. Alternatively, for applications like peptide synthesis, in situ neutralization is performed in the subsequent step. [9]

Application in Solid-Phase Peptide Synthesis (SPPS)

Boc-protected amino acids and their alcohol derivatives are foundational to the Boc/Bzl strategy of SPPS. [9]In this scheme, the temporary N-α-protection is provided by the acid-labile Boc group, while more permanent side-chain protection is afforded by groups that require a much stronger acid (like hazardous hydrogen fluoride, HF) for cleavage, such as benzyl (Bzl) esters. [9][12] The synthesis cycle involves anchoring the first Boc-protected amino acid to a resin, followed by a repetitive cycle of deprotection and coupling.

G Start Start: Resin with C-terminal Amino Acid Deprotection Step 1: Boc Deprotection (TFA in DCM) Start->Deprotection Neutralization Step 2: Neutralization (DIEA in DCM) Deprotection->Neutralization Coupling Step 3: Coupling (Next Boc-AA + Activator) Neutralization->Coupling Wash Wash Step Coupling->Wash Repeat Repeat Cycle for Next Amino Acid Wash->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage from Resin (e.g., HF) Repeat->Cleavage No (Sequence Complete)

Diagram 3: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

In this workflow, the deprotection step uses moderate acid (TFA) to remove only the N-α-Boc group, leaving the side-chain protectors and the resin linkage intact. [9]The use of this compound allows for the incorporation of this non-canonical amino alcohol into a growing peptide chain, a common strategy in the development of protease inhibitors and other peptidomimetic drugs.

Conclusion

The Boc protecting group is an indispensable tool in the strategic application of this compound in organic synthesis. Its role is multifaceted: it effectively masks the amine's reactivity, enhances solubility in organic media, facilitates purification, and enables controlled, sequential bond formation. The robust and well-characterized chemistry of its application and removal, governed by a simple acid-base principle, provides chemists with a reliable method to incorporate the unique cyclohexylalaninol structure into complex target molecules. A thorough understanding of the underlying mechanisms and the rationale for specific experimental conditions is crucial for leveraging this powerful synthetic building block to its full potential in research and drug development.

References

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
  • Gl-chem. (2026). The Role of t-Boc Protection in Organic Synthesis Applications.
  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • Benchchem. (n.d.). Understanding Boc protection and deprotection in peptide synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection.
  • Quora. (2022). What is the protection of BOC in organic synthesis processes?.
  • YouTube. (2021). Adding Boc Group Mechanism | Organic Chemistry.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
  • Chem-Impex. (n.d.). Boc-β-Cyclohexylalaninol.
  • Springer. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Active Biopharma. (n.d.). This compound | 129593-17-5.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Incorporation of Boc-D-Cyclohexylalanine (Boc-D-Cha-OH) in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Cyclohexylalanine in Peptide Therapeutics

In the landscape of peptide-based drug development, the incorporation of non-proteinogenic amino acids is a cornerstone strategy for enhancing therapeutic profiles. D-Cyclohexylalanine (D-Cha), an aliphatic analog of D-phenylalanine, is a particularly valuable building block. Its bulky, non-aromatic cyclohexyl side chain introduces conformational rigidity and increased hydrophobicity into a peptide sequence. These attributes can significantly improve metabolic stability by shielding adjacent peptide bonds from enzymatic degradation, enhance receptor binding affinity, and optimize pharmacokinetic properties.

This guide provides a comprehensive framework for the successful incorporation of N-α-Boc-protected D-Cyclohexylalanine (Boc-D-Cha-OH) into peptide sequences using solid-phase peptide synthesis (SPPS). We will delve into the mechanistic considerations, detailed protocols, and troubleshooting strategies, with a focus on overcoming the primary challenge associated with this residue: the steric hindrance presented by its bulky side chain during the coupling reaction.

Physicochemical Properties of Boc-D-Cha-OH

A thorough understanding of the building block is fundamental to its effective use. Boc-D-Cha-OH is a white to off-white solid, and its key properties are summarized below.

PropertyValueSource(s)
CAS Number 37736-82-6[1]
Molecular Formula C₁₄H₂₅NO₄[1]
Molecular Weight 271.35 g/mol [1]
Appearance White to off-white solidGeneral knowledge
Melting Point 62 °C[1]
Structure See Figure 1-
Figure 1: Chemical Structure of Boc-D-Cha-OH

cluster_0 Boc-D-Cha-OH N N H1 H N->H1 C_alpha N->C_alpha H_alpha H C_alpha->H_alpha C_beta C_alpha->C_beta C_carboxyl C C_alpha->C_carboxyl H2_beta H₂ C_beta->H2_beta Cyclohexyl C_beta->Cyclohexyl Cyclohexyl_label Cyclohexyl O1_carboxyl O C_carboxyl->O1_carboxyl = O2_carboxyl OH C_carboxyl->O2_carboxyl Boc_group Boc Boc_group->N

Caption: Structure of Boc-D-Cyclohexylalanine (Boc-D-Cha-OH).

The Boc-SPPS Workflow: A Strategic Overview

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a robust method for SPPS.[2] It involves the use of an acid-labile Boc group for temporary Nα-protection and more acid-stable groups (like benzyl esters) for side-chain protection, which are typically removed during the final cleavage step with a strong acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][3] The cyclical process is illustrated below.

Figure 2: The Boc-SPPS Cycle for Incorporating a Residue

SPPS_Cycle Start Start: Peptide-Resin with N-terminal Boc group Deprotection Step 1: Deprotection (Boc Removal) Start->Deprotection  TFA/DCM Deprotected Peptide-Resin with free amine (TFA salt) Deprotection->Deprotected Neutralization Step 2: Neutralization Deprotected->Neutralization  DIEA or TEA Neutralized Peptide-Resin with free amine (neutral) Neutralization->Neutralized Coupling Step 3: Coupling (Boc-D-Cha-OH + Activator) Neutralized->Coupling End Result: Peptide-Resin extended by one D-Cha residue Coupling->End End->Deprotection Repeat Cycle

Caption: The iterative four-step cycle of Boc-based Solid-Phase Peptide Synthesis.

Detailed Protocols for Boc-D-Cha-OH Incorporation

The following protocols are designed for manual SPPS on a 0.1 mmol scale. Reagent volumes and quantities should be adjusted proportionally for different synthesis scales.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality (acid or amide).[4]

  • For C-terminal acids: Merrifield or PAM resins are standard choices in Boc-SPPS.[3] PAM resin is often preferred for longer peptides as its linker is more stable to the repetitive TFA treatments used for Boc deprotection.[3]

  • For C-terminal amides: Benzhydrylamine (BHA) or Methylbenzhydrylamine (MBHA) resins are used.[3]

Protocol:

  • Place the appropriate resin (e.g., 200 mg of 0.5 mmol/g substituted PAM resin) in a reaction vessel.

  • Swell the resin in dichloromethane (DCM) for 30-60 minutes.

  • Drain the DCM. The resin is now ready for the first deprotection/coupling cycle.

The SPPS Cycle: Step-by-Step

Step 1: Nα-Boc Deprotection

  • Scientist's Note: This step uses Trifluoroacetic Acid (TFA) to cleave the acid-labile Boc protecting group, exposing the N-terminal amine for the subsequent coupling reaction.[5] The resulting amine is protonated as a TFA salt.[6]

  • Protocol:

    • Add a solution of 50% TFA in DCM (v/v) to the swollen resin.

    • Agitate for 2 minutes and drain.

    • Add a fresh solution of 50% TFA in DCM.

    • Agitate for 20-30 minutes.[3]

    • Drain the TFA solution and wash the resin thoroughly with DCM (3x) and Isopropanol (IPA) (2x).[3]

Step 2: Neutralization

  • Scientist's Note: The protonated N-terminal amine (TFA salt) must be neutralized to the free amine to make it nucleophilic for the coupling reaction.[6] Diisopropylethylamine (DIEA) is a common non-nucleophilic base used for this purpose.[6]

  • Protocol:

    • Add a solution of 5-10% DIEA in DCM (v/v) to the resin.

    • Agitate for 2 minutes and drain.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.

Step 3: Coupling of Boc-D-Cha-OH

  • Scientist's Note: This is the most critical step. The steric bulk of the cyclohexyl group significantly slows down the coupling kinetics compared to less hindered amino acids like alanine or glycine.[7] Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) may lead to incomplete reactions. Therefore, more potent activating reagents are strongly recommended to achieve high coupling efficiency.[8] Double coupling (repeating the coupling step) is a prudent strategy to ensure the reaction goes to completion.

  • Recommended Coupling Reagents:

ReagentClassKey Advantages & RationaleSource(s)
HATU Aminium SaltForms highly reactive OAt-esters. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance, accelerating the reaction. Excellent for hindered couplings.
HBTU/HCTU Aminium SaltForms reactive OBt/O-6-ClBt esters. Widely used, reliable, and effective for most couplings, including moderately hindered ones. HCTU is generally more reactive than HBTU.
COMU Aminium SaltForms Oxyma-based active esters, which are highly reactive. Considered a safer alternative to benzotriazole-based reagents (HBTU/HATU) and shows excellent efficiency.[8]
DIC/HOBt CarbodiimideA classic method. DIC is used instead of DCC as the resulting diisopropylurea is more soluble. While effective for many amino acids, it may be less efficient for severely hindered residues like D-Cha.[8]
  • Protocol (using HATU):

    • In a separate vial, pre-activate a solution containing:

      • Boc-D-Cha-OH (3 equivalents relative to resin substitution)

      • HATU (3 eq.)

      • DIEA or 2,4,6-Collidine (6 eq.)

      • Dissolved in N,N-Dimethylformamide (DMF).

    • Allow the pre-activation to proceed for 2-5 minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Agitate for 1-2 hours.

    • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Optional but Recommended: Perform a Kaiser test to check for free primary amines. If the test is positive (blue beads), repeat the coupling step (double coupling).

Step 4: Capping (Optional but Recommended)

  • Scientist's Note: If the coupling is incomplete, any unreacted N-terminal amines should be "capped" to prevent them from reacting in subsequent cycles, which would lead to the formation of deletion peptides.[3] Acetic anhydride is commonly used for this purpose.

  • Protocol:

    • Add a solution of acetic anhydride/DIEA/DCM (e.g., 5:6:89 v/v/v) to the resin.

    • Agitate for 20 minutes.

    • Drain and wash the resin with DCM (3x).

Final Cleavage and Deprotection

  • Scientist's Note: Once the peptide sequence is fully assembled, it must be cleaved from the solid support, and any side-chain protecting groups must be removed. In Boc-SPPS, this is typically achieved with a strong acid like anhydrous HF or TFMSA.[2][9] During this process, carbocations (especially the tert-butyl cation from the Boc group) are generated, which can cause side reactions with sensitive residues like Trp or Met.[2] Although D-Cha has no reactive side chain, scavengers are included to protect other residues in the sequence.

  • Protocol (TFMSA Cleavage):

    • Caution: TFMSA is an extremely strong and corrosive acid. Always work in a certified fume hood with appropriate personal protective equipment.[10]

    • Wash the final peptide-resin with DCM and dry it under vacuum.

    • Prepare a cleavage cocktail. A common mixture is TFMSA/TFA/m-cresol (1:8:1 v/v/v).

    • Cool the cleavage cocktail in an ice bath (0-5 °C).

    • Add the cooled cocktail to the dried peptide-resin.

    • Stir the mixture at 0-5 °C for 1-2 hours.[3]

    • Filter the resin and wash it with neat TFA.

    • Precipitate the crude peptide by adding the filtrate to a large volume of cold (0 °C) methyl tert-butyl ether (MTBE).

    • Centrifuge the suspension, decant the ether, and wash the peptide pellet with cold MTBE two more times.

    • Dry the crude peptide pellet under vacuum.

Analysis and Purification of Cha-Containing Peptides

  • Scientist's Note: The incorporation of the hydrophobic cyclohexylalanine residue will significantly increase the retention time of the peptide during Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[11] The analytical method must be adjusted accordingly.

  • Analytical RP-HPLC:

    • Column: C18 stationary phase.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% Acetonitrile containing 0.1% TFA.

    • Gradient: A shallower gradient or a higher final concentration of Mobile Phase B may be required for efficient elution compared to more hydrophilic peptides.[11] For example, a linear gradient from 10% to 90% Mobile Phase B over 40 minutes.

    • Detection: UV at 214 nm and 280 nm.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) should be used to confirm the molecular weight of the final product, verifying the successful incorporation of the D-Cha residue.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low Coupling Efficiency (Positive Kaiser test after coupling)1. Insufficient activation time. 2. Steric hindrance of D-Cha. 3. Inadequate coupling reagent.1. Increase pre-activation time to 5 minutes. 2. Perform a double coupling. 3. Switch to a more potent coupling reagent like HATU or COMU.[8]
Deletion Peptides (MS shows M-253 Da peak)Incomplete coupling of D-Cha followed by failure to cap unreacted amines.1. Implement a mandatory capping step after the D-Cha coupling. 2. Optimize the coupling protocol as described above.
Poor Peak Shape in HPLC Aggregation of the hydrophobic peptide.1. Modify mobile phases (e.g., use formic acid instead of TFA). 2. Increase column temperature (e.g., to 40-50 °C).
Incomplete Deprotection (Nα-Boc remains)Insufficient deprotection time or degraded TFA.1. Ensure the use of fresh, high-quality 50% TFA/DCM. 2. Extend the main deprotection step to 30 minutes.[12]

References

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of cyclohexylalanine. PrepChem.com. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Retrieved from [Link]

  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. Retrieved from [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Fields, G. B. (2001). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science, Appendix 3, Appendix-3B. Retrieved from [Link]

  • Google Patents. (2018, January 11). WO2018007930A1 - Process for preparation of icatibant acetate.
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. Retrieved from [Link]

  • ResearchGate. (2025, February 26). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019064220A1 - Synthesis of icatibant.
  • Chemsrc. (n.d.). Boc-cha-oh dcha | CAS#:37462-62-7. Retrieved from [Link]

  • Abdelmoty, I., et al. (1994). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 59(18), 5430–5434. Retrieved from [Link]

  • Google Patents. (n.d.). CN107417770A - A kind of preparation method of Icatibant.
  • Kates, S. A., & Albericio, F. (2000). Introduction to Peptide Synthesis. Current Protocols in Protein Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Recording of deprotection/neutralization (a) and coupling (b) parts of the Boc/Bzl-SPPS cycle. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Methods for analyzing peptides and proteins on a chromatographic timescale by electron-transfer dissociation mass spectrometry. Retrieved from [Link]

  • Google Patents. (n.d.). US20210238230A1 - A method for production of high purity icatibant.
  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-Glu(OcHx)-OH DCHA. Retrieved from [Link]

  • UC Berkeley Chem 115. (2011, September 27). Peptide Synthesis in the Laboratory [Video]. YouTube. Retrieved from [Link]

  • Chemsrc. (n.d.). Boc-Cha-OH | CAS#:37736-82-6. Retrieved from [Link]

  • AAPPTec. (n.d.). Boc-His(Boc)-OH DCHA [31687-58-8]. Retrieved from [Link]

Sources

Application Notes & Protocols: Efficient Esterification of Carboxylic Acids with Boc-D-Cha-ol via HBTU/HOBt Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction and Scientific Context

For researchers and professionals in drug development, the formation of ester bonds is a fundamental transformation in the synthesis of complex molecules, including prodrugs, peptides, and natural products. This document provides a comprehensive guide to the coupling of N-tert-butyloxycarbonyl-D-cyclohexylalaninol (Boc-D-Cha-ol), a valuable chiral building block, with a generic carboxylic acid.

While traditionally the domain of peptide chemistry for forming amide bonds, the HBTU/HOBt coupling system offers a highly efficient, rapid, and low-racemization pathway for ester synthesis. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a potent aminium-based activating reagent that, in concert with 1-Hydroxybenzotriazole (HOBt), generates a highly reactive intermediate capable of reacting with alcohol nucleophiles.[1][2] This protocol adapts the robust principles of peptide coupling for the specific challenge of esterification, providing field-proven insights into optimizing reaction conditions and mitigating potential side reactions.

The primary advantage of this methodology lies in its mild conditions and its effectiveness in minimizing the loss of stereochemical integrity, a critical concern when working with chiral molecules like this compound.[1][3]

Mechanism of Action: HBTU/HOBt-Mediated Esterification

The coupling process is not a direct condensation but a multi-step activation sequence. Understanding this mechanism is crucial for troubleshooting and optimization.

  • Deprotonation: The process begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), to form a carboxylate anion.

  • Activation: The carboxylate anion performs a nucleophilic attack on the central carbon atom of HBTU. This leads to the formation of a highly reactive O-acylisourea intermediate and the release of an HOBt anion.[2][4]

  • Active Ester Formation: The HOBt anion rapidly attacks the O-acylisourea intermediate, displacing tetramethylurea and generating the key HOBt active ester. This species is more stable than the isourea intermediate but highly susceptible to nucleophilic attack.[1][2] The formation of this active ester is critical for suppressing racemization.[5]

  • Nucleophilic Attack & Ester Formation: The primary alcohol of this compound attacks the carbonyl carbon of the HOBt active ester. This step forms the desired ester bond and releases HOBt, which can participate catalytically in the cycle.

G cluster_activation Activation Phase cluster_coupling Coupling Phase RCOOH Carboxylic Acid (R-COOH) Carboxylate Carboxylate (R-COO⁻) RCOOH->Carboxylate + DIPEA - DIPEA·H⁺ DIPEA DIPEA (Base) HBTU HBTU ActiveEster HOBt Active Ester FinalProduct Ester Product ActiveEster->FinalProduct + this compound - HOBt Carboxylate->ActiveEster + HBTU - Tetramethylurea BocDChaOl This compound

Caption: HBTU/HOBt activation and subsequent ester formation pathway.

Field-Proven Insights & Key Experimental Choices

  • Esterification vs. Amidation: Alcohols are generally less nucleophilic than primary amines. Consequently, esterification reactions are often slower than their amidation counterparts. While peptide couplings can be complete in under an hour, this esterification may require several hours to reach completion. Patience and diligent reaction monitoring are key.

  • Anhydrous Conditions: HBTU and the activated intermediates are sensitive to moisture. The presence of water can hydrolyze the active ester back to the carboxylic acid, reducing the yield. Therefore, using anhydrous solvents and maintaining an inert atmosphere (e.g., Nitrogen or Argon) is critical for success.

  • Pre-activation Strategy: A short pre-activation period (5-10 minutes), where the carboxylic acid is mixed with HBTU, HOBt, and DIPEA before the addition of this compound, is highly recommended.[5] This ensures the active ester is formed in high concentration and minimizes potential side reactions, such as the decomposition of the coupling reagent.

  • Stoichiometry and Side Reactions: Using an excess of HBTU relative to the carboxylic acid should be avoided. Excess HBTU can lead to unwanted side reactions.[6][7] A slight excess (1.1 eq) of the carboxylic acid and coupling reagents relative to the limiting alcohol (this compound) is a robust starting point to drive the reaction to completion.

  • Base Selection: A sterically hindered, non-nucleophilic base like DIPEA is essential. It is strong enough to deprotonate the carboxylic acid but will not compete with this compound as a nucleophile. Using 2.0-2.5 equivalents ensures the reaction medium remains basic, which is necessary for efficient activation.[3]

Data Presentation: Quantitative Parameters for this compound Esterification

The following table summarizes recommended starting parameters for the coupling protocol. Optimization may be required based on the specific carboxylic acid used.

ParameterRecommended ValueRationale & Justification
This compound 1.0 equivalentThe limiting reagent in the reaction.
Carboxylic Acid 1.1 - 1.2 equivalentsA slight excess helps drive the reaction to completion.
HBTU 1.1 equivalentsEquimolar with the carboxylic acid to ensure efficient activation while minimizing side reactions.[7]
HOBt 1.1 equivalentsActs as a co-activator and helps maintain the stability of the active ester.[1]
DIPEA 2.0 - 2.5 equivalentsEnsures complete deprotonation of the carboxylic acid and HOBt.[3]
Solvent Anhydrous DMF or DCMPolar aprotic solvents that effectively dissolve all reagents. DMF is generally preferred.
Concentration 0.1 - 0.2 MA good starting concentration to balance reaction rate and solubility.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic activation step, then warming allows the reaction to proceed efficiently.[3]
Pre-activation Time 5 - 10 minutesSufficient time to form the HOBt active ester before adding the alcohol.[5]
Reaction Time 2 - 12 hoursEsterification is slower than amidation; monitor progress by TLC or LC-MS.

Detailed Experimental Protocol & Workflow

This protocol describes a general procedure for coupling a carboxylic acid to this compound on a 1.0 mmol scale.

G start Start prep 1. Reagent Preparation - Dissolve Carboxylic Acid (1.1 eq) & HOBt (1.1 eq) in anhydrous DMF. - Add this compound (1.0 eq) to a separate flask. start->prep cool 2. Cool to 0°C Place both flasks in an ice bath under an inert atmosphere. prep->cool activate 3. Pre-activation - To the acid/HOBt solution, add DIPEA (2.5 eq), then HBTU (1.1 eq). - Stir for 5-10 minutes. cool->activate couple 4. Coupling Reaction Transfer the activated acid solution to the this compound flask. activate->couple react 5. Reaction - Allow to warm to room temperature. - Stir for 2-12 hours. couple->react monitor 6. Monitor Progress Check for consumption of starting material via TLC or LC-MS. react->monitor workup 7. Aqueous Work-up - Dilute with EtOAc. - Wash with dilute acid, NaHCO₃, and brine. monitor->workup purify 8. Purification - Dry over Na₂SO₄. - Concentrate and purify by flash chromatography. workup->purify end Final Product purify->end

Caption: Experimental workflow for HBTU/HOBt mediated esterification.

Materials and Reagents:

  • This compound

  • Carboxylic acid of interest

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • HOBt (1-Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine), distilled

  • Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Ethyl acetate (EtOAc)

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Saturated NaCl (brine) solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Step-by-Step Methodology:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.1 mmol, 1.1 eq.) and HOBt (1.1 mmol, 1.1 eq.) in anhydrous DMF (5 mL). In a separate flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL).

  • Cooling: Place both flasks in an ice-water bath and allow them to cool to 0 °C with gentle stirring.

  • Pre-activation: To the flask containing the carboxylic acid and HOBt, add DIPEA (2.5 mmol, 2.5 eq.) via syringe. Following the base, add HBTU (1.1 mmol, 1.1 eq.) in one portion. Stir the mixture at 0 °C for 5-10 minutes. The solution may change color, indicating activation.

  • Coupling: Using a cannula or syringe, transfer the activated carboxylic acid solution to the flask containing the cooled this compound solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting this compound.

  • Aqueous Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 20 mL). These washes remove residual base, unreacted acid, and water-soluble byproducts.[2][3]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure ester product.[8]

  • Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as NMR, MS, and HPLC.[9][10][11]

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low or No Yield - Inactive/degraded HBTU.- Wet solvent or reagents.- Insufficient base or reaction time.- Use fresh, high-purity HBTU.- Ensure all glassware is oven-dried and solvents are anhydrous.- Increase reaction time and monitor. Consider adding an extra 0.5 eq of DIPEA.
Incomplete Reaction - Sterically hindered carboxylic acid or alcohol.- Insufficient activation.- Increase reaction time to 24 hours or gently warm to 40°C.- Increase equivalents of acid, HBTU, and HOBt to 1.5 eq.
Multiple Byproducts - Side reaction with HBTU.- Decomposition of starting material or product.- Strictly adhere to the pre-activation protocol.- Ensure the reaction is not heated excessively or for too long.

Conclusion

The HBTU/HOBt coupling system is a powerful and versatile tool for chemical synthesis that extends beyond its traditional application in peptide science. By adapting this methodology for the esterification of this compound, researchers can achieve high yields of the desired ester product under mild conditions that preserve stereochemical integrity. The keys to success are the use of anhydrous conditions, a strategic pre-activation step, and careful monitoring of the reaction progress. This protocol provides a robust and reliable foundation for the synthesis of complex chiral molecules.

References

  • HBTU. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 16, 2026, from [Link]

  • Side reactions of onium coupling reagents BOP and HBTU in the synthesis of silica polymer supports. (n.d.). Ukrainica Bioorganica Acta. Retrieved January 16, 2026, from [Link]

  • Coupling Reagents. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Vrettos, E. I., et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. DOI:10.1039/C7RA06655D. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Retrieved January 16, 2026, from [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec. Retrieved January 16, 2026, from [Link]

  • Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization. (n.d.). PMC - NIH. Retrieved January 16, 2026, from [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive. Retrieved January 16, 2026, from [Link]

  • Novabiochem® Coupling reagents. (n.d.). Merck Millipore. Retrieved January 16, 2026, from [Link]

  • Modern Peptide Drug Analysis: Mass Spec, HOS, and More. (2025). BioPharmaSpec. Retrieved January 16, 2026, from [Link]

  • Peptide Characterisation Supporting Peptide Drug Development. (n.d.). Intertek. Retrieved January 16, 2026, from [Link]

Sources

Application Note: Acid-Labile Deprotection of Boc-D-cha-ol with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides an in-depth technical guide for the efficient acid-labile removal of the tert-butyloxycarbonyl (Boc) protecting group from D-cyclohexylalaninol (Boc-D-cha-ol) using trifluoroacetic acid (TFA). The Boc group is a cornerstone of amine protection strategy in organic synthesis, particularly in the development of peptide-based therapeutics.[1][2][3] D-cyclohexylalaninol is a valuable chiral building block whose hydrophobic cyclohexyl moiety can impart improved metabolic stability and binding affinity to bioactive molecules.[4][5][] This document details the underlying chemical mechanism, provides a robust, step-by-step experimental protocol, outlines methods for reaction monitoring and product characterization, and offers a guide for troubleshooting common issues. The protocols and insights are tailored for researchers, chemists, and drug development professionals requiring a reliable method to generate the free amine, D-cyclohexylalaninol, as its trifluoroacetate salt.

Scientific Principle and Mechanism

The deprotection of a Boc-protected amine with a strong acid like TFA is a classic E1-type elimination reaction.[1][7][8] The process is highly efficient and typically proceeds to completion under mild conditions, yielding the free amine (as its corresponding salt), carbon dioxide, and a stable carbocation. The mechanism unfolds in four distinct steps:

  • Protonation: The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by the strong acid, TFA. This step activates the carbamate for cleavage.[1][7]

  • Formation of a tert-butyl Cation: The protonated intermediate is unstable and fragments, leading to the cleavage of the tert-butyl-oxygen bond. This generates a resonance-stabilized and highly stable tert-butyl cation and an unstable carbamic acid intermediate.[8]

  • Decarboxylation: The carbamic acid intermediate rapidly decomposes, releasing gaseous carbon dioxide.[7][8] This irreversible step drives the reaction to completion.

  • Amine Salt Formation: The resulting free amine is immediately protonated by the excess TFA present in the reaction medium, forming the stable D-cyclohexylalaninol trifluoroacetate salt.[7]

The tert-butyl cation generated can be quenched by nucleophiles or deprotonate to form isobutylene gas.[7][9] Therefore, it is crucial that the reaction is performed in a well-ventilated fume hood and not in a sealed system to allow for the safe release of gaseous byproducts (CO₂ and isobutylene).[3][7]

Caption: Figure 1: Mechanism of TFA-Mediated Boc Deprotection.

Experimental Protocols

This section provides a comprehensive, field-proven protocol for the deprotection of this compound.

Materials and Equipment
Reagents & Consumables Equipment
This compoundRound-bottom flask (appropriate size)
Trifluoroacetic acid (TFA), reagent gradeMagnetic stirrer and stir bar
Dichloromethane (DCM), anhydrousIce bath
Saturated sodium bicarbonate (NaHCO₃) solution (optional)Rotary evaporator (Rotovap)
Brine (saturated NaCl solution) (optional)High-vacuum pump
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (optional)Thin-Layer Chromatography (TLC) plates (silica)
TLC developing chamber & solventsUV lamp and/or Ninhydrin stain
Standard laboratory glasswarePersonal Protective Equipment (PPE)
Critical Safety Precautions
  • Trifluoroacetic Acid (TFA): TFA is extremely corrosive and hygroscopic. It can cause severe chemical burns upon contact with skin and eyes and is harmful if inhaled.[10] Always handle TFA in a certified chemical fume hood while wearing appropriate PPE, including safety goggles, a face shield, a lab coat, and acid-resistant gloves (e.g., butyl rubber or Viton™).[10]

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should occur within a fume hood.

  • Pressure Hazard: The reaction generates CO₂ and potentially isobutylene gas.[7] Ensure the reaction vessel is not sealed to avoid pressure buildup.

Step-by-Step Deprotection Protocol

This protocol is based on a representative 1.0 mmol scale.

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 257.37 mg).

    • Dissolve the starting material in anhydrous dichloromethane (DCM, 5 mL). Stir until fully dissolved.

    • Cool the flask in an ice bath (0 °C). This is crucial to moderate the initial exothermic reaction upon TFA addition.

  • TFA Addition:

    • While stirring at 0 °C, slowly add trifluoroacetic acid (5 mL, approx. 25-50% v/v solution) to the reaction mixture.[11][12] The exact ratio can be adjusted, but a significant excess of TFA ensures the reaction goes to completion.

    • Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction Monitoring:

    • Let the reaction stir at room temperature for 1-2 hours.[11][13]

    • Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

      • Mobile Phase: A typical eluent is 10% Methanol in DCM.

      • Analysis: The Boc-protected starting material is significantly less polar (higher Rf value) than the resulting amine salt product (lower Rf value, often at the baseline). The reaction is complete when the starting material spot is no longer visible by UV light or staining.

  • Work-up and Isolation:

    Method A: Isolation as the Trifluoroacetate (TFA) Salt (Recommended)

    • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[12][14]

    • To ensure complete removal of residual TFA, add DCM (10 mL) to the residue and re-concentrate. Repeat this co-evaporation step 2-3 times.[12]

    • Place the resulting oil or solid under a high vacuum for several hours to yield the D-cyclohexylalaninol trifluoroacetate salt, which can be used directly in subsequent steps without further purification.

    Method B: Isolation as the Free Amine

    • After removing the bulk of the solvent via rotary evaporation (Step 4A), dissolve the residue in DCM (15 mL).

    • Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid.[12][14] Caution: CO₂ evolution will occur. Vent the funnel frequently.

    • Wash the organic layer sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, D-cyclohexylalaninol, as an oil or solid.[14]

Analytical Workflow and Characterization

A robust analytical workflow is essential to validate the success of the deprotection and ensure the purity of the final product.

Analytical_Workflow Figure 2: Workflow for Reaction Monitoring and Product Validation start Start Reaction: This compound + TFA/DCM monitor Monitor by TLC/HPLC (Check for disappearance of starting material) start->monitor complete Reaction Complete? monitor->complete complete->monitor No (Continue stirring) workup Work-up: - Remove volatiles (TFA/DCM) - Optional: Basic wash complete->workup Yes isolate Isolate Product: - TFA Salt or Free Amine workup->isolate characterize Characterize Final Product: - NMR (¹H, ¹³C) - Mass Spectrometry (MS) - Purity by HPLC isolate->characterize end_node Pure D-cha-ol (or TFA salt) characterize->end_node

Caption: Figure 2: Workflow for Reaction Monitoring and Product Validation.

Characterization Data
Technique This compound (Starting Material) D-cha-ol • TFA (Product)
TLC (Rf) Higher Rf value (e.g., ~0.7 in 10% MeOH/DCM). Ninhydrin negative.Lower Rf value (baseline). Ninhydrin positive (after neutralization).
¹H NMR Shows characteristic Boc group singlet at ~1.4 ppm (9H).Absence of the ~1.4 ppm Boc singlet. Amine protons (NH₃⁺) may appear as a broad signal.
MS (ESI+) Expected m/z for [M+H]⁺ = 258.21Expected m/z for [M+H]⁺ = 158.15

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Reaction 1. Insufficient TFA or reaction time.2. Low reaction temperature.3. Degradation of TFA (if old stock).1. Add additional TFA and/or extend the reaction time. Monitor by TLC.2. Ensure the reaction is allowed to proceed at room temperature.3. Use fresh, high-purity TFA.
Formation of Side Products Alkylation of substrate by the tert-butyl cation (rare for this substrate but possible with more complex molecules).[15]For substrates with highly nucleophilic groups (e.g., thiols, indoles), consider adding a scavenger like triisopropylsilane (TIPS) to the reaction mixture.[16]
Low Isolated Yield 1. Product loss during aqueous work-up (amine salt is water-soluble).2. Incomplete removal of solvent/TFA.1. Isolate the product as the TFA salt (Method A) to avoid aqueous extraction.2. Ensure thorough co-evaporation and drying under high vacuum.
Product is a Gummy Oil Residual solvent or TFA. The TFA salt may be hygroscopic.Perform additional co-evaporation steps with an appropriate solvent (e.g., DCM, toluene) and dry extensively under high vacuum. Lyophilization can also be effective if water is present.

Conclusion

The acid-labile deprotection of this compound using trifluoroacetic acid is a highly reliable and straightforward transformation essential for synthetic chemistry. By following the detailed protocol and safety guidelines presented in this application note, researchers can consistently achieve high yields of the desired D-cyclohexylalaninol product. Careful monitoring of the reaction and selection of the appropriate work-up procedure are key to obtaining a product of high purity, ready for use in subsequent synthetic endeavors in drug discovery and materials science.

References

  • Protocol for N-Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.
  • A Researcher's Guide to the Validation of Boc Deprotection by HPLC Analysis. Benchchem.
  • Boc Deprotection - TFA. Common Organic Chemistry.
  • SUPPORTING INFORM
  • Amine Protection / Deprotection. Fisher Scientific.
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.
  • Safety Data Sheet: Trifluoroacetic acid (TFA). Carl ROTH.
  • Boc-β-Cyclohexylalaninol. Chem-Impex.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Solid Phase Synthesis of a Functionalized Bis-Peptide Using "Safety C
  • BOC Protection and Deprotection. J&K Scientific LLC.
  • A Researcher's Guide to Boc Deprotection: A Comparative Review of Methodologies. Benchchem.
  • Boc-β-cyclohexyl-D-alanine. Chem-Impex.
  • Impact of TFA - A Review. GenScript.
  • D-Cyclohexylalaninol. BOC Sciences.
  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
  • Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.

Sources

Synthesis of Bioactive Peptides Incorporating Boc-D-Cyclohexylalaninol: An Advanced Application & Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The incorporation of unnatural amino acids and their derivatives into peptide scaffolds is a cornerstone of modern drug discovery, offering pathways to enhanced potency, stability, and unique pharmacological profiles. Boc-D-Cyclohexylalaninol (Boc-D-Cha-ol), a chiral amino alcohol, represents a versatile building block for the synthesis of novel bioactive peptides. Its bulky cyclohexyl side chain can impart significant lipophilicity and steric influence, while the terminal alcohol provides a unique handle for chemical modifications beyond standard amide bond formation. This guide provides an in-depth exploration of advanced synthetic strategies for integrating this compound into peptide structures, moving beyond conventional peptide coupling to create modified backbones and peptide isosteres. We present detailed protocols for the oxidation of this compound to its aldehyde, its conversion to an amine via a Mitsunobu reaction, and its use in forming secondary amine linkages through reductive amination. These methodologies empower researchers to unlock the full potential of this valuable synthetic intermediate in the development of next-generation peptide therapeutics.

Introduction: The Strategic Advantage of Boc-D-Cyclohexylalaninol in Peptide Design

Standard peptide synthesis, primarily utilizing α-amino acids, has yielded numerous therapeutic successes. However, the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and rapid clearance, have driven the exploration of non-proteinogenic building blocks. D-amino acids, for instance, are known to confer resistance to enzymatic cleavage[1]. Boc-D-Cyclohexylalaninol (this compound) offers a dual advantage: the D-configuration for enhanced stability and a unique terminal hydroxyl group in place of a carboxylic acid.

The tert-butyloxycarbonyl (Boc) protecting group is a staple in peptide synthesis, renowned for its stability under a wide range of conditions and its facile removal with mild acid, typically trifluoroacetic acid (TFA)[2][3]. This allows for orthogonal protection schemes in more complex synthetic routes[4]. The cyclohexylalanine (Cha) residue itself is of significant interest. Its bulky, hydrophobic nature can enhance binding affinity to biological targets and increase the lipophilicity of the resulting peptide, potentially improving membrane permeability and bioavailability[5].

This application note will deviate from the standard solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SPPS) paradigms that rely on carboxylic acid activation. Instead, we will delve into the creative and powerful transformations that the hydroxyl group of this compound enables, providing detailed, actionable protocols for its incorporation into bioactive peptide analogs.

Core Synthetic Strategies and Protocols

The versatility of this compound as a synthetic precursor stems from the reactivity of its terminal hydroxyl group. We will explore three primary pathways for its incorporation into peptide structures:

  • Method 1: Oxidation to Boc-D-Cha-al and Subsequent Reductive Amination.

  • Method 2: Conversion of the Hydroxyl to an Amine via Mitsunobu Reaction.

  • Method 3: Formation of O-Acyl Isopeptides with Subsequent O-to-N Acyl Migration.

The choice of strategy will depend on the desired final structure, whether it be a peptide with a modified backbone linkage or a peptide extended from a newly installed amine.

Method 1: Synthesis of Peptide Analogs via Reductive Amination

This strategy involves a two-step process: the mild oxidation of this compound to its corresponding aldehyde (Boc-D-Cha-al), followed by the reductive amination with the N-terminal amine of a peptide to form a stable secondary amine linkage. This modification can significantly alter the conformational properties of the peptide and enhance its resistance to aminopeptidases.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reductive Amination BocDChaOl This compound DMP Dess-Martin Periodinane (DMP) in CH2Cl2 BocDChaOl->DMP BocDChaal Boc-D-Cha-al DMP->BocDChaal Oxidation PeptideNH2 Peptide-NH2 (N-terminus deprotected) Imine Imine Intermediate ReducingAgent NaBH(OAc)3 in CH2Cl2/MeOH FinalPeptide Final Peptide Analog (Secondary Amine Linkage)

Caption: Synthesis of Boc-D-Cha-NH2 from this compound via a Mitsunobu reaction and subsequent reduction.

Caution: Hydrazoic acid is highly toxic and explosive. This reaction should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

  • Materials:

    • This compound

    • Triphenylphosphine (PPh₃)

    • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

    • Hydrazoic acid (HN₃) solution in toluene or benzene

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound (1.0 eq.) and triphenylphosphine (1.5 eq.) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the DIAD or DEAD (1.5 eq.) to the solution, which should result in a milky white precipitate of the betaine intermediate.

    • Add the solution of hydrazoic acid (2.0-3.0 eq.) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

    • Purify the crude product by silica gel chromatography to isolate the Boc-D-Cha-N₃ azide intermediate.

The resulting azide can be reduced to the primary amine using several methods, including the Staudinger reaction or catalytic hydrogenation.

  • Staudinger Reduction:

    • Dissolve the Boc-D-Cha-N₃ (1.0 eq.) in a mixture of THF and water.

    • Add triphenylphosphine (1.2 eq.) and stir at room temperature. The reaction progress can be monitored by the evolution of nitrogen gas.

    • Stir until the starting material is consumed (TLC).

    • Concentrate the reaction mixture and purify by chromatography to obtain Boc-D-Cha-NH₂.

  • Catalytic Hydrogenation:

    • Dissolve the Boc-D-Cha-N₃ in methanol or ethanol.

    • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

    • Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir at room temperature until the reaction is complete.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to yield Boc-D-Cha-NH₂.

The resulting Boc-D-Cha-NH₂ can now be used as a standard component in peptide synthesis, coupling to the C-terminus of a growing peptide chain.

Method 3: O-Acyl Isopeptide Synthesis

The O-acyl isopeptide method is an elegant strategy for the synthesis of difficult or hydrophobic peptides.[5] It involves the formation of an ester linkage between the C-terminus of a peptide and the hydroxyl group of this compound. This "isopeptide" often has improved solubility and handling characteristics. A subsequent O-to-N acyl migration under neutral or mildly basic conditions reforms the native peptide bond.[5]

  • Materials:

    • This compound

    • N-terminally protected peptide with a free C-terminal carboxylic acid

    • Coupling reagents (e.g., HBTU, HOBt, DIC)

    • Base (e.g., DIEA)

    • Solvents (DMF, CH₂Cl₂)

    • Buffer for rearrangement (e.g., phosphate buffer, pH 7.4)

  • Procedure:

    • Esterification: In a solution-phase synthesis, dissolve the N-protected peptide (1.0 eq.), this compound (1.2 eq.), HOBt (1.2 eq.), and DIC (1.2 eq.) in DMF or CH₂Cl₂. Stir at room temperature until the esterification is complete (monitored by TLC or LC-MS).

    • Work-up and Purification: Perform a standard aqueous work-up and purify the resulting O-acyl isopeptide by silica gel chromatography or preparative HPLC.

    • O-to-N Acyl Migration: Dissolve the purified O-acyl isopeptide in a suitable buffer (e.g., phosphate buffer at pH 7.4) or a solvent system that facilitates the intramolecular rearrangement. The migration is often spontaneous and can be monitored by HPLC.

    • Final Purification: Once the rearrangement is complete, the final peptide with the newly formed amide bond can be purified by preparative HPLC.

This method is particularly advantageous for preparing peptide segments that can be ligated together in a convergent synthesis strategy.

Data Presentation and Comparison of Strategies

Synthetic Strategy Key Transformation Resulting Linkage Advantages Challenges Primary Application
Oxidation & Reductive Amination Alcohol → Aldehyde → Secondary Amine-CH₂-NH-Creates a stable, non-peptidic backbone linkage; enhances resistance to aminopeptidases.Requires a two-step process; potential for side reactions during oxidation.Synthesis of peptide mimetics with altered conformational properties.
Mitsunobu & Reduction Alcohol → Azide → Primary AmineStandard Amide BondGenerates a new N-terminus for peptide elongation; stereospecific inversion of configuration.Use of hazardous reagents (hydrazoic acid); multi-step synthesis.Elongating a peptide chain from a non-acidic precursor.
O-Acyl Isopeptide Formation Alcohol + Carboxylic Acid → Ester → AmideStandard Amide BondImproves solubility of hydrophobic peptides; enables convergent synthesis strategies.[2]Requires a final rearrangement step; ester bond stability can be sequence-dependent.Synthesis of "difficult" or aggregation-prone peptide sequences.

Conclusion and Future Perspectives

Boc-D-Cyclohexylalaninol is far more than a simple protected amino alcohol; it is a versatile chiral building block that opens the door to a wide array of advanced peptide modifications. The protocols detailed in this guide—oxidation followed by reductive amination, conversion to an amine via the Mitsunobu reaction, and the formation of O-acyl isopeptides—provide researchers with powerful tools to design and synthesize novel bioactive peptides with enhanced stability, unique backbone architectures, and improved pharmacological properties. By moving beyond the traditional constraints of amide bond formation, these strategies empower the scientific community to explore new chemical space in the quest for next-generation peptide therapeutics. The continued development of innovative synthetic methodologies utilizing unique building blocks like this compound will undoubtedly play a crucial role in the future of drug discovery and development.

References

  • Yoshiya, T., Taniguchi, A., Sohma, Y., Fukao, F., Nakamura, S., Abe, N., Ito, N., Skwarczynski, M., Kimura, T., Hayashi, Y., & Kiso, Y. (2007). "O-acyl isopeptide method" for peptide synthesis: synthesis of forty kinds of "O-acyl isodipeptide unit" Boc-Ser/Thr(Fmoc-Xaa)-OH. Organic & Biomolecular Chemistry, 5(11), 1720–1730. [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). Synthesis of an O-acyl isopeptide by using native chemical ligation to efficiently construct a hydrophobic polypeptide. AGRIS.
  • Yoshiya, T., Sohma, Y., & Kiso, Y. (2010). O-Acyl isopeptide method: efficient synthesis of isopeptide segment and application to racemization-free segment condensation. Organic & Biomolecular Chemistry, 8(1), 135-144. [Link]

  • Yoshiya, T. (2020). Synthesis of O-Acyl Isopeptides: Stepwise and Convergent Solid-Phase Synthesis. Methods in Molecular Biology, 2103, 129–138. [Link]

  • Sohma, Y., & Kiso, Y. (2007). Development of O-acyl isopeptide method. Biopolymers, 88(2), 278-284. [Link]

  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
  • Organic Synthesis. (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP).
  • YouTube. (2023, March 16). Reductive Amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Wikipedia. (n.d.). Dess–Martin oxidation.
  • Wipf Group. (2007, March 19). Alcohol Oxidations.
  • MedKoo Biosciences, Inc. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. National Institutes of Health.
  • Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.
  • ResearchGate. (2025, August 6). Direct azidation of unprotected carbohydrates under Mitsunobu conditions using hydrazoic acid.
  • Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation.
  • The University of Sheffield. (n.d.). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids.
  • ChemRxiv. (n.d.). Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-hydroxybenzyl- cysteine Peptide Crypto-thioesters.
  • PubMed. (2006). Exploration of the Mitsunobu reaction with Tosyl- and Boc-hydrazones as nucleophilic agents. Journal of Organic Chemistry, 71(18), 7113-6. [Link]

  • Royal Society of Chemistry. (2024, March 8). Organic & Biomolecular Chemistry.
  • ResearchGate. (2025, August 6). Reductive BOC-Amination of Aldehydes.
  • AAPPTec. (n.d.). Boc-D-Amino Acids.
  • BOC Sciences. (n.d.). BOC-Amino Acids.

Sources

Application Notes and Protocols for the Derivatization of the Boc-D-cha-ol Hydroxyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-tert-butoxycarbonyl-D-cyclohexylalaninol (Boc-D-cha-ol) is a chiral building block of significant interest in medicinal chemistry and drug development. Its structure, featuring a bulky cyclohexyl side chain and a protected amine, makes it a valuable component in the synthesis of peptidomimetics and other complex organic molecules. The primary hydroxyl group of this compound serves as a key handle for further molecular elaboration, enabling the introduction of diverse functionalities through derivatization. This guide provides a comprehensive overview of the common and effective strategies for the derivatization of the hydroxyl moiety of this compound, with a focus on esterification and etherification reactions. The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical framework for the successful modification of this versatile synthetic intermediate.

The Boc (tert-butoxycarbonyl) protecting group on the amine is stable under the neutral or basic conditions often employed for hydroxyl group derivatization, allowing for selective modification. However, care must be taken to avoid acidic conditions that could lead to premature deprotection of the amine.[1] This guide will explore established methodologies such as the Steglich esterification, Mitsunobu reaction, and Williamson ether synthesis, adapted specifically for this compound.

I. Esterification of the this compound Hydroxyl Group

Esterification is a fundamental transformation that allows for the introduction of a wide array of acyl groups to the hydroxyl moiety of this compound. This can be used to modulate the lipophilicity, steric bulk, and electronic properties of the molecule, or to introduce a point of attachment for other molecular fragments.

A. Steglich Esterification: A Mild and Efficient Approach

The Steglich esterification is a powerful method for forming esters from carboxylic acids and alcohols under mild, neutral conditions, making it highly suitable for substrates with sensitive functional groups like the Boc-protecting group.[2][3] The reaction typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), as a coupling agent, and a catalytic amount of 4-dimethylaminopyridine (DMAP).[4]

Causality of Experimental Choices:

  • DCC/EDC: These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate.[3]

  • DMAP: This acts as a nucleophilic catalyst, intercepting the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol. This catalysis is crucial for efficient esterification, especially with sterically hindered alcohols, and helps to suppress the formation of the N-acylurea byproduct.[3][5]

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are commonly used to ensure a water-free environment, as water would compete with the alcohol for reaction with the activated carboxylic acid.

Protocol 1: Steglich Esterification of this compound

Materials:

  • This compound

  • Carboxylic acid of choice (1.1 equivalents)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 equivalents)

  • 4-Dimethylaminopyridine (DMAP) (0.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • 0.5 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1 equivalent) and the carboxylic acid (1.1 equivalents) in anhydrous DCM.

  • Add DMAP (0.1 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add DCC (1.1 equivalents) portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ester.

Table 1: Representative Data for Steglich Esterification of this compound

Carboxylic AcidProductYield (%)
Acetic AcidO-Acetyl-Boc-D-cha-ol85-95
Benzoic AcidO-Benzoyl-Boc-D-cha-ol80-90
Boc-Gly-OHO-(Boc-Glycyl)-Boc-D-cha-ol75-85
B. Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a versatile method for converting a primary or secondary alcohol into an ester with inversion of stereochemistry at the alcohol carbon.[6] This is particularly useful when a specific stereoisomer is required. The reaction proceeds via an alkoxyphosphonium salt intermediate, which is then displaced by the carboxylate nucleophile in an Sₙ2 fashion.[7][8]

Causality of Experimental Choices:

  • Triphenylphosphine (PPh₃) and Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD): These reagents form a betaine intermediate which activates the alcohol.[6]

  • Carboxylic Acid: Acts as the nucleophile. The pKa of the carboxylic acid should be low enough to protonate the betaine intermediate.[8]

  • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.

Protocol 2: Mitsunobu Esterification of this compound

Materials:

  • This compound

  • Carboxylic acid of choice (1.5 equivalents)

  • Triphenylphosphine (PPh₃) (1.5 equivalents)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent), the carboxylic acid (1.5 equivalents), and PPh₃ (1.5 equivalents) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the reaction mixture. A color change is typically observed.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.

II. Etherification of the this compound Hydroxyl Group

Etherification introduces an alkoxy or aryloxy group to the hydroxyl position, which can significantly alter the steric and electronic properties of the molecule. The Williamson ether synthesis is a classic and reliable method for this transformation.

A. Williamson Ether Synthesis: Formation of Ethers

The Williamson ether synthesis involves the reaction of an alkoxide with a primary alkyl halide or other electrophile with a good leaving group (e.g., tosylate, mesylate) via an Sₙ2 reaction.[9][10]

Causality of Experimental Choices:

  • Base: A strong base, such as sodium hydride (NaH), is required to deprotonate the primary alcohol of this compound to form the corresponding alkoxide.[11]

  • Alkylating Agent: A primary alkyl halide (e.g., methyl iodide, benzyl bromide) is used as the electrophile. Secondary or tertiary halides are not suitable as they will predominantly lead to elimination reactions.[9][12]

  • Solvent: Anhydrous polar aprotic solvents like THF or DMF are used to dissolve the reactants and facilitate the Sₙ2 reaction.

Protocol 3: Williamson Ether Synthesis of this compound

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Saturated NH₄Cl solution

  • Water

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend NaH (1.2 equivalents) in anhydrous THF or DMF.

  • Cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1 equivalent) in the same anhydrous solvent to the NaH suspension. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated NH₄Cl solution at 0 °C.

  • Partition the mixture between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the layers and wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Table 2: Representative Data for Williamson Ether Synthesis of this compound

Alkylating AgentProductYield (%)
Methyl IodideO-Methyl-Boc-D-cha-ol70-85
Benzyl BromideO-Benzyl-Boc-D-cha-ol65-80

Visualization of Workflows

Esterification_Workflows cluster_steglich Steglich Esterification cluster_mitsunobu Mitsunobu Reaction Boc_D_cha_ol1 This compound DCC_DMAP DCC, DMAP, DCM Boc_D_cha_ol1->DCC_DMAP RCOOH1 R-COOH RCOOH1->DCC_DMAP Ester1 O-Acyl-Boc-D-cha-ol DCC_DMAP->Ester1 Boc_D_cha_ol2 This compound PPh3_DEAD PPh3, DEAD/DIAD, THF Boc_D_cha_ol2->PPh3_DEAD RCOOH2 R-COOH RCOOH2->PPh3_DEAD Ester2 O-Acyl-Boc-D-cha-ol (Inverted Stereochemistry) PPh3_DEAD->Ester2

Caption: Esterification workflows for this compound.

Etherification_Workflow cluster_williamson Williamson Ether Synthesis Boc_D_cha_ol This compound Base 1. NaH, THF/DMF Boc_D_cha_ol->Base RX 2. R-X Base->RX Ether O-Alkyl-Boc-D-cha-ol RX->Ether

Caption: Williamson ether synthesis workflow.

Analytical Characterization

The successful derivatization of this compound should be confirmed by standard analytical techniques:

  • Thin-Layer Chromatography (TLC): To monitor the progress of the reaction and for preliminary purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation of the product. The appearance of new signals corresponding to the acyl or alkyl group and a shift in the signals of the protons adjacent to the oxygen atom will confirm the derivatization.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): For accurate purity determination of the final compound.

Conclusion

The derivatization of the hydroxyl group of this compound is a critical step in the synthesis of more complex molecules for drug discovery and development. The protocols outlined in this guide for Steglich esterification, Mitsunobu reaction, and Williamson ether synthesis provide robust and reliable methods for achieving these transformations. The choice of method will depend on the desired functionality and stereochemical outcome. Careful execution of these protocols, coupled with rigorous analytical characterization, will enable researchers to effectively utilize this compound as a versatile chiral building block.

References

  • Elgailani, I. E. H. (2017). How do you esterify a N-Boc protected amino acid? ResearchGate. [Link]

  • Ishikawa, T., et al. (2005). Simple and mild esterification of N-protected amino acids with nearly equimolar amounts of alcohols using 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline. Tetrahedron Letters, 46(5), 757-760.
  • Reddy, V. P., et al. (2007). Ceric Ammonium Nitrate (CAN) Mediated Esterification of N-Boc Amino Acids Allows Either Retention or Removal of the N-Boc Group. Letters in Organic Chemistry, 4(5), 338-341.
  • Saleem, M., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6529.
  • Wikipedia contributors. (2023). Mitsunobu reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Wikipedia contributors. (2023). Steglich esterification. Wikipedia, The Free Encyclopedia. [Link]

  • Moody, C. J., & Newton, C. G. (1998). Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. Journal of the Chemical Society, Perkin Transactions 1, (21), 3469-3476.
  • Organic Chemistry Portal. (2019). Mitsunobu Reaction. [Link]

  • Various authors. (2016). Please suggest me a best recent method of esterification of N-Boc-Amino Acids? ResearchGate. [Link]

  • Neises, B., & Steglich, W. (1978).
  • Smith, M. B. (2013). A Mitsunobu reaction to functionalized cyclic and bicyclic N-arylamines. Organic & Biomolecular Chemistry, 11(44), 7592-7603.
  • Benoiton, N. L., et al. (1981). Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives. The Journal of Organic Chemistry, 46(21), 4372-4374.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

  • The Organic Chemistry Tutor. (2014, December 11).
  • J&K Scientific LLC. (2025). Williamson Ether Synthesis.
  • Sharma, A., et al. (2023).
  • Various authors. (n.d.). Reported O‐selective acylation of amino alcohols without protecting the amino group. ResearchGate. [Link]

  • Wikipedia contributors. (2023). Williamson ether synthesis. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

Sources

Application Notes and Protocols for Boc-D-cha-ol: A Key Building Block for Advanced Peptidomimetics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Peptidomimetic Toolkit with Boc-D-cha-ol

In the landscape of modern drug discovery, peptidomimetics stand out as a premier class of therapeutics, designed to emulate the biological activity of peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability. The strategic incorporation of non-proteinogenic amino acids is a cornerstone of peptidomimetic design. Among these, N-Boc-D-cyclohexylalaninol (this compound) has emerged as a particularly valuable building block. Its unique structure, featuring a bulky, hydrophobic cyclohexyl side chain and a C-terminal alcohol, offers a dual advantage: it imparts significant resistance to enzymatic degradation and allows for the synthesis of peptide alcohols, which often exhibit enhanced pharmacological profiles.[1]

The cyclohexyl moiety can enhance binding affinity by engaging with hydrophobic pockets in target receptors, while the D-configuration of the amino alcohol provides steric shielding against proteases.[1] This guide provides in-depth application notes and detailed, field-proven protocols for the effective incorporation of this compound into peptidomimetic sequences using Boc-based Solid-Phase Peptide Synthesis (SPPS), empowering researchers to unlock the full potential of this versatile building block.

Physicochemical Properties and Handling of this compound

A thorough understanding of the physicochemical properties of this compound is critical for its successful application.

PropertyValue
Synonyms Boc-D-cyclohexylalaninol, N-tert-Butoxycarbonyl-D-cyclohexylalaninol
Molecular Formula C₁₄H₂₇NO₃
Molecular Weight 257.37 g/mol
Appearance White to off-white solid or light yellow gel
Solubility Soluble in common organic solvents such as Dichloromethane (DCM), N,N-Dimethylformamide (DMF), and Methanol.
Storage Conditions Store at 2-8°C in a dry, well-ventilated place. Keep container tightly sealed.[2][3]
Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side shields or goggles are recommended.[2][3]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[2][3]

  • Skin and Body Protection: A lab coat is required.[2][3]

First Aid Measures:

  • In case of eye contact: Immediately flush with plenty of water for at least 15 minutes.[2][3]

  • In case of skin contact: Wash off with soap and plenty of water.[2][3]

  • If inhaled: Move the person to fresh air.[2][3]

  • If swallowed: Rinse mouth with water. Do not induce vomiting.[2][3]

Always consult the most current SDS for any chemical before use and handle it in accordance with good laboratory practices.

Strategic Incorporation of this compound via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound as the C-terminal residue in a peptide sequence requires a modified approach compared to standard amino acid coupling due to the presence of a hydroxyl group instead of a carboxylic acid. The following sections detail the recommended strategies and protocols.

Diagram: SPPS Workflow for Peptidomimetics with C-terminal this compound

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling This compound Coupling cluster_capping Capping cluster_synthesis Peptide Elongation cluster_cleavage Cleavage & Purification Resin 2-Chlorotrityl Chloride Resin Swell Swell Resin in DCM Resin->Swell 1. Couple Couple to Resin Boc_D_cha_ol This compound + DIPEA in DCM Boc_D_cha_ol->Couple 2. Cap Cap Unreacted Sites (MeOH/DIPEA/DCM) Couple->Cap 3. Deprotect Boc Deprotection (TFA/DCM) Cap->Deprotect 4. Neutralize Neutralization (DIPEA/DCM) Deprotect->Neutralize 5. Couple_AA Couple Next Boc-Amino Acid Neutralize->Couple_AA 6. Wash Wash Couple_AA->Wash 7. Wash->Deprotect Repeat n times Final_Deprotect Final Boc Deprotection Wash->Final_Deprotect 8. Cleave Cleave from Resin (TFA Cocktail) Final_Deprotect->Cleave 9. Purify RP-HPLC Purification Cleave->Purify 10. Characterize Mass Spectrometry Purify->Characterize 11.

Caption: Workflow for SPPS of peptidomimetics with C-terminal this compound.

Protocol 1: Loading this compound onto 2-Chlorotrityl Chloride Resin

The 2-chlorotrityl chloride resin is the support of choice for attaching Boc-protected amino alcohols, as it allows for mild cleavage conditions that preserve the final peptide alcohol.[4]

Materials:

  • 2-Chlorotrityl chloride resin (100-200 mesh, ~1.6 mmol/g loading)

  • This compound

  • Dichloromethane (DCM), anhydrous

  • N,N-Diisopropylethylamine (DIPEA)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell 1 g of 2-chlorotrityl chloride resin in 10 mL of anhydrous DCM for 30 minutes in the synthesis vessel.

  • Coupling Solution Preparation: In a separate vial, dissolve 2 equivalents of this compound (relative to the resin loading) in 5 mL of anhydrous DCM. Add 4 equivalents of DIPEA.

  • Coupling Reaction: Drain the DCM from the swollen resin and add the this compound coupling solution. Agitate the mixture for 2-4 hours at room temperature.

  • Capping: To cap any unreacted chlorotrityl sites, add a solution of DCM/MeOH/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

  • Washing: Drain the capping solution and wash the resin sequentially with DCM (3x), DMF (3x), and finally DCM (3x). The resin is now ready for peptide chain elongation.

Protocol 2: Peptide Chain Elongation

This protocol follows the standard Boc-SPPS procedure.

Materials:

  • This compound loaded resin

  • Boc-protected amino acids

  • Trifluoroacetic acid (TFA)

  • DCM

  • DIPEA

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • DMF

Procedure:

  • Boc Deprotection: Treat the resin with a solution of 50% TFA in DCM (v/v) for 2 minutes, drain, and then treat with a fresh portion of the same solution for 20-30 minutes.[5]

  • Washing: Wash the resin with DCM (3x) to remove residual TFA.

  • Neutralization: Neutralize the resin-bound amine trifluoroacetate salt by washing with a 10% solution of DIPEA in DCM (v/v) for 2 x 2 minutes, followed by washing with DCM (3x).[5]

  • Amino Acid Coupling:

    • In a separate vial, pre-activate 3 equivalents of the next Boc-amino acid with 2.9 equivalents of HBTU and 6 equivalents of DIPEA in DMF for 2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Note on Steric Hindrance: For coupling amino acids to the cyclohexylalaninol residue, which is sterically demanding, extended coupling times or the use of more potent coupling reagents like HATU may be necessary to ensure complete reaction.[6] A ninhydrin test should be performed to confirm complete coupling.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Repeat: Repeat steps 1-5 for each subsequent amino acid in the sequence.

Protocol 3: Cleavage and Deprotection

Materials:

  • Peptide-resin

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS) (v/v/v)

  • Cold diethyl ether

Procedure:

  • Final Boc Deprotection: Perform a final Boc deprotection as described in Protocol 2, Step 1.

  • Resin Washing and Drying: Wash the resin thoroughly with DCM and dry under a stream of nitrogen.

  • Cleavage: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and agitate for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the resin and collect the filtrate into a flask containing cold diethyl ether (approximately 10 times the volume of the filtrate). A white precipitate of the crude peptide should form.

  • Isolation: Pellet the crude peptide by centrifugation, decant the ether, and wash the pellet with cold diethyl ether 2-3 times.

  • Drying: Dry the crude peptide under vacuum.

Purification and Characterization

Protocol 4: Purification by Reverse-Phase HPLC (RP-HPLC)

Due to the hydrophobicity of the cyclohexyl group, optimization of the RP-HPLC method is often necessary.[7][8]

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system.

  • C18 or C8 reverse-phase column. For highly hydrophobic peptides, a C8 or phenyl column may provide better separation.[7]

Mobile Phases:

  • Buffer A: 0.1% TFA in water

  • Buffer B: 0.1% TFA in acetonitrile

Gradient Elution: A shallow gradient is often effective for separating hydrophobic peptides.[9]

  • Initial Conditions: Start with a low percentage of Buffer B (e.g., 5-10%) to ensure the peptide binds to the column.

  • Gradient: A typical gradient would be a linear increase from 10% to 70% Buffer B over 30-60 minutes.

  • Monitoring: Monitor the elution profile at 220 nm and 280 nm.

  • Fraction Collection: Collect fractions corresponding to the major peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide.

Diagram: Analytical Workflow

Analytical_Workflow Crude_Peptide Crude Peptide RP_HPLC RP-HPLC Purification (C18 or C8 column) Crude_Peptide->RP_HPLC Fractions Collect Fractions RP_HPLC->Fractions Analytical_HPLC Purity Check (Analytical HPLC) Fractions->Analytical_HPLC Mass_Spec Identity Confirmation (Mass Spectrometry) Fractions->Mass_Spec Pooling Pool Pure Fractions Analytical_HPLC->Pooling >95% Purity Mass_Spec->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Pure Peptidomimetic Lyophilization->Final_Product

Caption: Post-synthesis analytical and purification workflow.

Protocol 5: Characterization by Mass Spectrometry

Mass spectrometry is essential to confirm the molecular weight of the synthesized peptidomimetic.

Instrumentation:

  • Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

Procedure:

  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid for ESI-MS).

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Compare the observed molecular weight with the calculated theoretical molecular weight of the target peptidomimetic.

Conclusion and Future Perspectives

This compound is a powerful tool for the design and synthesis of novel peptidomimetics with enhanced therapeutic potential. The protocols outlined in this guide provide a robust framework for its successful incorporation into peptide sequences. The inherent steric bulk of the cyclohexylalaninol residue necessitates careful optimization of coupling conditions, but the resulting improvements in metabolic stability and potential for enhanced biological activity make it a worthwhile endeavor for researchers in drug discovery. Future applications of this compound will likely expand as our understanding of structure-activity relationships in peptidomimetics continues to grow, paving the way for the development of next-generation peptide-based therapeutics.

References

  • Recent Advances in the Synthesis of C-Terminally Modified Peptides. (n.d.). PMC. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Roy, A. (2014). How can I get a proper HPLC for hydrophobic peptide? ResearchGate. Retrieved from [Link]

  • Pedersen, S. W., Armishaw, C. J., & Strømgaard, K. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65–80.
  • GenScript. (2024). Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. Retrieved from [Link]

  • Ferrer-Gago, F. J., Koh, L. Q., & Lane, D. P. (2020). Functionalized Resins for the Synthesis of Peptide Alcohols. Chemistry (Weinheim an der Bergstrasse, Germany), 26(2), 379–383.
  • Preparative RP-HPLC Method For Purifying Peptides. (n.d.). Google Patents.
  • Aguilar, M.-I. (Ed.). (2004). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.
  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35.
  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. Retrieved from [Link]

  • Shi, J. (2024). Overcome a "Big" Challenge: Progress on Mass Spectrometric Analysis of Large Molecules. ADLM.

Sources

Solution-phase peptide synthesis methods with Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Solution-Phase Peptide Synthesis Methods with Boc-D-cyclohexylalaninol (Boc-D-cha-ol) For: Researchers, Scientists, and Drug Development Professionals

Introduction: Harnessing the Versatility of Solution-Phase Synthesis for Non-Proteinogenic Amino Alcohols

The synthesis of peptides with precisely defined sequences remains a cornerstone of drug discovery and biochemical research. While solid-phase peptide synthesis (SPPS) is widely adopted for its ease of automation and purification, classical solution-phase peptide synthesis (SPPS) offers distinct advantages, particularly for large-scale production and the incorporation of structurally unique building blocks.[1][2][3] Solution-phase synthesis allows for the purification and characterization of intermediates at each step, ensuring high fidelity of the final product, a feature especially critical when dealing with complex or lengthy peptide fragments.[3][4]

This guide focuses on the integration of a non-proteinogenic amino alcohol, Boc-D-cyclohexylalaninol (this compound), into a peptide sequence using solution-phase methods. Amino alcohols are valuable synthons in medicinal chemistry, serving as chiral precursors and key components in the synthesis of peptide aldehydes, which are potent enzyme inhibitors.[5][6][7] The bulky, hydrophobic cyclohexyl side chain of this compound can impart unique conformational constraints and metabolic stability to a peptide.

Herein, we provide a detailed framework, from core chemical principles to step-by-step protocols, for the successful coupling of this compound and the subsequent management of the N-terminal tert-butyloxycarbonyl (Boc) protecting group.

Core Principles & Strategic Considerations

The Boc/Bzl Protection Strategy in Solution-Phase Chemistry

The Boc/Bzl strategy is a classic approach in peptide synthesis where the temporary Nα-amino protecting group is the acid-labile Boc group, while more permanent side-chain protection is typically achieved with benzyl (Bzl)-based groups.[8][9] The success of this strategy hinges on differential acid lability: the Boc group can be selectively cleaved under moderate acidic conditions (e.g., 25-50% trifluoroacetic acid in dichloromethane) without removing the more robust Bzl-based side-chain protecting groups or cleaving the peptide backbone.[9][10][11] This selective deprotection is the fundamental repetitive step that allows for stepwise elongation of the peptide chain.[10]

The Unique Role of an Amino Alcohol in Peptide Elongation

Unlike a standard amino acid, this compound possesses a primary alcohol (-CH₂OH) instead of a carboxylic acid (-COOH) at its C-terminus. This structural difference dictates the chemistry of its incorporation:

  • Coupling Target: The hydroxyl group of this compound acts as the nucleophile.

  • Activation Requirement: The C-terminal carboxylic acid of the existing peptide chain must be "activated" to facilitate the formation of an ester bond with the hydroxyl group of the incoming amino alcohol. This contrasts with standard peptide synthesis where the incoming amino acid's carboxyl group is activated to form an amide bond.

  • Resulting Linkage: The reaction forms an ester linkage, not a native amide (peptide) bond. This modification can be a strategic design choice to alter the peptide's susceptibility to proteases or to serve as a precursor for further chemical modification, such as reduction to form a stable amine linkage or oxidation to generate a peptide aldehyde.[6]

Rationale for Solution-Phase Approach

The selection of a solution-phase strategy for incorporating this compound is underpinned by several key advantages:

  • Scalability: Solution-phase synthesis is generally more scalable and cost-effective for producing large quantities of a specific peptide fragment compared to solid-phase methods.[2]

  • Intermediate Purification: The ability to isolate and purify the product after each coupling step by techniques like liquid-liquid extraction or crystallization is crucial for removing byproducts and excess reagents, ensuring the high purity of the subsequent intermediate.[3][12]

  • Flexibility in Chemistry: The homogenous reaction environment provides greater flexibility in the choice of solvents and coupling reagents, which can be optimized to overcome challenges like poor solubility or steric hindrance from the bulky cyclohexyl group.[1]

Experimental Workflow & Protocols

The overall workflow involves two primary stages: the coupling of this compound to an N-terminally protected peptide acid, followed by the deprotection of the Boc group to prepare for the next coupling step.

G cluster_0 Peptide Elongation Cycle A Peptide-COOH (N-terminally protected) B Activate C-terminus (e.g., with DCC/HOBt) A->B C Activated Peptide-COX B->C E Coupling Reaction (Ester Bond Formation) C->E D This compound D->E F Peptide-COO-CH2-(D-cha)-NH-Boc E->F G Purification (Extraction/Crystallization) F->G H Purified Product G->H I Boc Deprotection (TFA/DCM) H->I J Peptide-COO-CH2-(D-cha)-NH3+ TFA- I->J K Neutralization (e.g., with DIEA) J->K L H2N-(D-cha)-...Peptide (Ready for next coupling) K->L

Caption: General workflow for incorporating this compound.

Protocol 1: Coupling of this compound to a Peptide Acid

This protocol describes the coupling of this compound to the C-terminus of an existing peptide chain using a carbodiimide-mediated activation method.

Causality Behind Experimental Choices:

  • Coupling Reagents: Dicyclohexylcarbodiimide (DCC) is a potent dehydrating agent that activates the carboxylic acid.[13] 1-Hydroxybenzotriazole (HOBt) is added as an additive to form an active ester intermediate, which minimizes the risk of racemization and suppresses side reactions.[14]

  • Solvent: Anhydrous Dichloromethane (DCM) is an excellent solvent for most protected peptides and reagents while being non-reactive. Anhydrous conditions are critical to prevent the hydrolysis of the activated carboxyl group.

  • Temperature: The reaction is initiated at 0°C to control the exothermic activation step and minimize potential side reactions. It is then allowed to warm to room temperature to ensure the coupling reaction proceeds to completion.

Materials & Reagents

Reagent/MaterialPurposeTypical Stoichiometry
N-protected Peptide AcidStarting peptide chain1.0 eq
This compoundAmino alcohol to be coupled1.1 eq
Dicyclohexylcarbodiimide (DCC)Activating/Coupling agent1.1 eq
1-Hydroxybenzotriazole (HOBt)Additive to reduce racemization1.2 eq
Anhydrous Dichloromethane (DCM)Reaction solvent-
Diisopropylethylamine (DIEA)Base (if starting from a salt)As needed
Saturated NaHCO₃ solutionAqueous wash (removes acidic species)-
1M HCl solution (cold)Aqueous wash (removes basic species)-
BrineAqueous wash (removes water)-
Anhydrous MgSO₄ or Na₂SO₄Drying agent-

Step-by-Step Methodology

  • Preparation: Dissolve the N-protected peptide acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the flask in an ice bath (0°C). Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise over 10-15 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Pre-activation: Stir the mixture at 0°C for 30 minutes.

  • Coupling: Add this compound (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting peptide acid is consumed.

  • Work-up (Filtration): Once complete, cool the mixture again and filter off the precipitated DCU byproduct. Wash the filter cake with a small amount of cold DCM.

  • Work-up (Extraction): Transfer the filtrate to a separatory funnel. Wash sequentially with cold 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash chromatography on silica gel or by recrystallization, if applicable, to obtain the pure, protected peptide-amino alcohol conjugate.

G cluster_0 Protocol 1: Coupling Workflow A 1. Dissolve Peptide-COOH & HOBt in DCM B 2. Cool to 0°C A->B C 3. Add DCC solution (Activation) B->C D 4. Add this compound (Coupling) C->D E 5. Stir 12-24h at RT D->E F 6. Filter DCU byproduct E->F G 7. Aqueous Work-up (Wash & Extract) F->G H 8. Dry & Concentrate G->H I 9. Purify Product H->I

Caption: Step-by-step workflow for the coupling reaction.

Protocol 2: N-Terminal Boc Deprotection in Solution

This protocol details the removal of the Boc group to liberate the N-terminal amine for subsequent peptide chain elongation.

Causality Behind Experimental Choices:

  • Reagent: Trifluoroacetic acid (TFA) is a moderately strong acid that efficiently cleaves the Boc group via an acid-catalyzed elimination mechanism, forming a stable tert-butyl cation.[10][11]

  • Solvent: DCM is the standard solvent as it is inert to TFA and effectively dissolves the protected peptide.

  • Scavengers: The tert-butyl cation formed during deprotection is a reactive electrophile that can alkylate nucleophilic side chains (like Tryptophan).[15] While D-cha has no such side chain, if the rest of the peptide does, a scavenger like triisopropylsilane (TIS) or water should be included.

  • Neutralization: After deprotection, the newly formed amine is protonated as a TFA salt. A non-nucleophilic base like DIEA is used to neutralize the salt to the free amine, making it ready for the next coupling reaction.[11]

Materials & Reagents

Reagent/MaterialPurposeConcentration/Stoichiometry
Boc-protected PeptideStarting material1.0 eq
Dichloromethane (DCM)Solvent-
Trifluoroacetic acid (TFA)Deprotection agent25-50% (v/v) in DCM
Diisopropylethylamine (DIEA)Neutralizing base~2-3 eq
Diethyl ether (cold)For precipitation-

Step-by-Step Methodology

  • Preparation: Dissolve the purified Boc-protected peptide in DCM.

  • Deprotection: Add an equal volume of TFA (for a 50% solution) to the peptide solution at room temperature. The reaction is typically rapid.

  • Reaction: Stir the mixture for 30-60 minutes.

  • Monitoring: Monitor the disappearance of the starting material by TLC or HPLC.

  • Concentration: Once the reaction is complete, remove the TFA and DCM under reduced pressure. Co-evaporate with toluene (2-3x) to ensure complete removal of residual TFA.

  • Isolation: The resulting product is the peptide-TFA salt, often an oil or solid. It can be isolated by precipitation with cold diethyl ether if necessary.

  • Neutralization (for next step): For the subsequent coupling step, dissolve the peptide-TFA salt in fresh anhydrous DCM and add DIEA (~2-3 eq) until the solution is neutral or slightly basic (check with pH paper). This solution of the free amine can often be used directly in the next coupling protocol without further purification.

G cluster_1 Protocol 2: Boc Deprotection A 1. Dissolve Boc-Peptide in DCM B 2. Add TFA (25-50%) A->B C 3. Stir 30-60 min at RT B->C D 4. Monitor Reaction (TLC/HPLC) C->D E 5. Evaporate Solvent & TFA D->E F 6. Obtain Peptide-TFA Salt E->F G 7. Neutralize with DIEA (for next coupling) F->G

Caption: Step-by-step workflow for the Boc deprotection reaction.

Characterization and Quality Control

Ensuring the identity and purity of the synthesized peptide is paramount. A multi-pronged analytical approach is required at each stage.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the workhorse for assessing the purity of the crude and purified products.[16][17] It is also used to monitor the progress of both coupling and deprotection reactions.

  • Mass Spectrometry (MS): Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is used to confirm the molecular weight of the synthesized peptide, verifying the successful incorporation of the this compound residue.[18][19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural confirmation of the purified intermediates and the final product, confirming the presence of the cyclohexyl group and the newly formed ester linkage.

References

  • Bio-Synthesis Inc. (2024). Solution-phase peptide synthesis: Significance and symbolism. Retrieved from [Link]

  • Cui, H., et al. (2019). Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. The Journal of Organic Chemistry. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Waters Corporation. (n.d.). Peptide Isolation & Purification Techniques. Retrieved from [Link]

  • American Peptide Society. (n.d.). Peptide Purification. Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Neuland Labs. (2013). Peptide Synthesis: Solution Phase, Solid Phase or Hybrid?. Retrieved from [Link]

  • Hahn, M., et al. (2006). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS-CoV Mpro) Inhibitors. PubMed Central. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]

  • Google Patents. (2019). WO2019217116A1 - Method for solution-phase peptide synthesis.
  • Slideshare. (n.d.). Solution phase peptide synthesis. Retrieved from [Link]

  • Kar, M., & Kotha, S. (2019). Multigram-Scale Synthesis of Short Peptides via a Simplified Repetitive Solution-Phase Procedure. ACS Publications. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Moulin, A., Martinez, J., & Fehrentz, J. A. (2007). Synthesis of peptide aldehydes. Journal of Peptide Science. Retrieved from [Link]

  • Jaeger, E., et al. (1978). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. PubMed. Retrieved from [Link]

  • Liu, W., et al. (2024). Electrochemical synthesis of peptide aldehydes via C‒N bond cleavage of cyclic amines. Nature Communications. Retrieved from [Link]

  • Vasanthakumar, G. R., et al. (2020). Synthesis of Peptides by Solution Methods. ResearchGate. Retrieved from [Link]

  • Intertek. (n.d.). Peptide Characterisation Supporting Peptide Drug Development. Retrieved from [Link]

  • Scribd. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Coin, I., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. ResearchGate. Retrieved from [Link]

  • Aapptec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. Retrieved from [Link]

  • Svatunek, D., et al. (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. Retrieved from [Link]

  • Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. Retrieved from [Link]

  • BioPharmaSpec. (2024). Modern Peptide Drug Analysis: Mass Spec, HOS, and More. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

Sources

Application Note: Orthogonal Protection Strategies Featuring Boc-D-Cyclohexylalanine (Boc-D-Cha-OH) for Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the synthesis of complex and modified peptides, the strategic use of protecting groups is paramount to achieving high yield and purity.[1] Orthogonal protection, a strategy employing multiple classes of protecting groups that can be removed under distinct chemical conditions, provides the precision required for multi-step solid-phase peptide synthesis (SPPS).[2][3] This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the use of N-α-tert-butyloxycarbonyl-D-cyclohexylalanine (Boc-D-Cha-OH), a non-proteinogenic amino acid, within sophisticated orthogonal protection schemes. We will explore the unique advantages conferred by the cyclohexylalanine residue, such as enhanced metabolic stability and hydrophobicity, and detail field-proven protocols for its incorporation and selective deprotection alongside other common protecting groups.[4][5]

The Core Principle: Orthogonality in Modern Peptide Chemistry

Orthogonal protection is a foundational strategy in organic synthesis that allows for the selective removal of one protecting group in the presence of others.[6] This is achieved by choosing groups with fundamentally different chemical labilities. In the context of peptide synthesis, a typical strategy may involve three classes of protecting groups:

  • Temporary Nα-Amino Protecting Groups: Shield the N-terminus of the growing peptide chain and are removed at each coupling cycle. The two dominant groups are the acid-labile Boc group and the base-labile Fmoc group.[][8]

  • "Permanent" Side-Chain Protecting Groups: Protect reactive amino acid side chains throughout the synthesis and are removed during the final cleavage step. Their removal conditions must be compatible with the temporary Nα-group used. For instance, Fmoc SPPS often uses acid-labile tert-butyl (tBu) based side-chain protection.[1][9]

  • Auxiliary Orthogonal Groups: Used for specific, selective on-resin modifications like cyclization or branching. These groups must be removable without affecting either the temporary Nα-group or the permanent side-chain protection.[2][10]

The power of an orthogonal approach lies in the precise control it offers, enabling the synthesis of highly complex peptides that would otherwise be inaccessible.

Orthogonal_Concept cluster_peptide Fully Protected Peptide Peptide Resin-AA1(PG-S1)-AA2(PG-S2)-PGα-AA3... ReagentA Reagent A (e.g., Piperidine) Peptide->ReagentA PGα = Fmoc ReagentB Reagent B (e.g., TFA) Peptide->ReagentB PG-S1 = Boc/tBu ReagentC Reagent C (e.g., Pd/H2) Peptide->ReagentC PG-S2 = Cbz/Bzl DeprotectedA PGα Removed ReagentA->DeprotectedA DeprotectedB PG-S1 Removed ReagentB->DeprotectedB DeprotectedC PG-S2 Removed ReagentC->DeprotectedC

Figure 1: Conceptual workflow of an orthogonal protection scheme. Different classes of protecting groups (PGα, PG-S1, PG-S2) are selectively removed by distinct, non-interfering reagents, enabling precise, stepwise modifications.

Profile of a Key Player: Boc-D-Cyclohexylalanine (Boc-D-Cha-OH)

Boc-D-Cha-OH is an N-terminally protected, non-proteinogenic amino acid derivative that has become a valuable tool in drug design and development.[11]

Chemical Properties and Strategic Value

The substitution of phenylalanine's phenyl ring with a saturated cyclohexyl ring imparts significant and desirable changes to a peptide's physicochemical properties.

  • Increased Metabolic Stability: The aliphatic cyclohexyl group is less susceptible to enzymatic degradation compared to an aromatic ring, which can significantly increase the in vivo half-life of the resulting peptide.[4]

  • Enhanced Hydrophobicity: The cyclohexyl moiety increases the lipophilicity of the peptide, which can improve its ability to cross cell membranes and enhance binding interactions within hydrophobic pockets of target proteins or receptors.[4][12]

  • Conformational Rigidity: The bulky cyclohexyl group can introduce conformational constraints, locking the peptide backbone into a more defined and active structure.

These attributes make D-cyclohexylalanine a strategic replacement for residues like Phenylalanine or Leucine when designing more potent and durable peptide-based therapeutics.[5]

PropertyValueSource(s)
IUPAC Name (R)-2-((tert-Butoxycarbonyl)amino)-3-cyclohexylpropanoic acid[13]
Molecular Formula C₁₄H₂₅NO₄[13]
Molecular Weight 271.35 g/mol [13]
Appearance White to off-white powder
Common Form Dicyclohexylammonium (DCHA) salt
Primary Application Boc Solid-Phase Peptide Synthesis (SPPS)
The Nα-Boc Protecting Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of peptide chemistry, characterized by its stability under a wide range of conditions but its specific lability to acid.[]

  • Protection: The Boc group is typically introduced by reacting the free amine of the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.[][16]

  • Deprotection (Cleavage): Removal is achieved with moderate to strong acids, most commonly trifluoroacetic acid (TFA).[17] The mechanism involves protonation followed by the formation of a stable tert-butyl cation, which is scavenged to prevent side reactions, and carbamic acid, which decomposes to CO₂ and the free amine.[17][18]

This acid-lability defines the orthogonal pairs that can be used in conjunction with Boc-protected residues.

Designing Orthogonal Schemes with Boc-D-Cha-OH

The effective use of Boc-D-Cha-OH hinges on selecting appropriate protecting groups for other functionalities in the peptide that can be removed without cleaving the Boc group.

The Classic Pair: Boc/Bzl Orthogonality

This strategy pairs the acid-labile Boc group with hydrogenolysis-labile benzyl-type (Bzl, Cbz/Z) protecting groups.[19] This is a robust scheme for synthesizing peptides where side-chain modifications are not required, but selective deprotection of a C-terminal ester or a side chain is needed prior to final cleavage.

  • Nα-Protection: Boc group (removed by TFA).

  • Side-Chain/C-Terminus Protection: Benzyl (Bzl) esters or Carboxybenzyl (Cbz) carbamates (removed by catalytic hydrogenolysis).[19][20]

Causality of Experimental Choice: Catalytic hydrogenolysis is an exceptionally mild deprotection method that does not affect acid-labile groups like Boc or tBu.[19][21] This allows for, as an example, the C-terminal deprotection of a peptide fragment for solution-phase ligation, leaving all other protecting groups intact.

Boc_Bzl_Workflow Start Peptide-Lys(Cbz)-Cha(Boc)-OBzl Step1_Reagent Pd/C, H₂ (Hydrogenolysis) Start->Step1_Reagent Intermediate Peptide-Lys-Cha(Boc)-OH Step1_Reagent->Intermediate Removes Bzl & Cbz Step2_Reagent TFA (Acidolysis) Intermediate->Step2_Reagent Final Peptide-Lys-Cha-OH (Final Deprotected Peptide) Step2_Reagent->Final Removes Boc

Figure 2: Workflow for a Boc/Bzl orthogonal strategy. Hydrogenolysis selectively removes benzyl-type groups, followed by a final acidolysis step to remove the Boc group.

The High-Fidelity Pair: Boc/Fmoc Orthogonality

While less common in a single synthesis run, combining Boc and Fmoc strategies is powerful for creating complex architectures, such as branched peptides where a side chain is elaborated on-resin.

  • Scenario: A peptide is synthesized using Fmoc-SPPS. One of the residues incorporated is Fmoc-Lys(Boc)-OH. After the main chain is assembled, the N-terminal Fmoc group is left in place.

  • Selective Deprotection: The side-chain Boc group on the lysine residue can be selectively removed on-resin using TFA, leaving the N-terminal Fmoc group and other acid-stable side-chain protecting groups (like Trt, Mmt) untouched.[22]

  • Branching: A new peptide sequence, perhaps containing Boc-D-Cha-OH, can then be built off the deprotected lysine side chain using standard coupling chemistry.

Causality of Experimental Choice: The extreme difference in lability—strong acid for Boc versus mild base for Fmoc—provides a nearly perfect orthogonal system, ensuring no cross-reactivity and allowing for precise, directed modifications at specific sites within the molecule.[1][]

Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for critical procedures.

Protocol 1: Standard Cycle for Incorporating Boc-D-Cha-OH in Boc-SPPS

This protocol outlines a single coupling cycle on a manual synthesis vessel with a starting aminomethyl (AM) resin.

  • Resin Preparation: Swell 1.0 g of the peptide-resin in dichloromethane (DCM) for 20 minutes. Drain the solvent.

  • Nα-Boc Deprotection:

    • Add 10 mL of 50% (v/v) TFA in DCM to the resin. Agitate for 1-2 minutes and drain.[23]

    • Add a fresh 10 mL portion of 50% TFA/DCM and agitate for 20 minutes.[23]

    • Drain and wash the resin sequentially with DCM (3x), isopropanol (2x), and DCM (3x).

  • Neutralization:

    • Add 10 mL of 10% (v/v) diisopropylethylamine (DIEA) in DCM. Agitate for 2 minutes and drain. Repeat once.

    • Wash the resin with DCM (5x). Perform a Kaiser test to confirm the presence of a free primary amine.

  • Amino Acid Coupling:

    • In a separate vessel, dissolve Boc-D-Cha-OH (3 equivalents relative to resin loading) and HOBt (3 eq.) in a minimal amount of DMF.

    • Add HBTU (3 eq.) and allow to pre-activate for 2 minutes.

    • Add DIEA (6 eq.) to the activation mixture.

    • Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm reaction completion (negative result). If positive, repeat step 4.

  • Cycle Repetition: Return to step 2 for the next amino acid coupling.

Protocol 2: Selective Debenzylation via Catalytic Transfer Hydrogenolysis

This protocol describes the removal of a Cbz group from a lysine side chain in a fully protected peptide containing Boc-D-Cha-OH in solution.

  • Reaction Setup:

    • Dissolve the protected peptide (100 mg) in methanol (5 mL) in a round-bottom flask equipped with a stir bar.

    • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10 mg, ~10% by weight). Causality: Pd/C is the standard catalyst for hydrogenolysis; its solid nature makes it easily removable by filtration.[24]

    • Add ammonium formate (5 equivalents) as the hydrogen donor. Causality: Ammonium formate is a safe and efficient hydrogen donor for transfer hydrogenolysis, avoiding the need for a pressurized hydrogen gas apparatus.[25][26]

  • Reaction Execution:

    • Seal the flask and stir the suspension vigorously at room temperature.

    • Monitor the reaction by TLC or LC-MS every 30 minutes. The reaction is typically complete within 1-3 hours.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with methanol.

    • Carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional methanol.

    • Combine the filtrates and remove the solvent under reduced pressure.

    • The resulting crude product can be purified by flash chromatography or HPLC to yield the peptide with the Cbz group removed and the Boc group intact.

Protocol 3: Final Cleavage and Global Deprotection (Boc/Bzl Strategy)

This protocol is for the final cleavage of the peptide from the resin and removal of all protecting groups, including Boc and Benzyl-based groups. This requires very strong acidic conditions.

  • Resin Preparation: Dry the fully assembled peptide-resin (approx. 500 mg) under high vacuum for at least 4 hours.

  • Cleavage Cocktail Preparation:

    • Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic.

    • In a specialized HF cleavage apparatus, add a stir bar and the dried peptide-resin.

    • Add p-cresol or anisole (1 mL) as a scavenger to trap the reactive carbocations generated during cleavage.[18]

    • Cool the vessel to -10 °C.

  • HF Cleavage:

    • Carefully condense anhydrous HF (approx. 10 mL) into the reaction vessel.

    • Stir the mixture at 0 °C for 1-2 hours.

    • After the reaction, remove the HF by evaporation under a stream of nitrogen.

  • Peptide Precipitation and Washing:

    • Wash the resin residue with cold diethyl ether to remove the scavengers.

    • Extract the crude peptide from the resin using 10% aqueous acetic acid.

    • Precipitate the peptide from the ether washes by adding the acetic acid extract. Alternatively, add the filtered cleavage mixture directly to a large volume of cold diethyl ether.

  • Isolation and Purification:

    • Centrifuge the suspension to pellet the crude peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide using preparative RP-HPLC.

References

  • Vertex AI Search. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Nishiuchi, Y., et al. (n.d.). Acid-labile protecting groups for the synthesis of lipidated peptides. PubMed.
  • BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of Protecting Groups in Chemical Synthesis: A Look at Boc and Fmoc.
  • Fiveable. (n.d.). Orthogonal Protection Definition.
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed.
  • BenchChem. (2025). Comparative study of Boc versus Fmoc protecting groups in synthesis.
  • BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers.
  • Springer Nature Experiments. (n.d.). Protecting Groups in Peptide Synthesis.
  • Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 76-77.
  • Medichem. (n.d.). Introduction and removal of alkyl protecting groups of several common amino groups.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). L-Cyclohexylalanine: A Versatile Building Block for Biochemical Research.
  • BenchChem. (2025). N-cyclohexyl-DL-alanine: A Comprehensive Technical Guide.
  • Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
  • Química Organica.org. (n.d.). Peptide synthesis - Acid group protection.
  • ResearchGate. (2025). New hydrogenation catalyst: An advantageous method for the removal of hydrogenolysable protecting groups in peptide synthesis.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis.
  • Vertex AI Search. (n.d.). Amino Acid Derivatives for Peptide Synthesis.
  • ResearchGate. (2025). Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis.
  • Shin, G., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry.
  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic trans. J Chem Soc. Perkin Trans 1, 5, 490.
  • Sigma-Aldrich. (n.d.). Boc-Cha-OH · DCHA Novabiochem.
  • BenchChem. (2025). Boc-His(Boc)-OH physical and chemical properties for synthesis.
  • Nyberg, J., et al. (n.d.). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. PubMed Central.
  • BOC Sciences. (n.d.). BOC-amino acids.
  • J&K Scientific LLC. (2025). BOC Protection and Deprotection.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • Carbolution. (n.d.). Boc-D-Cha-OH, 98%.
  • BOC Sciences. (n.d.). BOC-Amino Acids.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Boc-D-cha-ol Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical advice for overcoming solubility challenges with N-Boc-D-cyclohexylalaninol (Boc-D-cha-ol). Our aim is to equip you with the foundational knowledge and actionable protocols to ensure the successful dissolution of this critical building block in your organic synthesis workflows.

Introduction: Understanding the Solubility Profile of this compound

This compound is a chiral amino alcohol widely used in the synthesis of peptidomimetics and other complex organic molecules. Its molecular structure, featuring a bulky, non-polar tert-butoxycarbonyl (Boc) protecting group and a large, hydrophobic cyclohexyl side chain, alongside a polar hydroxyl (-OH) group, dictates its unique solubility characteristics. The interplay between these groups results in a compound that is generally soluble in many common organic solvents but can present challenges under specific conditions.[1][2] This guide will address these challenges in a practical, question-and-answer format.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm having trouble dissolving this compound in my reaction solvent. What are the best starting solvents to try?

A1: Due to its predominantly non-polar character imparted by the Boc and cyclohexyl groups, this compound exhibits good solubility in a range of common organic solvents. For initial trials, consider the following, starting with the most likely to be effective:

  • Chlorinated Solvents: Dichloromethane (DCM) and chloroform are often excellent choices due to their ability to solvate the bulky, non-polar moieties of the molecule.

  • Ethers: Tetrahydrofuran (THF) and diethyl ether are also highly effective solvents for dissolving Boc-protected amino alcohols.

  • Polar Aprotic Solvents: While more polar, solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally effective, particularly if subsequent reaction steps require them.[1]

  • Alcohols: Methanol and ethanol can be effective, especially with gentle heating, as they can engage in hydrogen bonding with the hydroxyl group of this compound. However, solubility may be more limited compared to chlorinated solvents or ethers.

Q2: My this compound is not fully dissolving even in a recommended solvent. What steps can I take to improve solubility?

A2: If you encounter incomplete dissolution, several physical and chemical strategies can be employed:

  • Gentle Heating: Increasing the temperature of the solvent can significantly enhance the solubility of most organic compounds, including this compound.[3] A gentle warming to 30-40°C is often sufficient. Always ensure your reaction conditions are compatible with heating.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

  • Co-solvent Systems: If a single solvent is not effective, a co-solvent system can be highly beneficial. The principle is to use a mixture of two miscible solvents with different polarities to fine-tune the overall polarity of the medium. For example, if your primary solvent is moderately polar and solubility is limited, adding a less polar co-solvent like hexane or a more polar one like a small amount of an alcohol can sometimes improve dissolution.

  • Ensure Purity of Solvents: The presence of water or other impurities in your organic solvents can sometimes negatively impact the solubility of hydrophobic compounds. Using anhydrous solvents is recommended, especially for moisture-sensitive reactions.

Q3: Can the solid-state properties of my this compound affect its solubility?

A3: Absolutely. The physical form of your solid material can play a significant role in its dissolution rate.

  • Particle Size: A finer powder will have a greater surface area exposed to the solvent and will typically dissolve faster than large crystals. If your material is crystalline, gently grinding it in a mortar and pestle before dissolution can be helpful.

  • Amorphous vs. Crystalline: Amorphous solids generally dissolve more readily than highly crystalline materials due to the lower energy required to break the solid-state packing.

Q4: I'm concerned about the stability of the Boc group with heating. How can I mitigate this?

A4: The Boc protecting group is generally stable to moderate heating in neutral or basic conditions.[4] However, it is sensitive to acidic conditions, and this sensitivity can be exacerbated by heat.[5]

  • Avoid Acidic Conditions: When heating to improve solubility, ensure your solvent and any other reagents are not acidic.

  • Moderate Temperatures: Stick to gentle warming (e.g., 30-50°C). Avoid high temperatures or prolonged heating, especially if trace acids may be present. Thermal deprotection, while possible, typically requires significantly higher temperatures than those used for simple dissolution.[6][7]

Technical Deep Dive: The Science of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like."[7] This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.

Molecular Structure and Polarity of this compound

The structure of this compound presents distinct regions of varying polarity:

  • Non-polar Regions: The tert-butyl group of the Boc protecting group and the cyclohexyl ring are both large, aliphatic, and highly non-polar. These groups favor interactions with non-polar (hydrophobic) solvents.

  • Polar Regions: The carbamate and hydroxyl functional groups are polar and capable of acting as hydrogen bond donors and acceptors. These groups favor interactions with polar solvents.

The overall solubility is a balance of these competing factors. Due to the dominance of the non-polar regions, this compound is generally considered a lipophilic compound.

Solvent Parameters and Their Impact

The choice of solvent is critical. Key solvent properties to consider include:

  • Polarity: A measure of the distribution of electron density in a molecule.

  • Dielectric Constant: A measure of a solvent's ability to separate ions.

  • Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor.

The following diagram illustrates the decision-making process for solvent selection based on these principles.

G cluster_1 Experimental Workflow for Solubility Determination Start Start: Weigh Solute and add Solvent Equilibrate Equilibrate at Constant Temperature with Agitation (e.g., 24h) Start->Equilibrate Settle Allow Undissolved Solid to Settle Equilibrate->Settle Filter Filter Supernatant (0.22 µm filter) Settle->Filter Transfer Transfer Known Volume of Filtrate to a Pre-weighed Vial Filter->Transfer Evaporate Evaporate Solvent Transfer->Evaporate Weigh Weigh Vial with Dried Solute Evaporate->Weigh Calculate Calculate Solubility (mg/mL) Weigh->Calculate

Caption: Gravimetric method for determining the quantitative solubility of this compound.

Conclusion

Successfully dissolving this compound is a critical first step in many synthetic procedures. By understanding its molecular properties and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome solubility challenges and ensure the smooth progression of their work. When in doubt, experimentally determining the solubility in your specific solvent system is the most reliable approach.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. [Link]

  • University of California, Riverside. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • Taylor, J. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Singh, G. et al. (2012). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Beilstein Journal of Organic Chemistry, 8, 1996-2001. [Link]

  • IUPAC. Solubility Data Series. [Link]

  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [Link]

  • Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

  • WuXi Biology. (2020). Alcohol Speed up Boc Protection of Primary Amines. [Link]

  • ResearchGate. (2020). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. [Link]

  • MDPI. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • ResearchGate. (2006). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Cengage Learning. Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [Link]

  • Khan Academy. Solubility of organic compounds. [Link]

  • Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11, 5768. [Link]

  • PubChem. Boc-D-phenylalanine. [Link]

Sources

Preventing side reactions during Boc-D-cha-ol coupling

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Side Reactions in Ester Bond Formation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Boc-D-cyclohexylalaninol (Boc-D-cha-ol) and encountering challenges during its coupling to carboxylic acids. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The steric bulk of the cyclohexyl group in this compound presents unique challenges, often leading to low yields and difficult-to-remove byproducts. This guide will walk you through the most common issues and provide robust solutions.

Frequently Asked Questions (FAQs)

Q1: My coupling reaction with DCC/EDC is low-yielding and I see a persistent byproduct in my NMR that is not my starting material. What is it and how can I prevent it?

This is the most common issue in carbodiimide-mediated esterifications. The byproduct you are observing is likely an N-acylurea.[1][2]

The Causality: The reaction between your carboxylic acid and a carbodiimide (like DCC or EDC) forms a highly reactive O-acylisourea intermediate.[2] While this intermediate is supposed to react with the hydroxyl group of your this compound, it can undergo a competing intramolecular rearrangement (an O-to-N acyl shift) to form a stable, unreactive N-acylurea.[2] This side reaction is particularly problematic when the nucleophile (your sterically hindered alcohol) is slow to react.

// Nodes RCOOH [label="Carboxylic Acid (R-COOH)"]; Carbodiimide [label="Carbodiimide (R'-N=C=N-R')"]; O_acylisourea [label="O-Acylisourea Intermediate", fillcolor="#EA4335"]; N_acylurea [label="N-Acylurea (Byproduct)", fillcolor="#FBBC05"]; Ester [label="Desired Ester (Product)", fillcolor="#34A853"]; Alcohol [label="this compound (R''-OH)"]; DMAP_Node [label="DMAP Catalyst", shape=ellipse, fillcolor="#5F6368"]; Acylpyridinium [label="Acylpyridinium Ion", fillcolor="#EA4335"];

// Edges RCOOH -> O_acylisourea [label="+ Carbodiimide"]; Carbodiimide -> O_acylisourea [style=invis]; O_acylisourea -> N_acylurea [label="Slow Rearrangement\n(Side Reaction)"]; O_acylisourea -> Acylpyridinium [label="+ DMAP\n(Fast)"]; Acylpyridinium -> Ester [label="+ Alcohol (R''-OH)\n(Desired Path)"]; Alcohol -> Ester [style=invis]; DMAP_Node -> Acylpyridinium [style=invis];

// Invisible edges for alignment edge[style=invis]; RCOOH -> Carbodiimide; N_acylurea -> Ester; } .enddot Caption: The competing pathways of the O-acylisourea intermediate.

Solutions:

  • Use a Nucleophilic Catalyst: The addition of a catalytic amount (5-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is crucial. DMAP is a stronger nucleophile than your hindered alcohol and rapidly intercepts the O-acylisourea intermediate to form an acylpyridinium species.[2][3] This new intermediate is more stable against rearrangement but still highly reactive towards the alcohol, thus favoring the desired esterification pathway.[3]

  • Add HOBt or OxymaPure: Additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure can be used stoichiometrically with the carbodiimide. They react with the O-acylisourea to form an active ester that is less prone to side reactions and racemization.[4]

  • Control the Temperature: Lowering the reaction temperature (e.g., starting at 0 °C and slowly warming to room temperature) can suppress the rate of the N-acylurea rearrangement.[5][6]

Q2: The reaction is very slow and still incomplete, even with DMAP. Is the steric hindrance of this compound the problem?

Yes, most likely. Standard carbodiimide methods like Steglich esterification may not be potent enough for substrates with significant steric bulk around the reacting centers.[7][8]

The Causality: The large cyclohexyl group of this compound shields the hydroxyl group, making it a poor nucleophile. Similarly, if your carboxylic acid is also sterically demanding, the reaction rate will be significantly reduced, allowing side reactions to become dominant.

Solutions:

  • Switch to a More Potent Coupling Reagent: Uronium/aminium or phosphonium-based reagents are significantly more effective for hindered couplings.[7][9]

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high reactivity and low rates of racemization, HATU is an excellent choice for difficult couplings.[9]

    • PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate): Another powerful reagent where the byproducts are less hazardous than its predecessor, BOP.[9]

  • Employ a Specialized Protocol for Hindered Systems: For extremely challenging couplings, a more advanced method is required. The Yamaguchi Esterification is exceptionally well-suited for coupling sterically hindered acids and alcohols.[3][4][5][6][10]

// Nodes RCOOH [label="Carboxylic Acid\n(R-COOH)"]; TCBC [label="Yamaguchi Reagent\n(2,4,6-Trichlorobenzoyl Chloride)"]; Mixed_Anhydride [label="Mixed Anhydride", fillcolor="#EA4335"]; DMAP_Node [label="DMAP"]; Acylpyridinium [label="Acylpyridinium Ion", fillcolor="#EA4335"]; Alcohol [label="this compound\n(R''-OH)"]; Ester [label="Hindered Ester\n(Product)", fillcolor="#34A853"];

// Edges RCOOH -> Mixed_Anhydride [label="+ TCBC, Et3N"]; TCBC -> Mixed_Anhydride [style=invis]; Mixed_Anhydride -> Acylpyridinium [label="+ DMAP\n(Regioselective Attack)"]; DMAP_Node -> Acylpyridinium [style=invis]; Acylpyridinium -> Ester [label="+ this compound"]; Alcohol -> Ester [style=invis]; } .enddot Caption: Simplified mechanism of the Yamaguchi Esterification.

The Causality of Yamaguchi Esterification: This method involves the formation of a mixed anhydride from the carboxylic acid and 2,4,6-trichlorobenzoyl chloride (TCBC). DMAP then regioselectively attacks the less hindered carbonyl of the mixed anhydride, creating a highly reactive acylpyridinium intermediate that readily couples with the sterically hindered this compound.[5][10]

Q3: How do I remove the dicyclohexylurea (DCU) byproduct from my reaction?

DCU, the byproduct of DCC, is notoriously insoluble in many common organic solvents, which can be both an advantage and a disadvantage.[3]

Solutions:

  • Filtration: The primary method for removing the bulk of DCU is filtration. After the reaction is complete, dilute the mixture with a solvent in which your product is soluble but DCU is not (e.g., dichloromethane, ethyl acetate, or ether) and filter off the precipitated solid.

  • Solvent Choice: Running the reaction in a solvent like dichloromethane (DCM) will cause the DCU to precipitate as it forms, which can be beneficial.

  • Chromatography: Trace amounts of DCU can be difficult to remove as it may co-elute with the product. Careful selection of the mobile phase for column chromatography is required.

  • Switch to EDC: Consider using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with a simple aqueous workup.[11]

Troubleshooting Guide

Use this decision tree to navigate common issues during your this compound coupling experiments.

// Nodes Start [label="Start: Couple this compound\n+ Carboxylic Acid"]; Condition_Check [label="Initial Method:\nDCC or EDC, DMAP (cat.)\nSolvent: DCM, 0°C to RT"]; Reaction_Analysis [label="Analyze Reaction\n(TLC, LC-MS)"]; Success [label="Success!\nProceed to Purification.", shape=ellipse, fillcolor="#34A853"]; Low_Yield [label="Low Yield or\nIncomplete Reaction?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Byproduct_Issue [label="N-acylurea or other\nbyproducts observed?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Time [label="Increase reaction time\nand/or equivalents of reagents"]; Switch_Reagent [label="Switch to Potent Reagent:\nHATU or PyBOP"]; Yamaguchi [label="Extreme Hindrance:\nUse Yamaguchi Esterification"]; Optimize_Additives [label="Ensure sufficient DMAP (5-10 mol%)\nConsider adding HOBt (1 equiv.)"];

// Edges Start -> Condition_Check; Condition_Check -> Reaction_Analysis; Reaction_Analysis -> Low_Yield; Low_Yield -> Byproduct_Issue [label="Yes"]; Byproduct_Issue -> Optimize_Additives [label="Yes"]; Optimize_Additives -> Reaction_Analysis; Byproduct_Issue -> Success [label="No, clean reaction"]; Low_Yield -> Increase_Time [label="No"]; Increase_Time -> Reaction_Analysis; Reaction_Analysis -> Switch_Reagent [label="Still Low Yield"]; Switch_Reagent -> Reaction_Analysis; Reaction_Analysis -> Yamaguchi [label="Still Fails"]; Yamaguchi -> Success; } .enddot Caption: A decision tree for troubleshooting coupling reactions.

Data Summary: Comparison of Coupling Reagents

Coupling ReagentClassProsConsBest For...
DCC CarbodiimideInexpensive; DCU byproduct is insoluble and can be filtered off.DCU can be difficult to remove completely; Formation of N-acylurea is a common side reaction.[3]Standard esterifications where the product is highly soluble in the filtration solvent.
EDC CarbodiimideWater-soluble urea byproduct allows for easy removal via aqueous workup.[11]More expensive than DCC; Can still form N-acylurea.Reactions where easy purification is a priority, especially in larger scale synthesis.
HATU Uronium SaltVery fast and efficient; Low racemization; Excellent for hindered couplings.[7][9]Expensive; Requires a non-nucleophilic base (e.g., DIPEA).Overcoming moderate to severe steric hindrance.
TCBC + DMAP Acyl ChlorideHighly effective for severely hindered substrates (Yamaguchi Esterification).[4][5]Two-step procedure (anhydride formation, then coupling); Requires stoichiometric DMAP."Last resort" for when other methods fail due to extreme steric hindrance.

Experimental Protocols

Protocol 1: Standard Steglich Esterification using EDC/DMAP

This protocol is a good starting point for less hindered carboxylic acids.

  • Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 equiv), this compound (1.2 equiv), and DMAP (0.1 equiv) in anhydrous DCM (approx. 0.1 M concentration).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of EDC: Add EDC·HCl (1.5 equiv) to the solution in one portion.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction with DCM. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Yamaguchi Esterification for Sterically Hindered Substrates

This protocol is recommended when Protocol 1 fails or gives low yields.[5][6][10]

  • Anhydride Formation: In a flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) in anhydrous toluene. Add triethylamine (Et₃N) (1.1 equiv) and stir for 10 minutes. Add 2,4,6-trichlorobenzoyl chloride (TCBC) (1.0 equiv) and stir the mixture at room temperature for 1-2 hours.

  • Coupling Step: In a separate flask, dissolve this compound (1.5 equiv) and DMAP (3.0 equiv) in anhydrous toluene.

  • Addition: Add the mixed anhydride solution from step 1 to the solution from step 2 via cannula or syringe.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, filter the reaction mixture to remove any salts. Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

References

  • Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989-1993. [Link]

  • Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47-50. [Link]

  • Khan, I., et al. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12. [Link]

  • PubMed. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs-a review. [Link]

  • Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11498-11504. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. [Link]

  • Organic Chemistry Portal. (n.d.). Steglich Esterification. [Link]

  • SynArchive. (n.d.). Steglich Esterification. [Link]

  • The Royal Society of Chemistry. (2015). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. [Link]

  • ResearchGate. (2016). EDC instead DCC for Steglich Esterification?. [Link]

Sources

Technical Support Center: HPLC Purification of Peptides Containing Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) purification of peptides incorporating the N-terminally protected, C-terminally modified amino alcohol, Boc-D-cha-ol (tert-butyloxycarbonyl-D-cyclohexylalaninol) .

The unique structure of this moiety presents significant challenges due to extreme hydrophobicity and the absence of a C-terminal carboxylic acid. This guide provides a structured approach, from foundational principles to advanced troubleshooting, to empower researchers to develop robust and efficient purification protocols.

Section 1: Frequently Asked Questions (FAQs) & Foundational Knowledge

This section addresses the fundamental challenges and strategic considerations for purifying peptides containing this compound.

Q1: What makes peptides containing this compound so challenging to purify via RP-HPLC?

Answer: The difficulty arises from a combination of three structural features that dramatically increase the molecule's hydrophobicity and alter its chromatographic behavior:

  • Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is bulky and non-polar, significantly increasing the overall hydrophobicity of the peptide. This leads to very strong interactions with the reversed-phase stationary phase.[1][2]

  • D-Cyclohexylalanine (Cha) Side Chain: The cyclohexyl side chain is a large, aliphatic, and highly non-polar group, further contributing to the peptide's strong retention on C18 columns.

  • C-Terminal Alcohol (-ol): The reduction of the C-terminal carboxylic acid to an alcohol removes a key site for ionization. This makes the peptide less polar and its charge state entirely dependent on the side chains of other amino acids in the sequence.

These factors collectively lead to common issues such as poor solubility in aqueous mobile phases, strong retention requiring high concentrations of organic solvent, a tendency to aggregate, and potential for irreversible adsorption to the column.[1][3]

Q2: How do I select the appropriate HPLC column for such a hydrophobic peptide?

Answer: Column selection is critical. While C18 is the standard for many peptides, it may be too retentive for a molecule containing this compound, leading to excessively long run times and poor peak shape.

The key is to balance retention with efficient elution. Consider these parameters:

  • Stationary Phase Chemistry: Start with a standard C18 column, but if the peptide is irreversibly adsorbed or elutes with very high organic concentrations (>80% acetonitrile), switch to a less retentive phase. A C8 or C4 stationary phase reduces hydrophobic interaction strength, which can be beneficial for highly hydrophobic molecules.[4][5]

  • Pore Size: This is non-negotiable for peptides. Always use a wide-pore column (300 Å) . Smaller pores (~100-120 Å) can restrict the peptide's access to the bonded phase, leading to poor retention, peak broadening, and size-exclusion effects.[6][7]

  • Particle Technology: Use columns packed with high-purity silica and robust end-capping. This minimizes secondary interactions between the peptide and residual silanol groups on the silica surface, which are a primary cause of peak tailing.[6][8]

ParameterRecommendation for this compound PeptidesRationale
Stationary Phase C18 (starting point), C8, or C4C8/C4 reduces strong hydrophobic interactions, preventing extreme retention.[4]
Pore Size 300 ÅEnsures full access of the peptide to the stationary phase, preventing size exclusion.[6][7]
Particle Size 3-5 µm (Analytical), 5-10 µm (Preparative)Standard sizes for good efficiency and manageable backpressure.
Column Chemistry High-purity, fully end-capped silicaMinimizes silanol interactions, leading to improved peak symmetry.[9]
Q3: What is the role of trifluoroacetic acid (TFA) in the mobile phase, and what concentration should I use?

Answer: Trifluoroacetic acid (TFA) is a crucial mobile phase additive that serves two primary functions in peptide purification:

  • Ion Pairing: TFA forms an ion pair with positively charged residues (like Lysine, Arginine, Histidine) on the peptide. This neutralizes the charge, increasing the peptide's overall hydrophobicity and promoting more uniform interaction with the stationary phase, which sharpens peaks.[3][10]

  • Silanol Suppression: TFA operates at a low pH (~2), which protonates the acidic silanol groups on the silica surface of the column. This prevents them from interacting with the peptide, which is a major cause of peak tailing.[8][9]

For concentration, 0.1% (v/v) TFA in both the aqueous (Solvent A) and organic (Solvent B) mobile phases is the universal starting point.[10][11] While some studies suggest that higher concentrations (up to 0.25%) can improve resolution for complex mixtures, 0.1% provides a robust baseline for method development.[11]

Section 2: Experimental Protocols & Method Development

A systematic approach is essential for developing a reliable purification method. This workflow guides you from initial sample handling to a final, optimized preparative method.

// Connections Solubility -> SamplePrep [label="Select best solvent"]; SamplePrep -> Scout [label="Inject small volume"]; Scout -> Optimize [label="Identify elution %B"]; Optimize -> Temp [label="Improve peak shape"]; Temp -> Load [label="Final analytical method"]; Load -> Purify [label="Determine max load"]; Purify -> Analysis [label="Collect fractions"]; } enddot Caption: HPLC method development workflow for hydrophobic peptides.

Protocol 1: Sample Preparation & Solubility Testing

Due to high hydrophobicity, peptides with this compound will likely not dissolve in purely aqueous solutions.

  • Initial Test: Attempt to dissolve a small amount of the crude peptide (~1 mg) in 1 mL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% TFA). If it does not dissolve, proceed to step 2.

  • Strong Solvent Screening: Test solubility in small amounts of organic solvents. Place ~1 mg of peptide in separate microfuge tubes and add the following solvents dropwise until dissolved:

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

    • Acetonitrile (ACN)

    • Isopropanol (IPA)

  • Working Solution Preparation:

    • Dissolve the crude peptide in the minimum required volume of the best solvent identified in step 2 (DMSO is often very effective).[12]

    • Dilute this stock solution with your initial mobile phase (e.g., 95:5 Water:ACN with 0.1% TFA) to the desired concentration for injection. Ensure the final concentration of the strong organic solvent (e.g., DMSO) is as low as possible (<10%) to avoid distorting the peak shape upon injection.

Protocol 2: Analytical Method Development & Optimization

This protocol uses an analytical HPLC column (e.g., 4.6 mm ID) to develop the separation method before scaling up.

System Parameters:

  • Column: C18, 300 Å, 4.6 x 150 mm, 5 µm (or C8/C4 if necessary)

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: 214 nm or 220 nm

  • Column Temperature: 40°C (as a starting point)

Steps:

  • Scouting Gradient: Perform an initial run with a broad, linear gradient to determine the approximate elution time of your peptide.

    • Gradient: 5% to 95% B over 30 minutes.

  • Gradient Optimization: Design a new, shallower gradient focused around the elution point found in the scouting run. This is the most critical step for improving resolution.[12][13]

    • Example: If the peptide eluted at 70% B (which occurred at 21 minutes in the 30-min gradient), design a new gradient like this:

      • 0-5 min: 50% B (isocratic hold)

      • 5-25 min: 50% to 80% B (linear gradient, 1.5%/min slope)

      • 25-30 min: 80% to 95% B (column wash)

  • Temperature Optimization: If peak shape is still broad, increasing the column temperature can help.[3][7]

    • Run the optimized gradient from Step 2 at different temperatures (e.g., 30°C, 40°C, 50°C).

    • Higher temperatures often improve solubility, decrease mobile phase viscosity, and enhance mass transfer, leading to sharper peaks and better resolution.

Protocol 3: Scale-Up to Preparative Purification

Once an optimized analytical method is established, it can be scaled to a preparative column.

  • Adjust Flow Rate and Gradient: Scale the flow rate and gradient time based on the column dimensions. The goal is to maintain the same linear velocity. A simple scaling formula is:

    • New Flow Rate = Old Flow Rate × (New Column Diameter / Old Column Diameter)²

  • Loading Study: Before committing the entire batch, perform a loading study to determine the maximum amount of crude peptide that can be purified without compromising resolution.

    • Inject increasing amounts of your sample (e.g., 10 mg, 25 mg, 50 mg) onto the preparative column.

    • Monitor the chromatogram for signs of column overload, such as peak fronting or a "right triangle" peak shape, and a decrease in retention time.[14]

  • Preparative Run & Fraction Collection:

    • Dissolve the crude peptide batch based on the loading study results.

    • Run the scaled-up preparative method.

    • Collect fractions across the main peak and analyze their purity using the optimized analytical method.

Section 3: Troubleshooting Guide

This section provides solutions to common problems encountered during the purification of peptides containing this compound.

G

Q: My peptide peak is very broad and shows significant tailing. What's wrong?

A: Peak tailing is typically caused by undesirable secondary chemical interactions on the column or by overloading the column.[8][14]

  • Cause 1: Silanol Interactions. The peptide may be interacting with residual silanol groups on the column's silica backbone.[9]

    • Solution: Ensure your mobile phase contains at least 0.1% TFA to keep the silanols protonated. Using a high-quality, end-capped column is also crucial. Increasing the column temperature can sometimes overcome the kinetic limitations of these interactions, resulting in sharper peaks.[3][7]

  • Cause 2: Column Overload. Injecting too much sample mass for the column dimensions can saturate the stationary phase.[14]

    • Solution: Reduce the amount of sample injected by half and re-run the analysis. If the peak shape improves and retention time increases slightly, you were overloading the column.

  • Cause 3: Poor Mass Transfer. The peptide is not moving smoothly between the mobile and stationary phases.

    • Solution: Increase the column temperature. This lowers the mobile phase viscosity and increases diffusion rates, leading to sharper peaks.[3]

Q: I'm getting very low recovery of my peptide after the preparative run. Where did it go?

A: Low recovery is a common and frustrating problem with "sticky" hydrophobic peptides. The cause is often irreversible binding or on-column precipitation.

  • Cause 1: Irreversible Adsorption. The peptide is so hydrophobic that it binds permanently to the stationary phase under the elution conditions.

    • Solution 1: Switch to a less retentive column, such as a C8 or C4. This reduces the strength of the hydrophobic interactions, allowing the peptide to elute more easily.[4]

    • Solution 2: Modify the organic mobile phase. Adding a small percentage (5-10%) of a stronger, more polar solvent like isopropanol (IPA) to your acetonitrile (Solvent B) can significantly increase the elution strength and help recover the peptide.

  • Cause 2: On-Column Precipitation. The peptide may have been soluble in your injection solvent (e.g., DMSO) but precipitated when it hit the highly aqueous mobile phase at the head of the column.[1]

    • Solution: Start your gradient at a higher initial percentage of organic solvent (e.g., start at 20% or 30% Acetonitrile instead of 5%). This ensures the peptide remains solubilized as it enters the column.

Q: My peptide elutes very late, even with a steep gradient, or doesn't seem to elute at all.

A: This is a classic sign that the interaction between your highly hydrophobic peptide and the stationary phase is too strong.

  • Cause: Excessive Retention. The combination of the Boc group, the cyclohexyl side chain, and a C18 column creates an extremely strong hydrophobic interaction.

    • Solution 1: As with low recovery, the primary solution is to switch to a C8 or C4 column . This is the most effective way to reduce retention time for very hydrophobic species.[4][5]

    • Solution 2: Increase the strength of your organic mobile phase. Replace acetonitrile with a stronger solvent or use a mixture. A mobile phase of 0.1% TFA in a 70:30 mixture of isopropanol:acetonitrile can be very effective for eluting stubborn peptides.

    • Solution 3: Increase the column temperature significantly (e.g., to 60°C). This can reduce retention and improve peak shape.

Q: I can't separate my desired product from a closely eluting impurity. What can I do?

A: Improving resolution requires manipulating the separation selectivity or increasing column efficiency.

  • Cause 1: Gradient is too steep. The gradient is increasing the organic concentration too quickly, causing impurities to co-elute with the main peak.

    • Solution: Make the gradient shallower . A slow gradient (e.g., 0.5% to 1% change in organic per minute) is essential for separating closely related peptides.[13]

  • Cause 2: Insufficient Selectivity. The column and mobile phase system are not differentiating enough between your product and the impurity.

    • Solution 1: Change the organic modifier. Sometimes switching from acetonitrile to methanol or an acetonitrile/isopropanol mixture can alter the elution order and improve separation.

    • Solution 2: Change the stationary phase. An impurity that co-elutes on a C18 column may separate well on a C8 or a phenyl-hexyl column, which offers different hydrophobic and pi-pi interaction mechanisms.

References

  • Gilar, M., et al. (2005). Optimum concentration of trifluoroacetic acid for reversed-phase liquid chromatography of peptides revisited. Journal of Chromatography A, 1067(1-2), 83-91. [Link]

  • Biotage. (2023). Which Stationary Phase Should I Chose For My Peptide Purification?. Biotage Blog. [Link]

  • ResearchGate. (2024). Why is trifluoroacetic acid (TFA) used in c-18 column?. ResearchGate Q&A. [Link]

  • Phenomenex. (2021). How To Select the Right C18 Chemistry for Peptide Mapping. YouTube. [Link]

  • Waters Corporation. (n.d.). Selecting a Reversed-Phase Column for the Peptide Mapping Analysis of a Biotherapeutic Protein. Waters Application Notes. [Link]

  • Biotage. (2023). How does mobile phase modifier concentration impact peptide purity with flash chromatography?. Biotage Blog. [Link]

  • ResearchGate. (2019). Effect of concentration of TFA in the mobile phase on the separation of amino acids. ResearchGate Publication Figure. [Link]

  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. ACE Technical Guide. [Link]

  • Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Waters Application Notes. [Link]

  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex Resources. [Link]

  • Reddit. (2023). HPLC Peptide Purification with C18 vs C4/C8 prep columns. r/CHROMATOGRAPHY. [Link]

  • Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields. Phenomenex Technical Note. [Link]

  • Pharmaceutical Technology. (2016). Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. Pharmaceutical Technology, 40(8). [Link]

  • Krokhin, O. V., et al. (2009). Peptide Retention Standards and Hydrophobicity Indexes in Reversed-Phase High-Performance Liquid Chromatography of Peptides. Analytical Chemistry, 81(22), 9535-9541. [Link]

  • Mant, C. T., & Hodges, R. S. (2009). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 548, 3-39. [Link]

  • ResearchGate. (2014). How can I get a proper HPLC for hydrophobic peptide?. ResearchGate Q&A. [Link]

  • YMC CO., LTD. (n.d.). Tips for optimization of peptides and proteins separation by reversed-phase. YMC Technical Guide. [Link]

  • Chrom Tech, Inc. (2023). What Causes Peak Tailing in HPLC?. Chrom Tech Blog. [Link]

  • Dolan, J. W. (2012). Troubleshooting Basics, Part 4: Peak Shape Problems. LCGC International, 25(7), 384-389. [Link]

  • Biotage. (2023). Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage Blog. [Link]

Sources

Technical Support Center: Optimizing Coupling Reactions for Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the coupling of the sterically hindered amino acid, N-Boc-D-cyclohexylalanine (Boc-D-cha-ol). This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the unique challenges posed by this bulky residue.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the coupling of this compound in a question-and-answer format, focusing on the causality behind each recommended solution.

Issue 1: Slow or Incomplete Coupling Reaction

Q1: My standard coupling protocol with DIC/HOBt is failing or resulting in very low yields for this compound. Why is this happening and what should I do?

A: This is a common and expected challenge. The bulky cyclohexyl side chain of this compound creates significant steric hindrance around the carboxylic acid group. This physically obstructs the approach of the N-terminal amine of the peptide chain, dramatically slowing down the rate of peptide bond formation. Standard carbodiimide reagents like DCC and DIC, even with additives like HOBt, are often not potent enough to activate the carboxyl group sufficiently to overcome this barrier.[1]

Recommended Solutions & Rationale:

  • Switch to a High-Potency Coupling Reagent: The most effective solution is to employ a more powerful in-situ activating reagent. Onium (aminium/uronium or phosphonium) salts are the industry standard for sterically demanding couplings because they form highly reactive ester intermediates.[1]

    • Uronium/Aminium Salts: Reagents like HATU , HBTU , and HCTU form highly reactive OAt or OBt active esters.[2] HATU is often considered the superior choice for many difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.

    • Phosphonium Salts: Reagents like PyBOP and PyAOP are also excellent choices. They are generally more soluble in DMF than their uronium counterparts and do not carry the risk of chain termination through guanidinylation, which can be a side reaction with excess uronium reagents.[2]

  • Implement a "Double Coupling" Strategy: If a single coupling cycle proves insufficient, re-exposing the resin to a fresh solution of the activated this compound can drive the reaction to completion.[1][3] This is often a pragmatic first step before re-optimizing the entire reagent system.

  • Increase Reaction Time and Temperature: Steric hindrance slows reaction kinetics.[1] Extending the coupling time from a standard 1-2 hours to 4 hours or even overnight can significantly improve yields. Additionally, performing the coupling at a slightly elevated temperature (e.g., 35-40°C) can increase the reaction rate, though this should be done cautiously as it can also increase the risk of epimerization.[4]

Issue 2: Peptide Aggregation During Synthesis

Q2: After coupling this compound, my resin is clumping and subsequent deprotection/coupling steps are failing. What's causing this?

A: You are likely observing on-resin peptide aggregation. The hydrophobic nature of the cyclohexyl side chain can promote the self-association of peptide chains through hydrogen bonding and hydrophobic interactions.[4] This causes the peptide-resin matrix to collapse, preventing reagents from accessing the reactive sites and leading to failed synthesis.

Recommended Solutions & Rationale:

  • Optimize the Solvent System: Standard solvents like DMF may not be sufficient to disrupt strong inter-chain aggregation.

    • Switch to a more effective "chaotropic" solvent like N-Methyl-2-pyrrolidone (NMP) , which has superior solvating properties.[1][4]

    • Consider using a solvent mixture. Adding Dimethyl sulfoxide (DMSO) (up to 25% v/v in DMF or NMP) or using a DCM/DMF/NMP (1:1:1) cocktail can be highly effective at disrupting secondary structures.[1][5]

  • Incorporate "Magic Mixture": For extremely difficult sequences, adding chaotropic salts like LiCl (0.8 M) or nonionic detergents to the coupling mixture can help break up aggregates.[4]

  • Lower Resin Loading: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between nascent peptide chains, physically reducing their ability to interact and aggregate.[4]

Frequently Asked Questions (FAQs)

Q3: Which coupling reagents are definitively recommended for this compound, and what are their pros and cons?

A: For sterically hindered amino acids like this compound, potent onium-salt-based reagents are strongly recommended. The choice depends on a balance of reactivity, cost, and potential side reactions.

Coupling ReagentClassRelative ReactivityKey AdvantagesPotential Disadvantages
HATU Uronium/AminiumVery HighExcellent for difficult couplings; rapid reaction rates.[2]Higher cost; can cause guanidinylation of the N-terminus if used in large excess.
HCTU Uronium/AminiumHighMore reactive and soluble than HBTU; cost-effective.[1]Can cause guanidinylation.
PyBOP PhosphoniumHighDoes not cause guanidinylation; good solubility.[2][6]Byproduct (HMPA) from the original BOP reagent is carcinogenic; PyBOP avoids this but is still a phosphonium salt.[6]
COMU Uronium/AminiumVery HighHigh coupling efficiency comparable to HATU; non-explosive and has better solubility.[2]Newer reagent, may be more expensive.
DIC/HOBt CarbodiimideModerateCost-effective for standard couplings.[7]Often insufficient for highly hindered residues like this compound; can cause dehydration of Asn/Gln side chains.[7]

Q4: How can I effectively monitor the completion of the coupling reaction?

A: Visual qualitative tests are critical for monitoring solid-phase peptide synthesis (SPPS) and ensuring the reaction has gone to completion before proceeding to the next step.[8][9]

  • Kaiser Test (Ninhydrin Test): This is the most common method. It detects free primary amines.[8][10]

    • Positive Result (Blue Beads): Indicates the presence of unreacted N-terminal amine; the coupling is incomplete.

    • Negative Result (Yellow/Colorless Beads): Indicates the absence of free primary amine; the coupling is complete.

  • TNBS Test (2,4,6-Trinitrobenzenesulfonic acid): An alternative to the Kaiser test, it also detects primary amines.[8]

    • Positive Result (Orange/Red Beads): Incomplete coupling.

    • Negative Result (Colorless Beads): Complete coupling.

It is crucial to perform one of these tests after each coupling step. If the test is positive, a second coupling should be performed.[8] If the test remains positive, this indicates a more severe issue like aggregation that needs to be addressed.

Q5: What is epimerization and how can I minimize it when coupling this compound?

A: Epimerization is the loss of stereochemical integrity at the α-carbon of the amino acid during activation and coupling, resulting in the formation of Boc-L-cha-ol diastereomers.[2] These impurities are often difficult to separate from the final product. Hindered amino acids can be more prone to epimerization.[11]

Strategies to Minimize Epimerization:

  • Use Additives: The addition of 1-hydroxy-7-azabenzotriazole (HOAt) or Oxyma Pure® is highly recommended. These additives suppress epimerization more effectively than the standard HOBt.[2] Reagents that incorporate these additives, like HATU, are therefore excellent choices.

  • Control the Base: Use a non-nucleophilic hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-collidine.[6] Use the minimum amount of base necessary, as excess base can promote epimerization.[12] Typically, 2 equivalents of base per equivalent of amino acid are used for pre-activation.

  • Limit Pre-activation Time: Do not allow the activated amino acid to sit for extended periods before adding it to the resin. A pre-activation time of 1-5 minutes is generally sufficient.[1][12]

  • Lower the Temperature: If epimerization is a persistent issue, performing the coupling at 0°C can help suppress it, although this will also slow down the desired coupling reaction.[11]

Visual Diagrams & Workflows
Troubleshooting Incomplete Coupling

The following decision tree provides a logical workflow for diagnosing and solving incomplete coupling issues when working with this compound.

G start Start: Coupling of This compound kaiser_test Perform Kaiser Test after 1-2 hours start->kaiser_test is_negative Test Negative (Yellow Beads)? kaiser_test->is_negative complete Coupling Complete. Proceed to next cycle. is_negative->complete Yes second_coupling Incomplete Coupling. Perform a Second Coupling (1-2 hours). is_negative->second_coupling No (Blue Beads) kaiser_test_2 Perform Kaiser Test Again second_coupling->kaiser_test_2 is_negative_2 Test Negative? kaiser_test_2->is_negative_2 is_negative_2->complete Yes advanced_troubleshooting Severe Issue Detected. Choose an optimization strategy. is_negative_2->advanced_troubleshooting No option1 Option 1: Switch to a more potent coupling reagent (e.g., HATU). advanced_troubleshooting->option1 option2 Option 2: Change solvent to NMP or add DMSO to disrupt aggregation. advanced_troubleshooting->option2 option3 Option 3: Increase coupling time (e.g., overnight). advanced_troubleshooting->option3

Caption: A decision tree for troubleshooting incomplete coupling reactions.

Experimental Protocols
Protocol 1: High-Efficiency Coupling of this compound using HATU

This protocol is designed for solid-phase peptide synthesis (SPPS) and assumes the N-terminal amine of the resin-bound peptide has been deprotected and neutralized.

Materials:

  • Deprotected, neutralized peptide-resin (1.0 eq.)

  • This compound (4.0 eq.)

  • HATU (3.9 eq.)

  • DIPEA (8.0 eq.)

  • Peptide-grade DMF or NMP

Procedure:

  • Resin Preparation: Ensure the deprotected peptide-resin is swollen in DMF or NMP within the reaction vessel.

  • Activation Mixture Preparation: In a separate, clean vessel, dissolve this compound (4.0 eq.) and HATU (3.9 eq.) in a minimal volume of DMF or NMP.

  • Pre-activation: Add DIPEA (8.0 eq.) to the activation mixture. Agitate gently for 1-3 minutes. The solution may change color.

  • Coupling: Immediately transfer the activated amino acid solution to the reaction vessel containing the resin.

  • Reaction: Agitate the mixture at room temperature for 2-4 hours. For particularly difficult sequences, this time can be extended.

  • Washing: Drain the reaction vessel and wash the resin thoroughly with DMF or NMP (3 x 1 min).

  • Monitoring: Take a small sample of resin beads and perform a Kaiser test (see Protocol 2) to confirm reaction completion. If the test is positive (blue beads), perform a second coupling by repeating steps 2-6.

Protocol 2: Monitoring Coupling Completion with the Kaiser Test

Materials:

  • Reagent A: 5% Ninhydrin in ethanol

  • Reagent B: 80% Phenol in ethanol

  • Reagent C: 2% 0.001M KCN in pyridine

  • Small glass test tube

  • Heating block or water bath at 100°C

Procedure:

  • Sample Collection: Remove a small sample of resin (approx. 5-10 mg) from the reaction vessel after the washing step. Place the beads in a clean test tube.

  • Add Reagents: Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heating: Place the test tube in the heating block at 100°C for 5 minutes.

  • Observation: Remove the tube and observe the color of the beads and the solution.

    • Blue solution and/or blue beads: Positive result. Free primary amines are present, and the coupling is incomplete.

    • Yellow/orange solution and colorless/yellow beads: Negative result. The coupling is complete.

References
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Benchchem.
  • Optimizing Peptide Coupling: Key Techniques. (URL not available)
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Technical Support Center: Optimizing Coupling of Sterically Hindered N-Methyl
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. [Link]

  • Computer vision as a new paradigm for monitoring of solution and solid phase peptide synthesis. PMC - NIH. [Link]

  • Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. ACS Publications. [Link]

  • Epimeriz
  • Coupling Reagents. Aapptec Peptides. [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH. [Link]

  • Real-Time Monitoring of Solid-Phase Peptide Synthesis Using a Variable Bed Flow Reactor. [Link]

  • Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH. [Link]

  • A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Indian Academy of Sciences. [Link]

  • Troubleshooting guide for peptide coupling reactions with hindered amino acids. Benchchem.
  • Comparative study of methods to couple hindered peptides. PubMed - NIH. [Link]

  • Efficient peptide coupling involving sterically hindered amino acids. PubMed. [Link]

  • Recent development of peptide coupling reagents in organic synthesis. (URL not available)
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Sci-Hub. (URL not available)
  • How to Optimize Peptide Synthesis? (URL not available)
  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]

  • Application Notes and Protocols for the Coupling of Boc-His(Z)-OH with HBTU/HOBt Reagents. Benchchem.
  • Application Notes for Coupling Boc-Gln(Xan)-OH in Peptide Synthesis. Benchchem.
  • A Step-by-Step Guide to "Boc-D-Asp-OFm" Coupling Reactions in Peptide Synthesis. Benchchem.

Sources

Troubleshooting incomplete Boc deprotection of Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Troubleshooting Incomplete Boc Deprotection of Boc-D-cha-ol

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that even routine synthetic steps can present significant challenges, particularly with sterically demanding substrates. This guide provides in-depth troubleshooting strategies, detailed protocols, and the underlying chemical principles to address incomplete removal of the tert-butyloxycarbonyl (Boc) group from D-cyclohexylalaninol (this compound).

Frequently Asked Questions (FAQs)
Q1: Why is my Boc deprotection of this compound incomplete under standard conditions (e.g., 25-50% TFA in DCM)?

Answer: The primary reason is steric hindrance. The bulky cyclohexyl group adjacent to the nitrogen atom physically blocks the approach of the acid (e.g., trifluoroacetic acid, TFA) required to initiate the deprotection mechanism.[1][2] While standard conditions are sufficient for less hindered amines, the increased steric bulk of the cyclohexylalanine derivative slows the reaction rate considerably, often leading to a stubborn equilibrium between starting material and product.[2] Research has shown that the kinetics of Boc cleavage can have a second-order dependence on acid concentration, meaning that insufficient acid strength results in a dramatically slower reaction.[3]

Q2: How can I definitively confirm that my deprotection is incomplete before quenching the reaction?

Answer: The most reliable method is chromatographic monitoring.

  • Thin-Layer Chromatography (TLC): This is a rapid and effective technique. The product, D-cha-ol, is a free amine and significantly more polar than the Boc-protected starting material. Consequently, the product will have a much lower Retention Factor (Rf) on a silica gel plate. Spot the reaction mixture alongside your starting material. Complete reaction is indicated by the total disappearance of the starting material spot. Visualizing the plate with a ninhydrin stain will produce a distinct color (typically purple or blue) for the free amine product, while the N-protected starting material will not stain.[4][5]

  • LC-MS (Liquid Chromatography-Mass Spectrometry): For a more quantitative assessment, LC-MS is the gold standard.[4] It will clearly resolve the starting material from the product and confirm their identities by their respective mass-to-charge ratios (m/z).

Q3: I see my desired product, but also other spots/peaks. What are these side products and how do they form?

Answer: The Boc deprotection mechanism proceeds by generating a stable tert-butyl cation intermediate.[6][7] This cation is a highly reactive electrophile and, if not properly managed, can cause side reactions by alkylating any available nucleophile.[8][9] While D-cha-ol itself lacks highly nucleophilic side chains like tryptophan or methionine, the cation can potentially react with the product amine, solvent, or trace impurities.[7] To prevent these side reactions, a scavenger must be added to the reaction mixture. Scavengers are reagents that rapidly and irreversibly trap the tert-butyl cation.[9][10] Common and effective scavengers include triisopropylsilane (TIS) or water.[11]

In-Depth Troubleshooting Guides
Guide 1: Forcing the Reaction—Optimizing Standard Acidic Conditions

If your deprotection is sluggish, the most direct approach is to increase the potency of the acidic conditions. Sterically hindered substrates often require a greater thermodynamic driving force to achieve complete conversion.

Causality: The reaction rate is highly dependent on the effective concentration of the acid.[3] By increasing the concentration of TFA or extending the reaction time, you increase the probability of the acid accessing the sterically shielded carbamate, pushing the equilibrium towards the deprotected product.

Troubleshooting Workflow: Optimizing Deprotection

start Incomplete Deprotection (TLC/LC-MS Confirmed) step1 Increase TFA Concentration (e.g., 50% -> 95%) start->step1  Strategy 1 step2 Extend Reaction Time (Monitor every 1-2h) step1->step2 check1 Reaction Complete? step2->check1 step3 Switch to Stronger System (e.g., 4M HCl in Dioxane) check1->step3 No success Proceed to Work-up check1->success Yes check2 Reaction Complete? step3->check2 check2->success Yes fail Consult Advanced Thermal/Lewis Acid Methods check2->fail No

Caption: A logical workflow for troubleshooting incomplete Boc deprotection.

Table 1: Recommended Adjustments for TFA/DCM Deprotection of this compound

ParameterStandard ConditionRecommended AdjustmentRationale
TFA Concentration 20-50% in DCM50-95% in DCM Increases acid activity to overcome steric hindrance.[8][12]
Reaction Time 1-2 hours2-6 hours (or longer) Allows more time for the sterically hindered reaction to proceed to completion.[1]
Temperature Room TemperatureRoom TemperatureIncreasing temperature is generally not recommended as it can promote side reactions.
Scavengers Often omittedAdd 2.5-5% TIS or H₂O Prevents side reactions by trapping the reactive tert-butyl cation.[10][11]
Guide 2: Alternative Acidic Protocols for Stubborn Substrates

When even concentrated TFA fails to provide satisfactory results, switching to a different strong acid system can be effective. A solution of hydrogen chloride (HCl) in an organic solvent is a potent and widely used alternative.

Causality: 4M HCl in 1,4-dioxane is another strong acid system capable of efficient Boc removal.[13][14] For some substrates, the change in solvent and counter-ion (chloride vs. trifluoroacetate) can influence reaction kinetics and solubility, leading to improved outcomes. This method often has the added benefit of precipitating the product as the hydrochloride salt, which can simplify purification.[14]

Mechanism & The Role of Scavengers

Understanding the reaction mechanism is crucial for effective troubleshooting. The deprotection is an acid-catalyzed process that generates a reactive intermediate.

cluster_0 Boc Deprotection Mechanism cluster_1 Scavenger Action BocAmine Boc-NH-R Protonated Boc-N(H+)-R BocAmine->Protonated + H⁺ CarbamicAcid [HOOC-NH-R] (Unstable) Protonated->CarbamicAcid tBu_cation tBu⁺ Cation (Reactive!) Protonated->tBu_cation Elimination Product H₂N-R (Free Amine) CarbamicAcid->Product CO2 CO₂ CarbamicAcid->CO2 Isobutane Isobutane (Inert) tBu_cation->Isobutane + TIS (H⁻ donor) SideProduct R'-tBu (Side Product) tBu_cation->SideProduct + R' TIS Triisopropylsilane (TIS) TIS->Isobutane Nucleophile Nucleophile (R') Nucleophile->SideProduct

Caption: Mechanism of Boc deprotection and scavenger-mediated trapping of the t-butyl cation.

As shown, the acid protonates the Boc group, leading to its cleavage to form an unstable carbamic acid (which releases CO₂) and a tert-butyl cation.[6] This cation will react with any nearby nucleophile. A scavenger like TIS provides a hydride (H⁻) to reduce the cation to inert isobutane, preventing unwanted side reactions.[10][15]

Detailed Experimental Protocols
Protocol A: Enhanced Boc Deprotection with High Concentration TFA and Scavengers

This protocol is designed for sterically hindered substrates like this compound that show incomplete conversion under standard conditions.

  • Preparation: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. To the stirring solution, add triisopropylsilane (TIS) (1.2 eq).

  • Slowly add trifluoroacetic acid (TFA) to the flask to a final concentration of 90-95% (v/v). For example, to 10 mL of a DCM solution, add 90-95 mL of TFA. Caution: The addition is exothermic.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitoring: After 2 hours, take a small aliquot, quench it in saturated sodium bicarbonate, extract with ethyl acetate, and spot on a TLC plate to check for the disappearance of starting material (see Protocol B). Continue monitoring every 1-2 hours until completion.

  • Work-up: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM. Co-evaporate with toluene (3x) to remove residual TFA.

  • Isolation: Dissolve the resulting residue in a suitable organic solvent (e.g., DCM or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid and yield the free amine.[4] Wash with brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude D-cha-ol.

Protocol B: Monitoring Reaction Progress by TLC with Ninhydrin Staining
  • Plate Preparation: Draw a baseline with a pencil on a silica gel TLC plate. Spot a dilute solution of your this compound starting material as a reference.

  • Reaction Sample: Using a capillary tube, spot a small amount of the ongoing reaction mixture on the baseline.

  • Elution: Place the plate in a developing chamber containing an appropriate mobile phase (e.g., 9:1 DCM/Methanol). Allow the solvent to run up the plate.

  • Visualization: Remove the plate and dry it thoroughly with a heat gun. Dip the plate in a ninhydrin staining solution and then gently heat it with the heat gun until colored spots appear.

  • Analysis: The starting material will not be visible with ninhydrin. The deprotected product, D-cha-ol, will appear as a distinct, colored spot with a lower Rf value than the starting material (which can be seen under UV light if it is UV-active or by using a different stain like permanganate).[4][5] The reaction is complete when the starting material spot is no longer visible and the product spot is strong.

References
  • Boc Deprotection - TFA. (n.d.). Common Organic Chemistry. [Link]

  • Maloney, P. et al. (2018). What is the role of Triisopropylsilane during the cleavage of peptides from the resin using Solid Phase Synthesis? ResearchGate. [Link]

  • Alternative Methods for Boc Deprotection. (2023). Reddit. [Link]

  • Aouf, N. E., et al. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. [Link]

  • Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527. [Link]

  • Amblard, M., et al. (2011). Reduction of cysteine-S-protecting groups by triisopropylsilane. Journal of Peptide Science, 17(5), 413-417. [Link]

  • Amblard, M., et al. (2011). Reduction of cysteine- S -protecting groups by triisopropylsilane. ResearchGate. [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Organic Chemistry, 2(2), 174-179. [Link]

  • Amine Protection / Deprotection. (n.d.). Fisher Scientific. [Link]

  • Aouf, N. E., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Semantic Scholar. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. [Link]

  • How to confirm BOC deprotection by TFA? (2016). ResearchGate. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Gaisie, S. J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(42), 25081-25088. [Link]

  • BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable. [Link]

  • MacKinnon, J. W., et al. (2010). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. The Journal of Organic Chemistry, 75(23), 8117–8125. [Link]

  • tert-Butyloxycarbonyl protecting group. (n.d.). Wikipedia. [Link]

  • Nishiyama, Y., & Izumiya, N. (1995). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science, 1(1), 19-26. [Link]

  • Boc Deprotection Mechanism. (2022). YouTube. [Link]

  • Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]

  • 1 Protection Reactions. (n.d.). Wiley-VCH. [Link]

  • Vanga, R., et al. (2021). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. Molecules, 26(23), 7247. [Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.). ResearchGate. [Link]

  • Smith, C. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1184–1193. [Link]

  • BOC Protection and Deprotection. (n.d.). Hebei Boze Chemical Co., Ltd. [Link]

Sources

Minimizing racemization of Boc-D-cha-ol during activation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the minimization of racemization during the activation of N-Boc-D-cyclohexylalanine (Boc-D-Cha-OH), a sterically hindered amino acid derivative.

Troubleshooting Guide: Minimizing Racemization

This section addresses specific issues you may encounter during your experiments, presented in a problem-and-solution format.

Issue 1: Significant Epimerization Detected Post-Coupling

Symptom: Chiral HPLC or GC-MS analysis of your purified peptide shows a significant peak corresponding to the L-Cha diastereomer, indicating a loss of stereochemical integrity from your Boc-D-Cha-OH starting material.

Primary Cause: The primary mechanism for racemization of N-alpha-protected amino acids involves the formation of a 5(4H)-oxazolone intermediate.[1][2] Activation of the carboxyl group increases the acidity of the α-proton. In the presence of a base, this proton can be abstracted, leading to a planar, achiral enolate intermediate that can be protonated from either face, causing racemization.[3][4] For sterically hindered amino acids like Cha, slow coupling kinetics can prolong the lifetime of the activated intermediate, increasing the window of opportunity for racemization to occur.[1]

Solutions & Optimizations:

  • Re-evaluate Your Coupling Reagent and Additive System.

    • Explanation: The choice of coupling reagent and, more importantly, the use of an additive, is the most critical factor in suppressing oxazolone formation.[3] Additives like HOBt, HOAt, or Oxyma form active esters that are less prone to cyclization and racemization than the intermediates formed by coupling reagents alone.[5][6][7]

    • Recommendation: If using a carbodiimide like DIC, the addition of an equimolar amount of an additive is mandatory. OxymaPure® or HOAt are generally more effective at suppressing racemization than HOBt.[5][6] For particularly difficult couplings, consider specialized, low-racemization reagents.

  • Change the Organic Base.

    • Explanation: The base neutralizes protonated amines and can catalyze the abstraction of the α-proton. The strength and steric bulk of the base are critical.[5] Strong, non-hindered bases like triethylamine (TEA) are known to accelerate racemization.

    • Recommendation: Switch from aggressive bases like TEA or even DIEA to a weaker, more sterically hindered base. N-methylmorpholine (NMM) is a good first choice. For maximum suppression, 2,4,6-collidine is highly recommended, though its basicity is lower.[5][6]

  • Control the Reaction Temperature.

    • Explanation: Racemization is a kinetically controlled process, and its rate increases with temperature.[2][3]

    • Recommendation: Perform the entire activation and coupling sequence at low temperatures. Start the reaction at 0 °C and allow it to warm slowly to room temperature only if necessary for the coupling to proceed to completion.

  • Minimize Pre-activation Time.

    • Explanation: Allowing the activated Boc-D-Cha-OH to sit in solution with the base before the amine component is introduced provides an extended timeframe for racemization to occur.[2]

    • Recommendation: Add the coupling reagent to a mixture of the acid, amine, and additive. The base should be the last component added to initiate the reaction. If pre-activation is necessary, keep it as short as possible (e.g., 1-5 minutes) at 0 °C before adding the amine.[2]

Issue 2: Low Coupling Yield Despite Using a Potent Activator

Symptom: The coupling reaction is sluggish or incomplete, resulting in a low yield of the desired peptide, even when using a strong coupling reagent like HATU or HBTU.

Primary Cause: Boc-D-Cha-OH is a sterically hindered amino acid due to its bulky cyclohexyl side chain.[8][9] This steric bulk can impede the approach of the amine nucleophile to the activated carboxyl group, slowing the rate of peptide bond formation.

Solutions & Optimizations:

  • Switch to a More Effective Coupling Reagent for Hindered Systems.

    • Explanation: While standard uronium salts are effective, specialized reagents have been developed for challenging couplings.

    • Recommendation: Consider using COMU (a more reactive Oxyma-based aminium salt) or HATU , which is known for its high reactivity.[6] In some cases, converting the amino acid to an acid fluoride using a reagent like TFFH can be highly effective for coupling sterically hindered residues with minimal racemization.[10]

  • Increase Reaction Time and/or Temperature (with Caution).

    • Explanation: A longer reaction time may be necessary to achieve full conversion. A modest increase in temperature can also increase the reaction rate.

    • Recommendation: Extend the reaction time, carefully monitoring for completion. If you must increase the temperature, do so incrementally and be aware of the increased risk of racemization. A balance must be struck. This should only be attempted after optimizing other factors (reagent, base, etc.).

  • Use a More Polar, Aprotic Solvent.

    • Explanation: The choice of solvent can influence reaction rates. More polar solvents can better solvate the charged intermediates and may facilitate the reaction.

    • Recommendation: While DMF is standard, consider using N-methylpyrrolidone (NMP) or a mixture including DMSO to improve solubility and reaction kinetics.[11] Note that highly polar solvents can sometimes increase racemization, so this must be evaluated empirically.[12]

Frequently Asked Questions (FAQs)

Q1: What is the primary chemical mechanism of racemization for Boc-D-Cha-OH?

A1: The dominant mechanism is the formation of a 5(4H)-oxazolone (or azlactone). This happens when the activated carboxyl group of the Boc-protected amino acid cyclizes. The proton at the chiral α-carbon of this oxazolone ring is significantly more acidic than in the parent acid and is readily removed by a base. The resulting achiral enolate can be attacked by the amine from either face, leading to a mixture of D and L products.[1][2][5]

RacemizationMechanism cluster_0 Racemization Pathway cluster_1 Suppression Pathway BocDCha Boc-D-Cha-OH Activated Activated Intermediate (e.g., O-acylisourea) BocDCha->Activated + Coupling Reagent Oxazolone 5(4H)-Oxazolone (Planar Intermediate) Activated->Oxazolone - Base (Cyclization) Enolate Achiral Enolate Oxazolone->Enolate + Base (α-Proton Abstraction) Racemic Racemic Peptide Product (D- and L-Cha) Enolate->Racemic + Amine Nucleophile (Attack from either face) Activated_S Activated Intermediate ActiveEster Stable Active Ester (e.g., OBt, OAt, Oxyma) Activated_S->ActiveEster + Additive (HOBt/Oxyma) DesiredPeptide Desired D-Peptide (Stereoretention) ActiveEster->DesiredPeptide + Amine Nucleophile BocDCha_S Boc-D-Cha-OH BocDCha_S->Activated_S + Coupling Reagent caption Racemization vs. Suppression Pathways

Caption: Key pathways during activation of Boc-D-Cha-OH.

Q2: Which combination of coupling reagent, additive, and base is generally recommended for Boc-D-Cha-OH?

A2: There is no single "perfect" combination for all scenarios, but a highly recommended starting point for minimizing racemization with a sterically hindered amino acid like Boc-D-Cha-OH is:

  • Coupling Reagent: Diisopropylcarbodiimide (DIC). It is effective and its urea byproduct is soluble in common solvents.[6]

  • Additive: Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®). It provides high coupling rates with very low racemization, and it is a non-explosive alternative to HOAt.[6]

  • Base: N-methylmorpholine (NMM) or, for maximum safety, 2,4,6-collidine. These bases are sterically hindered and less basic than DIEA, minimizing α-proton abstraction.[5][6]

Q3: How can I accurately measure the level of racemization?

A3: The most reliable method is to determine the enantiomeric purity of the resulting peptide. This typically involves a two-step process:

  • Peptide Hydrolysis: The peptide is hydrolyzed back into its constituent amino acids, usually with 6N HCl. To account for any racemization that might occur during the hydrolysis step itself, deuterated acid (DCl in D₂O) can be used.[13][14]

  • Chiral Analysis: The resulting amino acid mixture is analyzed using a method that can separate the D and L enantiomers. Common techniques include:

    • Chiral Gas Chromatography (GC): Requires derivatization of the amino acids to make them volatile (e.g., as N-trifluoroacetyl esters).[13][15]

    • Chiral High-Performance Liquid Chromatography (HPLC): Can be done directly on derivatized amino acids (e.g., with a chromophore for UV detection) using a chiral stationary phase.[13][16] These methods can accurately quantify D-isomer impurities down to levels of 0.1%.[14]

Q4: Is racemization more of a concern in solid-phase or solution-phase synthesis?

A4: The risk of racemization is inherent to the chemical activation step and is present in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. However, SPPS often involves the use of large excesses of reagents to drive reactions to completion, which can sometimes exacerbate side reactions if not carefully controlled. In both methodologies, applying the principles of using appropriate additives, hindered bases, and low temperatures is crucial for maintaining stereochemical integrity.

Data Summary: Impact of Reagents on Racemization

The following table summarizes the relative risk of racemization associated with common choices made during the coupling step.

CategoryHigh Racemization RiskMedium Racemization RiskLow Racemization Risk
Coupling Reagent Carbodiimide (DCC, DIC) without additiveUronium/Phosphonium salts (HBTU, PyBOP)Carbodiimide with Oxyma/HOAt; COMU; Acid Fluorides; Ynamides[17][18]
Additive NoneHOBtHOAt, 6-Cl-HOBt, OxymaPure®[5][6]
Base Triethylamine (TEA)DIEA (Diisopropylethylamine)N-Methylmorpholine (NMM), 2,4,6-Collidine[5][6]
Temperature > 25 °C (Room Temp. or higher)25 °C0 °C → Room Temp.

Experimental Protocols

Protocol 1: Recommended Low-Racemization Coupling of Boc-D-Cha-OH

This protocol is designed as a starting point for minimizing racemization during the coupling of Boc-D-Cha-OH in a solid-phase synthesis context.

  • Preparation: In a suitable reaction vessel, combine the resin-bound amine (1.0 eq), Boc-D-Cha-OH (1.5 eq), and OxymaPure® (1.5 eq) in anhydrous DMF or NMP.

  • Cooling: Cool the vessel to 0 °C in an ice bath and stir for 5 minutes.

  • Activation: Add Diisopropylcarbodiimide (DIC) (1.5 eq) to the mixture and stir for 2 minutes.

  • Initiation: Add N-methylmorpholine (NMM) (3.0 eq) to the vessel.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then allow the mixture to warm to room temperature and continue stirring for 2-4 hours.[2]

  • Monitoring: Monitor the reaction for completion using a qualitative test (e.g., Kaiser test).

  • Washing: Once complete, wash the resin thoroughly with DMF, DCM, and MeOH to remove excess reagents and byproducts.

Troubleshooting Workflow Diagram

TroubleshootingWorkflow start Racemization Detected (>1% L-isomer) q_reagent Are you using a carbodiimide (DIC/DCC) without an additive? start->q_reagent sol_additive Action: Add 1.1 eq of OxymaPure® or HOAt. Rationale: Forms a stable active ester, preventing oxazolone formation. q_reagent->sol_additive Yes q_base Which base are you using? q_reagent->q_base No end_node Re-analyze Enantiomeric Purity sol_additive->end_node sol_base Action: Switch to NMM or 2,4,6-Collidine. Rationale: Weaker, hindered bases minimize α-proton abstraction. q_base->sol_base TEA or DIEA q_temp Is the reaction run at 0°C? q_base->q_temp NMM or Collidine sol_base->end_node sol_temp Action: Perform activation and coupling at 0°C. Rationale: Reduces the kinetic rate of racemization. q_temp->sol_temp No q_preact Is there a long pre-activation step? q_temp->q_preact Yes sol_temp->end_node sol_preact Action: Minimize pre-activation to <5 mins or add base last. Rationale: Reduces lifetime of the highly reactive intermediate. q_preact->sol_preact Yes q_preact->end_node No sol_preact->end_node

Caption: A logical workflow for troubleshooting racemization issues.

References
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTec. [Link]

  • An efficient method for the determination of enantiomeric purity of racemic amino acids using micellar chromatography, a green approach. (2020). Biomedical Chromatography. [Link]

  • Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. (2024). RSC Publishing. [Link]

  • Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry. (2025). American Chemical Society. [Link]

  • Resolution, quantification, and reliable determination of enantiomeric excess of proteinogenic and non-proteinogenic amino acids by comprehensive two-dimensional gas chromatography. (n.d.). National Institutes of Health (NIH). [Link]

  • Introduction to Peptide Synthesis. (n.d.). National Institutes of Health (NIH). [Link]

  • Coupling Reagents. (n.d.). AAPPTec. [Link]

  • Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. (2016). Journal of the American Chemical Society. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (n.d.). ACS Publications. [Link]

  • Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. (2023). National Institutes of Health (NIH). [Link]

  • Effect of coupling reagent on α-C racemization of His, Cys, and Ser... (n.d.). ResearchGate. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. [Link]

  • Immobilized Reactors Revolutionize Sterically Hindered Peptide Synthesis. (2025). Scienmag. [Link]

  • Mechanisms of base-catalyzed racemization during activation step. (n.d.). ResearchGate. [Link]

  • Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. (n.d.). National Institutes of Health (NIH). [Link]

  • Highly Sterically Hindered Peptide Bond Formation. (n.d.). Thieme Gruppe. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. [Link]

  • Cyclohexylalanine. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Monitoring Boc-D-cha-ol Coupling Reactions with the Kaiser Test

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting and frequently asked questions for monitoring the coupling of Boc-D-cyclohexylalanine (Boc-D-cha-ol) and other sterically hindered amino acids using the Kaiser test in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Kaiser test?

A1: The Kaiser test is a highly sensitive colorimetric assay used to detect the presence of free primary amines.[1][2][3] The test relies on the reaction of ninhydrin with a primary amine on the resin. This reaction leads to the formation of a deep blue or purple chromophore known as Ruhemann's purple, providing a clear visual indication of an unreacted N-terminal amine.[2][4] A successful coupling reaction consumes all free primary amines, resulting in a negative (yellow or colorless) Kaiser test.[5][6]

Q2: Why is monitoring this compound coupling reactions particularly challenging?

A2: this compound possesses a bulky cyclohexyl side chain, which introduces significant steric hindrance. This bulkiness can physically obstruct the approach of the activated amino acid to the N-terminal amine of the growing peptide chain on the solid support. Consequently, coupling reactions involving this compound are often slower and more prone to incompleteness compared to less hindered amino acids. This makes reliable monitoring methods like the Kaiser test essential to ensure the desired peptide sequence is synthesized with high fidelity.

Q3: Can the Kaiser test be used for all amino acids?

A3: The Kaiser test is most reliable for primary amines. For secondary amines, such as proline or N-methylated amino acids, the test is unreliable and typically yields a less intense reddish-brown or yellow color, which can be difficult to interpret.[1][7] In such cases, alternative tests like the Chloranil or Isatin test are recommended.[7] Additionally, some primary amino acids like serine, asparagine, and aspartic acid may not produce the typical dark blue color.[4][5]

Q4: What is the difference between a positive and negative Kaiser test result?

A4:

  • Positive Test (Blue/Purple): Indicates the presence of free primary amines. This is the expected result after a successful Fmoc-deprotection step but signifies an incomplete or failed reaction after a coupling step.[2][8]

  • Negative Test (Yellow/Colorless): Indicates the absence or negligible amount of free primary amines. This is the desired outcome after a successful coupling reaction, confirming that the N-terminal amine has been acylated.[5][9]

Kaiser Test Reaction Mechanism

The following diagram illustrates the chemical reaction between ninhydrin and a primary amine, resulting in the formation of the characteristic blue-purple Ruhemann's purple complex.

Kaiser Test Mechanism cluster_reactants Reactants cluster_products Products Amine Primary Amine (on resin) Process Oxidative Deamination & Condensation Amine->Process + 2 Ninhydrin + H₂O Ninhydrin1 Ninhydrin (Molecule 1) Ninhydrin2 Ninhydrin (Molecule 2) RuhemannsPurple Ruhemann's Purple (Deep Blue Color) Aldehyde Aldehyde CO2 CO₂ H2O 3 H₂O Process->RuhemannsPurple Process->Aldehyde Process->CO2 Process->H2O

Caption: Mechanism of the Kaiser Test.

Troubleshooting Guide for this compound Coupling

This section addresses specific issues that may arise when using the Kaiser test to monitor the coupling of sterically hindered amino acids like this compound.

Problem Observation Possible Causes Recommended Solutions & Expert Insights
Incomplete Coupling Resin beads and solution are dark blue after the coupling step.[1]Steric Hindrance: The bulky cyclohexyl group of this compound is physically impeding the coupling reaction.1. Double Couple: Immediately perform a second coupling reaction using fresh reagents. This is the most common and effective solution for difficult couplings.[7] 2. Extend Coupling Time: Increase the reaction time for the initial coupling (e.g., from 2 hours to 4 hours or overnight) to allow more time for the sterically hindered reaction to proceed to completion. 3. Change Coupling Reagents: Switch to a more potent coupling reagent system. For example, if you are using HBTU, consider switching to HATU or HCTU, which are known to be more effective for hindered couplings.[7]
Ambiguous Result Solution is light blue, but beads are dark blue, or beads are yellow while the solution is blue.[1][7]Nearly Complete Coupling: The reaction may be >99% complete, but the high sensitivity of the Kaiser test still detects trace amounts of unreacted amines. Inadequate Washing: Residual base (e.g., DIPEA) or unreacted activated amino acid from the coupling step can interfere with the test.[10][11]1. Recouple or Cap: For critical sequences, performing a second coupling is the safest option. Alternatively, if the result is only faintly positive, you can proceed to "capping" by acetylating the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[7] 2. Ensure Thorough Washing: Before performing the test, wash the resin beads extensively (e.g., 5-6 times with DMF) to remove all soluble reagents. This is a critical step for obtaining a reliable result.[10]
False Positive Test is positive (blue) after coupling, but subsequent analysis (e.g., LC-MS of a test cleavage) shows the coupling was successful.Fmoc-Group Lability: The Fmoc protecting group can be partially cleaved under the heating conditions of the Kaiser test, especially in the presence of pyridine, a component of the test reagents.[7][12] This exposes a primary amine, leading to a false positive. Reagent Degradation: Old or improperly stored Kaiser test reagents can lead to ambiguous results.[10] The KCN/Pyridine solution is particularly sensitive.1. Minimize Heating Time: Adhere strictly to the recommended heating time (e.g., 5 minutes at 100-110°C).[1][9] Overheating can exacerbate Fmoc-lability.[9] 2. Prepare Fresh Reagents: Prepare fresh Kaiser test solutions, especially the KCN/pyridine reagent, if they are more than a few weeks old or have not been stored properly in dark bottles.[10][13] 3. Use a Control: Always run a negative control (fully protected peptide-resin) and a positive control (deprotected peptide-resin) alongside your sample to validate the test results.
False Negative Test is negative (yellow), but subsequent coupling steps fail, suggesting the previous coupling was incomplete.Steric Inaccessibility: In very rare and extreme cases of steric hindrance, the N-terminal amine might be so buried within the peptide-resin matrix that it is inaccessible to the ninhydrin reagent, but also inaccessible for subsequent coupling.1. Use a Confirmatory Test: For particularly challenging sequences, consider using an alternative test in parallel, such as the 2,4,6-trinitrobenzenesulfonic acid (TNBS) test, which also detects primary amines.[9] 2. Perform a Test Cleavage: If a difficult coupling is suspected despite a negative Kaiser test, cleaving a small amount of resin and analyzing the product by mass spectrometry provides the most definitive assessment of coupling efficiency.

Experimental Protocols

Protocol 1: Standard Kaiser Test

This protocol is used for the qualitative detection of free primary amines on a solid support.

Reagents:

  • Solution A (KCN/Pyridine): Dissolve 16.5 mg of KCN in 25 mL of deionized water. Dilute 1.0 mL of this solution with 49 mL of fresh, distilled pyridine.[1]

  • Solution B (Ninhydrin/n-Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[1]

  • Solution C (Phenol/n-Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[1]

Procedure:

  • Collect 10-15 beads of the peptide-resin in a small, clean test tube.

  • Wash the beads thoroughly with DMF (3x) and then Ethanol (3x) to remove any residual reagents.

  • Add 2-3 drops of Solution A to the test tube.

  • Add 2-3 drops of Solution B to the test tube.

  • Add 2-3 drops of Solution C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.[1]

  • Observe the color of the resin beads and the solution.

Protocol 2: Chloranil Test (for Secondary Amines)

This test is recommended when coupling to a secondary amine (e.g., Proline) or as a confirmatory test.

Reagents:

  • Reagent A: Acetaldehyde

  • Reagent B: 2% p-chloranil in DMF

Procedure:

  • Place a small sample (1-5 mg) of washed resin beads in a test tube.

  • Add 1 drop of Reagent A.

  • Add 1 drop of Reagent B.

  • Let the mixture stand at room temperature for 5 minutes.

  • Observe the color of the beads. A blue or greenish-blue color indicates the presence of an unreacted secondary amine.[10]

Troubleshooting Workflow

If you encounter an unexpected positive result after coupling this compound, follow this logical troubleshooting workflow.

Troubleshooting Workflow Start Positive Kaiser Test (Blue Color) After Coupling Wash Ensure Thorough Washing (6x DMF) & Retest Start->Wash CheckReagents Are Kaiser Reagents Fresh? (<1 month old) Wash->CheckReagents YesFresh Yes CheckReagents->YesFresh Yes NoFresh No CheckReagents->NoFresh No Recouple Perform Double Coupling (Use fresh activated aa) YesFresh->Recouple PrepareNew Prepare Fresh Reagents & Retest NoFresh->PrepareNew PrepareNew->Wash Retest Retest with Kaiser Test Recouple->Retest TestNegative Test is Negative (Yellow) Retest->TestNegative TestPositive Test Remains Positive (Blue) Retest->TestPositive Proceed Proceed to Next Deprotection Step TestNegative->Proceed Cap Cap Unreacted Amines (Acetic Anhydride) TestPositive->Cap Cap->Proceed

Caption: Troubleshooting workflow for a positive Kaiser test.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]

  • SYNFORM. (2020). Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. Thieme. Retrieved from [Link]

  • Aapptec. (n.d.). Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • Wikipedia. (n.d.). Ninhydrin. Retrieved from [Link]

  • Reddit. (2022). SPPS Kaiser Test Question. r/Chempros. Retrieved from [Link]

  • ResearchGate. (n.d.). Kaiser test (ninhydrin-based) for the detection of primary amine groups.... Retrieved from [Link]

  • ResearchGate. (2018). What are the possible reasons for false positive results in Kaiser test?. Retrieved from [Link]

  • BYJU'S. (n.d.). Ninhydrin test. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up Peptide Synthesis with Boc-D-Cha-OH

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of peptides incorporating N-α-Boc-D-cyclohexylalanine (Boc-D-Cha-OH). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for challenges encountered when scaling up production of peptides containing this unique, sterically hindered amino acid.

The incorporation of D-cyclohexylalanine (D-Cha) is a valuable strategy for enhancing the metabolic stability and lipophilicity of peptide-based therapeutics.[1] However, its bulky cyclohexyl side chain introduces significant challenges related to steric hindrance and hydrophobicity, which can lead to incomplete reactions and aggregation during solid-phase peptide synthesis (SPPS).[2][3][4] This guide provides a structured approach to identifying, understanding, and overcoming these obstacles.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with using Boc-D-Cha-OH in SPPS? A1: The main difficulties stem from two core properties of the D-Cha residue:

  • Steric Hindrance: The large cyclohexyl side chain physically obstructs the approach of coupling reagents and the incoming activated amino acid to the N-terminal amine of the growing peptide chain.[3][5] This leads to slower reaction kinetics and a higher probability of incomplete coupling.[6][7]

  • Increased Hydrophobicity: The nonpolar cyclohexyl group significantly increases the hydrophobicity of the peptide chain. As the peptide elongates, this can lead to strong intermolecular interactions, causing the peptide to aggregate on the resin support.[4][8] This aggregation can "hide" reactive sites, preventing both coupling and deprotection steps from reaching completion.[9][10]

Q2: How does Boc-based chemistry influence the synthesis of a D-Cha-containing peptide? A2: Boc-based SPPS can offer an advantage for hydrophobic sequences. The repetitive deprotection step using trifluoroacetic acid (TFA) leaves the newly exposed N-terminal amine in its protonated (ammonium salt) form. This positive charge helps to disrupt inter-chain hydrogen bonding that leads to aggregation, thereby improving the solvation of the peptide-resin complex.[11] Utilizing in situ neutralization protocols, where the neutralization and coupling steps are concurrent, can further enhance yields for these difficult sequences.[10][11]

Q3: Which analytical methods are best for identifying issues like incomplete coupling of Boc-D-Cha-OH? A3: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is essential.

  • RP-HPLC: Reversed-phase HPLC is the primary method for assessing the purity of the crude peptide product. Incomplete coupling of D-Cha will result in a "deletion sequence" (the target peptide missing the D-Cha residue), which will typically appear as a distinct, earlier-eluting peak compared to the main product peak.[12][13]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the identity of the peaks observed in the HPLC chromatogram. By comparing the experimental mass of the main peak and impurity peaks to their theoretical masses, you can definitively identify deletion sequences, truncated products, or byproducts from side reactions.[14][15]

Troubleshooting Guide: Incomplete Reactions

One of the most frequent issues when incorporating Boc-D-Cha-OH is an incomplete coupling or deprotection step, leading to deletion or truncated peptide sequences.

Problem 1: Incomplete Coupling of Boc-D-Cha-OH
  • Symptom: A positive ninhydrin (Kaiser) test after the coupling step, indicating the presence of unreacted primary amines on the resin.[5] Analysis of the final crude product by HPLC-MS shows a significant peak corresponding to the mass of the target peptide minus the D-Cha residue.[13][16]

  • Primary Cause: Severe steric hindrance from the cyclohexyl side chain of D-Cha and the N-terminal residue on the resin is preventing the formation of the peptide bond.[3][5] Standard coupling reagents like DCC or DIC may be insufficient to overcome the activation energy barrier for such a hindered coupling.[16][17]

  • Employ a More Potent Coupling Reagent: Switch from standard carbodiimide reagents to a more powerful uronium or phosphonium salt-based reagent. These reagents form highly reactive intermediates that can overcome significant steric barriers.[5][16]

    Coupling ReagentClassRelative Performance for Hindered CouplingsKey Considerations
    HATU, HCTU Uronium/AminiumVery HighConsidered the gold standard for difficult couplings. Can cause guanidinylation of the N-terminus if excess reagent is used.[16]
    PyBOP, PyAOP PhosphoniumHighHighly effective, but byproducts can be more difficult to wash away.[6][16]
    COMU Uronium/OxymaVery HighOffers efficiency comparable to HATU with an improved safety profile as it is not derived from potentially explosive HOBt/HOAt.[16]
    DCC, DIC CarbodiimideLow to ModerateOften insufficient for sterically demanding couplings.[16][17]
  • Optimize Reaction Conditions:

    • Double Couple: Drain the reaction vessel after the initial coupling time and repeat the coupling step with a fresh solution of activated Boc-D-Cha-OH.[2][5]

    • Increase Reaction Time: Extend the coupling time from the standard 1-2 hours to 4 hours or even overnight to help drive the slow reaction to completion.[16]

    • Elevate Temperature: Increasing the reaction temperature to 40-50°C can provide the necessary energy to overcome the steric barrier. Microwave-assisted synthesis is particularly effective for this purpose.[10][16]

  • Resin Preparation: Swell the peptide-resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes.

  • Boc Deprotection: Treat the resin with 50% TFA in Dichloromethane (DCM) (1x 2 min, 1x 20 min).[18]

  • Washing: Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization: Neutralize the resin-bound amine salt with 10% Diisopropylethylamine (DIEA) in DMF (2x 2 min). Wash again with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-D-Cha-OH (0.4 mmol, 4.0 eq) and HATU (0.39 mmol, 3.9 eq) in DMF.

  • Coupling Reaction: Add DIEA (0.8 mmol, 8.0 eq) to the activated amino acid solution and immediately add it to the neutralized peptide-resin.[16] Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring & Washing: Perform a Kaiser test on a small sample of resin beads to confirm the absence of free primary amines.[16] If the test is negative, drain the coupling solution and wash the resin thoroughly with DMF (5x) to remove excess reagents and byproducts. If the test is positive, proceed with a second coupling (double couple).

Problem 2: Peptide Aggregation Hindering Reactions
  • Symptom: The resin beads shrink, clump together, or fail to swell properly in the synthesis solvent.[8] Both coupling and deprotection reactions become sluggish or incomplete, as confirmed by monitoring tests (e.g., Kaiser test).[8][9]

  • Primary Cause: The growing peptide chain, rich in hydrophobic residues like D-Cha, is collapsing and forming secondary structures (beta-sheets) on the resin. This self-association is driven by intermolecular hydrogen bonds and hydrophobic interactions, making the reactive N-terminus inaccessible.[9][10]

  • Change the Primary Solvent: While DMF is standard, other solvents can be more effective at disrupting aggregation.

    • N-Methyl-2-pyrrolidone (NMP): NMP is a stronger solvent than DMF and is often better at solvating aggregated peptides.[10][19]

    • Solvent Mixtures: Adding chaotropic salts (e.g., LiCl) or using a mixture of solvents like DMF/DCM can help break up secondary structures.[10]

  • Incorporate "Structure-Breaking" Elements:

    • Pseudoproline Dipeptides: If the sequence allows, strategically inserting a pseudoproline dipeptide can introduce a "kink" in the peptide backbone, disrupting the formation of beta-sheets.[9][10]

    • Backbone Protection (Hmb/Dmb): Using an Hmb or Dmb protected amino acid at key positions can also prevent aggregation, though coupling onto the resulting secondary amine can be challenging.[9][10]

  • Utilize a Different Resin:

    • PEG-based Resins: Resins like TentaGel, which are composed of polyethylene glycol (PEG) grafted onto a polystyrene matrix, provide a more hydrophilic environment that can improve solvation and reduce aggregation of hydrophobic peptides.[3][20]

    • Low-Loading Resins: Using a resin with a lower substitution level (e.g., 0.2-0.4 mmol/g) increases the distance between peptide chains, physically reducing the likelihood of intermolecular aggregation.[10]

Visual Workflow Guides

The following diagrams illustrate the key workflows in Boc-SPPS and a decision-making process for troubleshooting difficult couplings.

Boc_SPPS_Cycle cluster_0 Boc-SPPS Workflow for Boc-D-Cha-OH Resin Peptide-Resin (N-terminus Boc-protected) Deprotection Step 1: Deprotection (50% TFA in DCM) Resin->Deprotection Washing1 Wash (DCM, IPA, DMF) Deprotection->Washing1 Neutralization Step 2: Neutralization (10% DIEA in DMF) Washing1->Neutralization Washing2 Wash (DMF) Neutralization->Washing2 Coupling Step 3: Coupling (Boc-D-Cha-OH + HATU/DIEA) Washing2->Coupling Washing3 Wash (DMF) Coupling->Washing3 NextCycle Peptide-Resin + D-Cha (Ready for next cycle) Washing3->NextCycle

Caption: Standard Boc-SPPS cycle for incorporating a Boc-D-Cha-OH residue.

Troubleshooting_Workflow Start Coupling of Boc-D-Cha-OH Kaiser Perform Kaiser Test Start->Kaiser Result Test Result? Kaiser->Result Negative Negative (Complete) Proceed to next cycle Result->Negative Yellow Positive Positive (Incomplete) Result->Positive Blue/Purple CheckAggregation Check for Resin Aggregation Positive->CheckAggregation DoubleCouple Strategy 1: Double Couple ChangeReagent Strategy 2: Switch to HATU/HCTU DoubleCouple->ChangeReagent IncreaseTemp Strategy 3: Increase Temperature (Microwave) ChangeReagent->IncreaseTemp NoAggregation No Aggregation CheckAggregation->NoAggregation YesAggregation Aggregation Observed CheckAggregation->YesAggregation NoAggregation->DoubleCouple ChangeSolvent Strategy 4: Switch to NMP YesAggregation->ChangeSolvent ChangeResin Strategy 5: Use PEG or Low-Load Resin ChangeSolvent->ChangeResin

Sources

Validation & Comparative

A Comparative Guide to Boc-D-cha-ol vs. Fmoc-D-cha-ol in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the specialized field of peptide chemistry, the synthesis of C-terminal peptide alcohols presents unique challenges and opportunities. These modified peptides often exhibit enhanced metabolic stability and altered pharmacological profiles. The choice of Nα-protecting group for the initiating amino alcohol is a critical determinant of the synthetic strategy's success. This guide provides an in-depth comparison of two key building blocks for this purpose: Boc-D-cyclohexylalaninol (Boc-D-cha-ol) and Fmoc-D-cyclohexylalaninol (Fmoc-D-cha-ol) .

The fundamental difference lies in their deprotection chemistry: the Boc group is acid-labile, while the Fmoc group is base-labile. This dictates the entire solid-phase peptide synthesis (SPPS) workflow, from resin and linker selection to side-chain protection strategy and final cleavage conditions. Generally, Fmoc-SPPS is favored for its milder conditions and orthogonality, making it suitable for a broader range of sensitive sequences.[] However, Boc-SPPS remains a powerful tool, particularly for managing the aggregation-prone sequences that often result from incorporating bulky, hydrophobic residues like D-cyclohexylalanine (D-cha).[2] This guide will dissect these differences, providing the technical insights and experimental frameworks necessary for researchers to make an informed decision tailored to their specific synthetic goals.

Introduction: The Significance of Peptide Alcohols and the Role of D-cyclohexylalanine

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, allowing for the stepwise assembly of amino acids on a solid support.[3] While standard SPPS yields C-terminal carboxylic acids or amides, the synthesis of peptide alcohols—where the C-terminal carboxyl group is reduced to a hydroxyl group—is of growing interest. This modification can significantly impact a peptide's biological half-life, receptor binding affinity, and membrane permeability.

The incorporation of non-proteinogenic amino acids like D-cyclohexylalanine (D-cha) is a well-established strategy to enhance peptide therapeutics.[4] The bulky, hydrophobic cyclohexyl side chain can increase metabolic stability by sterically hindering enzymatic degradation, while the D-configuration further enhances resistance to proteolysis.[4][5] However, the hydrophobicity of Cha also presents a significant synthetic challenge: it markedly increases the tendency of the growing peptide chain to aggregate, which can lead to incomplete coupling and deprotection steps, ultimately resulting in low purity and yield.[6]

The selection of either a Boc or Fmoc protection strategy for the initial D-cha-ol building block is therefore a critical decision that balances the need for mild reaction conditions against the imperative to mitigate aggregation.

Fundamental Chemical Principles: A Tale of Two Chemistries

The core distinction between the two strategies is their orthogonality—the use of protecting groups that are removed under different chemical conditions.

  • Boc/Bzl Strategy (Acid-Labile): This classic approach uses the tert-butyloxycarbonyl (Boc) group for temporary Nα-protection. The Boc group is removed with a moderately strong acid, typically 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[7] Side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF), for their removal during the final cleavage step.[8] This is considered a "quasi-orthogonal" strategy, as both protecting group classes are removed by acid, albeit of different strengths.[9]

  • Fmoc/tBu Strategy (Base-Labile/Acid-Labile): The more modern approach employs the 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection. The Fmoc group is labile to weak bases, most commonly 20% piperidine in N,N-dimethylformamide (DMF).[10] Side-chain protecting groups are typically tert-butyl (tBu) based and are removed simultaneously with cleavage from the resin using a strong acid like TFA.[] This represents a truly orthogonal system, as the temporary and permanent protecting groups are cleaved by entirely different mechanisms (base vs. acid).[9]

This compound in Solid-Phase Peptide Synthesis

Utilizing this compound involves an acid-centric workflow. The primary advantage of this strategy when dealing with a hydrophobic residue like D-cha is the nature of the deprotection step. The TFA treatment leaves the newly exposed N-terminal amine in a protonated state (as a TFA salt). This positive charge helps to disrupt the intermolecular hydrogen bonding that drives peptide aggregation, thereby improving solvation and the accessibility of the N-terminus for the subsequent coupling reaction.[2]

Key Features of Boc-SPPS for Peptide Alcohols:

  • Aggregation Mitigation: Repeated acidolysis steps keep the peptide chain protonated, which can significantly reduce aggregation issues common with hydrophobic sequences.[2]

  • Reagents: Requires handling of moderately strong acids (TFA) for deprotection and very strong, hazardous acids (HF) for final cleavage, often necessitating specialized lab equipment.[11]

  • Resin/Linker Strategy: To generate a C-terminal alcohol, a common method involves using a resin like Merrifield, attaching the this compound, and then performing a reductive cleavage at the end of the synthesis, for example, using NaBH₄. However, this is not compatible with standard HF cleavage of side-chain protecting groups. A more direct approach for Boc chemistry is less common for peptide alcohols compared to Fmoc strategies.

Fmoc-D-cha-ol in Solid-Phase Peptide Synthesis

The Fmoc strategy is the workhorse of modern SPPS due to its mild conditions and operational simplicity.[12] The use of a weak base for deprotection is compatible with a wide array of sensitive amino acids and modifications.

Key Features of Fmoc-SPPS for Peptide Alcohols:

  • Milder Conditions: Avoids the repeated use of acid for deprotection, which can be beneficial for sensitive sequences.[]

  • Orthogonality: The fully orthogonal protection scheme allows for more complex synthetic designs, including on-resin side-chain modifications.[9]

  • Aggregation Risk: The primary drawback for Cha-containing peptides is that the N-terminus is a neutral free base after deprotection. This state is more prone to forming intermolecular hydrogen bonds, leading to aggregation and potentially incomplete coupling reactions.

  • Resin/Linker Strategy: Synthesizing peptide alcohols is more straightforward with Fmoc chemistry. One can load the Fmoc-D-cha-ol onto a highly acid-labile resin (like 2-chlorotrityl chloride resin) via its hydroxyl group. After chain elongation, the fully protected peptide alcohol can be cleaved from the resin under very mild acidic conditions that leave side-chain protecting groups intact, which is ideal for fragment condensation. Alternatively, linkers like HMBA can be used, and the final peptide alcohol can be released via reduction with NaBH₄.[13]

Head-to-Head Comparison: Performance & Experimental Data

The choice between this compound and Fmoc-D-cha-ol involves a trade-off between reaction conditions and the management of synthetic challenges, particularly aggregation.

ParameterThis compound StrategyFmoc-D-cha-ol StrategyRationale & Citations
Deprotection Conditions 25-50% TFA in DCM20% Piperidine in DMFBoc requires moderately strong acid; Fmoc uses a mild base.[7]
Aggregation Tendency LowerHigherBoc deprotection results in a protonated N-terminus, disrupting H-bonds and reducing aggregation.[2]
Solubility of Protected Peptide Generally HigherGenerally LowerThe protonated state in Boc-SPPS can enhance solubility in synthesis solvents.[2]
Side Reactions Acid-catalyzed side reactions (e.g., t-butylation of Trp/Met if scavengers are omitted).Base-catalyzed side reactions (e.g., aspartimide formation, piperidinyl-alanine formation with C-term Cys).[14]
Orthogonality Quasi-orthogonal (Acid/Stronger Acid)Fully Orthogonal (Base/Acid)Fmoc/tBu chemistry allows for distinct removal conditions for Nα and side-chain protecting groups.[9]
Final Cleavage Strong acid (e.g., HF, TFMSA) for side-chains. Reductive cleavage for alcohol release.Mild acid (e.g., 1% TFA) for protected fragment release; Strong acid (TFA cocktail) for full deprotection.[13][15]
Process Monitoring Difficult; relies on qualitative tests (e.g., Kaiser test).Straightforward; Fmoc deprotection can be quantified by UV absorbance of the fulvene-piperidine adduct.[16]
Safety & Equipment Requires specialized equipment for handling hazardous HF.Uses less hazardous reagents for the repetitive deprotection step.[11]

Visualization of Synthetic Workflows

Chemical Structures

G Figure 1: Chemical Structures cluster_boc This compound cluster_fmoc Fmoc-D-cha-ol boc boc fmoc fmoc

Figure 1: Chemical Structures
SPPS Workflow Diagrams

Boc_SPPS_Workflow start Start: Resin with Linker load 1. Load this compound (e.g., via Mitsunobu or esterification) start->load deprotect 2. Boc Deprotection (25-50% TFA/DCM) load->deprotect neutralize 3. Neutralization (e.g., 10% DIEA/DCM) deprotect->neutralize couple 4. Couple next Boc-AA (e.g., HBTU/DIEA) neutralize->couple wash 5. Wash (DCM/DMF) couple->wash cycle Repeat Steps 2-5 for each amino acid wash->cycle cycle->deprotect Next cycle final_cleavage 6. Final Cleavage (e.g., NaBH₄ for alcohol release, followed by HF for side chains) cycle->final_cleavage Last cycle peptide Final Peptide Alcohol final_cleavage->peptide

Figure 2: Boc-SPPS Workflow for Peptide Alcohols

Fmoc_SPPS_Workflow start Start: 2-Chlorotrityl Chloride Resin load 1. Load Fmoc-D-cha-ol (Fmoc-D-cha-ol + DIEA) start->load deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) load->deprotect wash1 3. Wash (DMF) deprotect->wash1 couple 4. Couple next Fmoc-AA (e.g., HATU/DIEA) wash1->couple wash2 5. Wash (DMF) couple->wash2 cycle Repeat Steps 2-5 for each amino acid wash2->cycle cycle->deprotect Next cycle final_cleavage 6. Final Cleavage (e.g., TFA/TIPS/H₂O) cycle->final_cleavage Last cycle peptide Final Peptide Alcohol final_cleavage->peptide

Sources

A Comparative Guide to Establishing Analytical Reference Standards for Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of a Reference Standard for Boc-D-cha-ol

(R)-tert-butyl (1-cyclohexyl-2-hydroxyethyl)carbamate, commonly known as this compound, is a vital chiral building block in pharmaceutical synthesis. As a key starting material or intermediate for active pharmaceutical ingredients (APIs), its quality directly impacts the purity, safety, and efficacy of the final drug product.[1][2] Establishing a well-characterized analytical reference standard is not merely a procedural step but a foundational requirement for robust analytical methods, regulatory compliance, and consistent manufacturing.[3][4]

This guide provides a comprehensive framework for the qualification and comparison of a this compound reference standard. It moves beyond a simple listing of tests to explain the scientific rationale behind the analytical strategy, ensuring the resulting standard is fit for its intended purpose in identification, purity control, and assay measurements. The principles outlined are grounded in guidelines from the International Council for Harmonisation (ICH), particularly ICH Q7, which outlines Good Manufacturing Practice for APIs.[5][6][7]

Part 1: Qualification of a Primary Reference Standard

The initial step is to select a high-purity batch of this compound to serve as the primary reference material. This candidate material must undergo rigorous characterization to confirm its identity and assign a precise purity value. The two most robust approaches for purity assignment are the mass balance approach and Quantitative NMR (qNMR).[8][9]

Identity Confirmation: An Orthogonal Approach

Confidence in the identity of the reference standard is paramount. A single technique is insufficient; therefore, an orthogonal approach using multiple spectroscopic methods is required to confirm the molecular structure unequivocally.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for elucidating the chemical structure. The proton NMR of this compound should show characteristic signals for the tert-butyl group, the cyclohexyl ring protons, and the protons on the ethyl backbone. The integration of these signals must be consistent with the number of protons in each environment.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

  • Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups, such as the N-H and C=O stretches of the carbamate and the O-H stretch of the alcohol.

Purity and Assay Assignment: The Mass Balance Method

The mass balance approach is a preferred method by pharmacopeias like the USP for assigning a purity value.[9][10] It defines purity by subtracting the sum of all measured impurities from 100%.[11][12] This comprehensive analysis provides a highly accurate and defensible purity value.

Purity (%) = 100% - (% Chromatographic Impurities + % Water Content + % Residual Solvents + % Non-Volatile Residue)

Rationale: HPLC with UV detection is the primary technique for separating and quantifying organic, non-volatile impurities. The method must be validated to demonstrate it is suitable for its intended purpose, covering specificity, linearity, accuracy, precision, and range as per ICH Q2(R1) and USP <1225> guidelines.[13][14][15]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3.5 µm (A C18 stationary phase is chosen for its ability to retain the non-polar cyclohexyl and Boc groups of the analyte).

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient: A time-gradient is employed to ensure the elution and separation of impurities with a wide range of polarities.

      • 0-20 min: 30% B to 90% B

      • 20-25 min: 90% B

      • 25-26 min: 90% B to 30% B

      • 26-30 min: 30% B

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm (The carbamate group provides a chromophore, and 210 nm offers sufficient sensitivity).[16]

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

  • System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the tailing factor for the main this compound peak should be ≤1.5. This verifies the performance and reproducibility of the chromatographic system.

  • Sample Preparation: Accurately weigh approximately 25 mg of the this compound candidate standard and dissolve in 50 mL of acetonitrile to achieve a concentration of 0.5 mg/mL.

  • Analysis: Inject the sample solution and record the chromatogram.

  • Calculation: Determine the percentage of each impurity by area normalization. Sum the areas of all impurity peaks and divide by the total area of all peaks.

  • Water Content: Determined by Karl Fischer titration (USP <921>). This method is specific for water and is more accurate than Loss on Drying for this purpose.

  • Residual Solvents: Determined by Headspace Gas Chromatography (GC) (USP <467>). This analysis quantifies any organic volatile impurities remaining from the manufacturing process.

  • Non-Volatile Residue (Residue on Ignition): Determined by USP <281>. This measures the amount of inorganic impurities by burning off the organic material.

Alternative Assay Method: Quantitative NMR (qNMR)

qNMR has emerged as a powerful, direct method for purity assignment, recognized by pharmacopeias.[8] It allows for the direct determination of analyte purity by comparing the integral of a specific analyte signal to that of a certified internal standard with a known purity.[17][18]

Rationale: The signal intensity in an NMR spectrum is directly proportional to the number of nuclei generating the signal, making it an inherently quantitative technique without the need for compound-specific response factors.

  • Materials:

    • Candidate Standard: this compound, accurately weighed.

    • Internal Standard (IS): Certified Reference Material (e.g., Maleic Acid), accurately weighed. The IS must be stable, non-volatile, have protons that resonate in a clear region of the spectrum, and not react with the analyte.

    • Solvent: Deuterated solvent (e.g., DMSO-d₆).

  • Sample Preparation:

    • Accurately weigh ~20 mg of this compound and ~10 mg of Maleic Acid into the same vial.

    • Dissolve the mixture in a precise volume of DMSO-d₆.

  • NMR Acquisition:

    • Acquire the ¹H NMR spectrum using parameters optimized for quantification.

    • Key Parameter: A long relaxation delay (D1) of at least 5 times the longest T₁ relaxation time of the protons being quantified is crucial for accurate integration.

  • Data Processing & Calculation:

    • Carefully phase and baseline-correct the spectrum.

    • Integrate a well-resolved, unique signal for this compound (e.g., the 9 protons of the t-butyl group) and a signal for the internal standard (e.g., the 2 olefinic protons of maleic acid).

    • Calculate the purity using the established formula, accounting for the molecular weights, number of protons, and weights of the analyte and standard.

Part 2: Comparison Guide - Qualifying a Secondary (Working) Standard

Once the primary reference standard is established, it can be used to qualify secondary, or working, standards. These working standards are used for routine laboratory analyses. This comparison ensures that the secondary material is suitable for its intended use and is traceable to the primary standard.

Comparative Analysis Workflow

The following diagram illustrates the workflow for qualifying a new batch of this compound against the established primary reference standard.

G cluster_0 Primary Reference Standard (PRS) cluster_1 Candidate Secondary Standard (CSS) cluster_2 Comparative Analysis cluster_3 Qualification Decision PRS Established PRS (Purity = 99.8%) Assay Assay vs. PRS (HPLC) PRS->Assay CSS New Batch of This compound Identity Identity Tests (IR, ¹H NMR) CSS->Identity Purity Impurity Profile (HPLC) CSS->Purity CSS->Assay Decision Acceptance Criteria Met? Identity->Decision Spectra Match? Purity->Decision Profile Matches? Assay->Decision Assay within limits? Qualified Qualified Secondary Standard Decision->Qualified Yes Reject Reject Batch Decision->Reject No

Caption: Workflow for qualifying a secondary standard against a primary standard.

Data Comparison Tables

The results of the comparative analysis should be clearly documented.

Table 1: Identity Confirmation

TestPrimary Reference StandardCandidate Secondary StandardResult
IR Spectrum Spectrum on fileConforms to Primary StandardPass
¹H NMR Spectrum on fileConforms to Primary StandardPass

Rationale: The spectra of the candidate material must be visually indistinguishable from those of the primary reference standard, confirming they are the same chemical entity.

Table 2: Impurity Profile Comparison by HPLC

Impurity (by RRT)Primary Standard (% Area)Candidate Secondary Standard (% Area)Acceptance Criteria
RRT 0.850.040.05Report
RRT 1.220.070.06Report
Total Impurities 0.11 0.11 ≤ 0.20%
RRT = Relative Retention Time

Rationale: The impurity profile of the secondary standard should be comparable to the primary standard. No new impurities above the identification threshold (e.g., 0.10%) should be present, and the total impurity level must be within the established limits.

Table 3: Assay Determination

AnalysisMethodResultAcceptance Criteria
Assay vs. Primary Standard HPLC99.9% (as-is basis)99.0% - 101.0%

Rationale: The assay of the secondary standard is determined by direct comparison to the primary standard using a validated, stability-indicating HPLC method. The result must fall within a narrow range to ensure its suitability for quantitative use.

Conclusion

Establishing a robust analytical reference standard for this compound is a critical, multi-step process that underpins the quality of pharmaceutical development and manufacturing. It begins with the comprehensive characterization of a primary standard using orthogonal methods for identity and a mass balance or qNMR approach for purity assignment. This well-characterized primary standard then serves as the benchmark for qualifying secondary working standards through a rigorous comparative analysis. By following this scientifically sound and data-driven guide, researchers and drug developers can ensure the reliability of their analytical data, meet stringent regulatory expectations, and ultimately contribute to the production of safe and effective medicines.

References

  • ICH. (2000). Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation. [Link]

  • ComplianceQuest. (2023). ICH Q7 GMP Regulation for Pharma: The Definitive Guide. [Link]

  • Watanabe, N., et al. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. Molecules, 26(2), 443. [Link]

  • FDA. (2016). Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. U.S. Food and Drug Administration. [Link]

  • Li, L., et al. (2018). Purity assignment for peptide certified reference materials by combining qNMR and LC-MS/MS amino acid analysis results: application to angiotensin II. Analytical and Bioanalytical Chemistry, 410(24), 6237-6247. [Link]

  • APIC. (2015). GMPs for APIs: “How to do” Document. [Link]

  • USP-BPEP. General Policies for USP Reference Standards. [Link]

  • Mestrelab. What is qNMR and why is it important?[Link]

  • FDA. (2018). Q7 Good Manufacturing Practice for Active Pharmaceutical Ingredients - Questions and Answers. U.S. Food and Drug Administration. [Link]

  • U.S. Pharmacopeia. (2023). Reference Standards to Support Quality of Synthetic Peptide Therapeutics. [Link]

  • ResearchGate. (2019). Mass balance method for purity assay of phthalic acid esters. [Link]

  • ResearchGate. (2021). Quantitative NMR as a Versatile Tool for the Reference Material Preparation. [Link]

  • USP. USP 1225 Validation Procedures. [Link]

  • Pharmaffiliates. (2024). Essential Reference Standards, Intermediates, and Impurity Compounds Supporting Pharmaceutical Research. [Link]

  • MRIGlobal. Reference Standards in the Pharmaceutical Industry. [Link]

  • Cambrex Corporation. Reference Standards. [Link]

  • Intertek. Reference Standard Materials Program. [Link]

  • USP-NF. <1220> Analytical Procedure Life Cycle. [Link]

  • USP-NF. <1225> Validation of Compendial Methods. [Link]

Sources

A Comparative Guide to the ESI-MS/MS Fragmentation of Peptides Modified with Boc-D-Cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of therapeutic peptide development, the incorporation of unnatural amino acids and C-terminal modifications is a critical strategy for enhancing potency, stability, and pharmacokinetic profiles. Among these modifications, the use of N-terminal Boc protection and C-terminal amino alcohol residues, such as Boc-D-cyclohexylalaninol (Boc-D-cha-ol), has gained significant traction. Understanding the structural integrity and fragmentation behavior of these modified peptides under mass spectrometric analysis is paramount for both quality control during synthesis and for subsequent metabolite identification studies.

This technical guide provides an in-depth comparison of the Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) fragmentation patterns of a standard peptide versus a peptide C-terminally modified with this compound. We will explore the underlying chemical principles that dictate the observed fragmentation pathways, supported by experimental data and detailed protocols. This guide is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the characterization of complex peptide structures.

The Chemical Rationale: Standard vs. Modified Peptide Fragmentation

The fragmentation of protonated peptides in a collision cell, typically through Collision-Induced Dissociation (CID), follows well-established pathways primarily dictated by the "mobile proton" model.[1] This model posits that under energetic conditions, a proton can migrate along the peptide backbone, localizing on amide nitrogens and inducing cleavage of the peptide bonds. This results in the characteristic b- and y-ion series , which are N-terminal and C-terminal fragments, respectively.[2][3]

However, the introduction of a C-terminal this compound modification introduces several unique structural features that significantly alter this fragmentation landscape:

  • The Labile Boc Group: The tert-butyloxycarbonyl (Boc) protecting group is notoriously labile under acidic conditions and energetic activation.[4] Its fragmentation is a dominant process and can occur through several pathways, including the neutral loss of isobutylene (56 Da), tert-butanol (74 Da), or the entire Boc group (100 Da).[5][6][7]

  • The C-terminal Alcohol: The primary alcohol of the cyclohexylalaninol moiety provides a site for the facile neutral loss of water (18 Da).[8][9][10] This is a common fragmentation pathway for molecules containing hydroxyl groups.

  • The Bulky Cyclohexyl Sidechain: The non-polar, bulky cyclohexyl group can influence the peptide's gas-phase conformation, potentially affecting the accessibility of certain backbone cleavage sites. While direct fragmentation of the cyclohexyl ring is not typically observed under low-energy CID, its steric hindrance may alter the relative abundances of b- and y-ions compared to a standard peptide.

Comparative Fragmentation Analysis: A Case Study

To illustrate the practical implications of these structural differences, we will compare the theoretical fragmentation patterns of a model pentapeptide, Ac-Ala-Ala-Ala-Ala-Ala-NH2 (a standard peptide), with its this compound modified counterpart, Ac-Ala-Ala-Ala-Ala-Boc-D-cha-ol.

Standard Peptide Fragmentation: Ac-Ala-Ala-Ala-Ala-Ala-NH2

The fragmentation of this standard peptide is expected to be straightforward, dominated by the b- and y-ion series resulting from amide bond cleavages. The presence of an N-terminal acetyl group and a C-terminal amide stabilizes the termini.

Table 1: Predicted Major Fragment Ions for Ac-Ala-Ala-Ala-Ala-Ala-NH2

Ion TypeSequenceCalculated m/z
b1Ac-Ala114.06
b2Ac-Ala-Ala185.10
b3Ac-Ala-Ala-Ala256.14
b4Ac-Ala-Ala-Ala-Ala327.18
y1Ala-NH288.06
y2Ala-Ala-NH2159.10
y3Ala-Ala-Ala-NH2230.14
y4Ala-Ala-Ala-Ala-NH2301.18
This compound Modified Peptide Fragmentation: Ac-Ala-Ala-Ala-Ala-Boc-D-cha-ol

The fragmentation of this modified peptide is predicted to be more complex, with characteristic neutral losses preceding or competing with backbone fragmentation.

Table 2: Predicted Major Fragment Ions and Neutral Losses for Ac-Ala-Ala-Ala-Ala-Boc-D-cha-ol

Ion/LossDescriptionCalculated m/z of Fragment
[M+H - H₂O]⁺Neutral loss of water from the C-terminal alcohol[M+H - 18.01]⁺
[M+H - C₄H₈]⁺Neutral loss of isobutylene from the Boc group[M+H - 56.11]⁺
[M+H - C₅H₈O₂]⁺Neutral loss of the entire Boc group moiety[M+H - 100.05]⁺
b-ionsN-terminal fragments (b1-b4 as in standard peptide)114.06, 185.10, 256.14, 327.18
y-like ionsC-terminal fragments with this compoundComplex, likely low abundance

Mechanistic Insights into Fragmentation Pathways

The following diagrams, generated using DOT language, illustrate the key fragmentation pathways for both the standard and the modified peptide.

Standard Peptide Fragmentation Workflow

G cluster_0 Standard Peptide Fragmentation Precursor Ion [Ac-AAAAA-NH2+H]+ Collision Cell Collision-Induced Dissociation (CID) Precursor Ion->Collision Cell b-ions b-ion Series (b1, b2, b3, b4) Collision Cell->b-ions N-terminal Cleavage y-ions y-ion Series (y1, y2, y3, y4) Collision Cell->y-ions C-terminal Cleavage G cluster_1 This compound Peptide Fragmentation Precursor Ion [Ac-AAAA-Boc-D-cha-ol+H]+ Collision Cell Collision-Induced Dissociation (CID) Precursor Ion->Collision Cell Neutral Loss H2O [M+H - H2O]+ Collision Cell->Neutral Loss H2O -H2O Neutral Loss Boc [M+H - Boc]+ Collision Cell->Neutral Loss Boc -Boc group b-ions b-ion Series (b1, b2, b3, b4) Collision Cell->b-ions N-terminal Cleavage Fragmented Neutral Loss Ions Further Fragmentation Neutral Loss H2O->Fragmented Neutral Loss Ions Neutral Loss Boc->Fragmented Neutral Loss Ions

Caption: Modified peptide fragmentation is dominated by neutral losses.

Experimental Protocols

To ensure the scientific integrity of this guide, the following detailed protocols for ESI-MS/MS analysis are provided. These protocols are designed to be self-validating systems for the characterization of modified peptides.

Sample Preparation
  • Peptide Solubilization: Dissolve the lyophilized standard and modified peptides in 50:50 acetonitrile/water with 0.1% formic acid to a final concentration of 1 mg/mL.

  • Working Solution: Prepare a 10 µM working solution of each peptide by diluting the stock solution in the same solvent.

  • Quality Control: Confirm the purity and identity of the stock solutions by High-Performance Liquid Chromatography (HPLC) coupled with a UV detector prior to infusion.

ESI-MS/MS Data Acquisition
  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

  • Infusion: Introduce the working solutions into the ESI source at a flow rate of 5 µL/min using a syringe pump.

  • MS1 Scan: Acquire a full MS scan to identify the protonated precursor ions ([M+H]⁺) for both the standard and modified peptides.

  • MS/MS Scan: Perform product ion scans on the most abundant precursor ion for each peptide.

    • Collision Energy: Apply a stepped collision energy (e.g., 10, 20, 30 eV) to observe a range of fragment ions, from facile neutral losses to backbone cleavages.

    • Isolation Window: Use an isolation window of 1-2 m/z to ensure specific fragmentation of the target precursor ion.

    • Resolution: Maintain a high resolution (e.g., >10,000) in the MS/MS scan to accurately determine the mass of the fragment ions.

Data Analysis
  • Spectrum Annotation: Manually or with the aid of peptide sequencing software, annotate the MS/MS spectra to identify the b- and y-ion series for the standard peptide.

  • Neutral Loss Identification: For the modified peptide, identify the characteristic neutral losses of water and fragments of the Boc group.

  • Comparative Analysis: Compare the relative intensities of the b- and y-ions between the two peptides to assess the influence of the C-terminal modification on backbone fragmentation.

Trustworthiness and Self-Validation

The protocols described above incorporate several self-validating steps:

  • Purity Confirmation: Initial HPLC analysis ensures that the observed MS signals are from the target peptide and not impurities.

  • Stepped Collision Energy: This approach provides a comprehensive fragmentation map, ensuring that both low-energy (neutral losses) and higher-energy (backbone cleavage) pathways are observed.

  • High-Resolution MS/MS: Accurate mass measurements of fragment ions are crucial for confident identification of both standard fragment ions and unique neutral losses.

Conclusion

The ESI-MS/MS fragmentation of peptides C-terminally modified with this compound presents a distinct pattern compared to standard peptides. The fragmentation is characterized by prominent neutral losses of water from the C-terminal alcohol and fragments from the labile Boc protecting group. These fragmentation pathways often dominate the spectrum and can suppress the formation of a complete y-ion series. A thorough understanding of these unique fragmentation patterns is essential for the accurate structural elucidation of such modified peptides. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers engaged in the development and analysis of novel peptide therapeutics.

References

  • Reddy, P. N., et al. (2007). Positive and negative ion electrospray tandem mass spectrometry (ESI MS/MS) of Boc-protected peptides containing repeats of L-Ala-gamma4Caa/gamma4Caa-L-Ala: differentiation of some positional isomeric peptides. Journal of the American Society for Mass Spectrometry, 18(4), 651–662. [Link]

  • Srinivas, R., et al. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(1), 58–68. [Link]

  • Srinivas, R., et al. (2009). Differentiation of three pairs of Boc-beta,gamma- and gamma,beta-hybrid peptides by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 23(11), 1621–1628. [Link]

  • Fu, Q., & Li, L. (2006). Neutral loss of water from the b ions with histidine at the C-terminus and formation of the c ions involving lysine side chains. Journal of Mass Spectrometry, 41(12), 1600–1607. [Link]

  • Harrison, A. G. (2009). Fragmentation of protonated peptides. Mass Spectrometry Reviews, 28(4), 640–657. [Link]

  • Bugatti, K. (2021). How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. [Link]

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass spectrometry reviews, 24(4), 508-548. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Dupré, M., et al. (2011). Occurrence of C-terminal residue exclusion in peptide fragmentation by ESI and MALDI tandem mass spectrometry. Journal of the American Society for Mass Spectrometry, 22(11), 2033–2046. [Link]

  • Boyd, R. K., & Somogyi, A. (2010). The mobile proton model of peptide fragmentation: a critique. Journal of the American Society for Mass Spectrometry, 21(8), 1275–1278. [Link]

  • Bari, S., Hoekstra, R., & Schlathölter, T. (2010). The influence of peptide structure on fragmentation pathways. Physical Chemistry Chemical Physics, 12(13), 3376-3381. [Link]

  • Polfer, N. C., Oomens, J., Suhai, S., & Paizs, B. (2007). Infrared spectroscopy and theoretical studies on the structure of b2 ions from protonated peptides. Journal of the American Chemical Society, 129(2), 5887-5897. [Link]

  • Barnes, S. (2009). Peptide ion fragmentation in mass spectrometry. UAB. [Link]

  • Lee, J. Y., et al. (2023). Transient Conformations Leading to Peptide Fragment Ion [c + 2H]+ via Intramolecular Hydrogen Bonding Using MALDI In-source Decay Mass Spectrometry of Serine-, Threonine-, and/or Cysteine-Containing Peptides. Journal of the American Society for Mass Spectrometry. [Link]

  • Reid, G. E., & McLuckey, S. A. (2002). 'Top down' protein characterization via tandem mass spectrometry. Journal of Mass Spectrometry, 37(7), 663-675. [Link]

Sources

A Senior Application Scientist's Guide to 2D NMR for the Structural Elucidation of Boc-D-cha-ol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deciphering the Complexity of Protected Amino Alcohols

In the landscape of pharmaceutical development and synthetic chemistry, N-Boc-D-cyclohexylalaninol (Boc-D-cha-ol) and its derivatives are valuable chiral building blocks. Their structural integrity—spanning the bulky tert-butyloxycarbonyl (Boc) protecting group, the chiral core, and the conformationally flexible cyclohexyl ring—is paramount to their function. However, these very features present a significant challenge for structural verification. One-dimensional (1D) ¹H NMR spectra of these molecules are often plagued by severe signal overlap in the aliphatic region (1.0-2.0 ppm), where the numerous protons of the cyclohexyl ring reside. This makes unambiguous assignment and, critically, the determination of relative stereochemistry nearly impossible with 1D methods alone.

This guide provides a comprehensive comparison and workflow for employing a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques to overcome these challenges. As your partner in the lab, my goal is not just to provide a protocol but to illuminate the underlying logic, enabling you to confidently and accurately elucidate the complete structure of your this compound derivatives. We will explore not just the "how" but the "why" of experimental selection, data interpretation, and processing, ensuring a robust and self-validating analytical system.

The 2D NMR Toolkit: A Comparative Analysis

For a molecule like this compound, a single 2D NMR experiment is insufficient. True structural elucidation comes from the synergistic integration of data from several experiments. Each technique provides a unique piece of the puzzle, correlating nuclei through either chemical bonds or spatial proximity.[1][2]

2D NMR Technique Correlation Type Information Provided Primary Application for this compound
COSY (Correlation Spectroscopy)¹H—¹H through-bond (J-coupling)Identifies protons coupled to each other, typically over 2-3 bonds.[3][4]Mapping out distinct spin systems, such as the alanine backbone (NH-CαH-CβH₂) and the interconnected protons of the cyclohexyl ring.
HSQC (Heteronuclear Single Quantum Coherence)¹H—¹³C through one bondDirectly correlates a proton to the carbon it is attached to.[5][6][7]Unambiguously assigning the ¹³C chemical shift for all protonated carbons (CH, CH₂, CH₃).
HMBC (Heteronuclear Multiple Bond Correlation)¹H—¹³C through 2-4 bondsConnects protons to carbons over longer ranges, crucially including quaternary carbons.[8][9][10]Assembling the molecular skeleton by linking disparate spin systems, e.g., connecting the Boc group to the nitrogen, the alanine core to the cyclohexyl ring, and identifying the Boc carbonyl carbon.
NOESY/ROESY (Nuclear Overhauser/Rotating-frame Overhauser Effect Spectroscopy)¹H—¹H through-space (<5 Å)Reveals which protons are close to each other in 3D space, irrespective of bonding.[11][12]Determining the relative stereochemistry and conformational preferences, particularly the axial/equatorial positions of cyclohexyl protons and their orientation relative to the chiral center.

A Validated Workflow for Complete Structural Characterization

The following workflow represents a logical and efficient path from initial sample preparation to a fully assigned structure. The process is designed to be iterative, where insights from one experiment guide the interpretation of the next.

G cluster_0 Phase 1: Foundational Analysis cluster_1 Phase 2: Building the Framework cluster_2 Phase 3: Stereochemical Definition cluster_3 Phase 4: Final Assignment A Sample Prep & 1D ¹H NMR B 1D ¹³C & DEPT-135 A->B Initial Assessment C COSY (Map Spin Systems) B->C D HSQC (Assign Protonated Carbons) C->D Identify H-C pairs E HMBC (Connect Fragments & Quats) D->E Provide ¹H anchors F NOESY / ROESY (Through-Space Correlations) E->F Confirm framework G Integrate All Data F->G H Complete Structural Elucidation G->H Final Confirmation

Caption: A logical workflow for 2D NMR-based structural elucidation.

Experimental and Data Processing Protocols

The integrity of your final structure is built upon the quality of your acquired and processed data. The following protocols are designed for a standard 400 or 500 MHz spectrometer and can be adapted for different platforms.

Part 1: Sample Preparation & 1D NMR Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the this compound derivative. Dissolve in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved and the solution is clear.

  • Spectrometer Calibration : Insert the sample into the magnet. Lock the field frequency to the deuterium signal of the solvent. Tune and match the probe for both ¹H and ¹³C frequencies to optimize signal detection.[13]

  • ¹H NMR : Acquire a standard 1D proton spectrum. This is your primary reference. Ensure good signal-to-noise and resolution. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C & DEPT-135 NMR : Acquire a proton-decoupled ¹³C spectrum and a DEPT-135 spectrum. The DEPT experiment is crucial as it differentiates between CH/CH₃ (positive signals) and CH₂ (negative signals), providing an essential cross-check for later HSQC assignments.[14]

Part 2: 2D NMR Acquisition

The following table provides typical starting parameters. These should be optimized based on your specific sample and instrument.

Parameter COSY (gDQF-COSY) HSQC (gHSQCAD) HMBC (gHMBCAD) NOESY (gNOESYPH)
Pulse Program cosygpqfhsqcedetgpsisp2.2hmbcgplpndqfnoesygpph
Spectral Width (F2, ¹H) ~12 ppm~12 ppm~12 ppm~12 ppm
Spectral Width (F1) ~12 ppm (¹H)~160 ppm (¹³C)~200 ppm (¹³C)~12 ppm (¹H)
Number of Points (F2) 2048204820482048
Number of Increments (F1) 256-512256256-512256-512
Number of Scans (NS) 2-82-44-168-16
Relaxation Delay (d1) 1.5-2.0 s1.5 s2.0 s2.0 s
Key Parameter N/A¹JCH ≈ 145 HznJCH ≈ 8 HzMixing Time (d8) ≈ 0.5-1.0 s

Causality Behind Key Parameter Choices:

  • HSQC's ¹JCH : The delay in the HSQC pulse sequence is optimized for the average one-bond proton-carbon coupling constant (~145 Hz). This ensures efficient magnetization transfer only between directly bonded pairs.[15]

  • HMBC's nJCH : The HMBC experiment is tuned for smaller, long-range couplings (typically 2-10 Hz). An optimization for 8 Hz is a robust starting point to capture most 2-bond and 3-bond correlations.[5][9]

  • NOESY's Mixing Time : This delay allows for the nuclear Overhauser effect (magnetization transfer through space) to occur. A mixing time of 0.5-1.0 seconds is generally appropriate for small molecules like this compound to build up detectable cross-peaks without significant spin diffusion, which can complicate interpretation.[11] For molecules in the intermediate molecular weight range (~1000 Da), where the NOE can be near zero, a ROESY experiment is a superior choice as the ROE is always positive.[16][17]

Part 3: Data Processing Workflow

Whether using command-line tools like NMRPipe or graphical interfaces like MestReNova, the fundamental steps are consistent.

G A Load FID Data B Apodization (Window Function) A->B Improve S/N C Fourier Transform (F2) B->C D Phase Correction (F2) C->D Correct peak shape E Fourier Transform (F1) D->E F Phase Correction (F1) E->F G Baseline Correction F->G Flatten spectrum H Referencing G->H Calibrate axes

Sources

A Senior Application Scientist's Guide to Coupling Reagents for the Esterification of Boc-D-cyclohexylalaninol (Boc-D-cha-ol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Sterically Encumbered Esterifications

In the landscape of pharmaceutical and peptide chemistry, the synthesis of complex molecules often hinges on the formation of ester bonds. While seemingly straightforward, the esterification of sterically hindered secondary alcohols presents a significant synthetic hurdle. N-Boc-D-cyclohexylalaninol (Boc-D-cha-ol) is a prime example of such a challenging substrate. Its bulky cyclohexyl moiety, adjacent to the secondary hydroxyl group, severely restricts access to the reactive center. This steric hindrance can dramatically slow down reaction kinetics and often leads to incomplete conversion or forces the use of harsh conditions that compromise the integrity of sensitive functional groups.

This guide provides a comparative analysis of three widely-used coupling methodologies for the esterification of this compound with a model carboxylic acid (N-Boc-glycine). We will delve into the mechanistic underpinnings of each reagent, present standardized protocols, and offer a data-driven comparison to guide researchers in selecting the optimal conditions for this demanding transformation. The objective is to equip scientists with the foundational knowledge and practical insights required to navigate these challenging couplings with confidence and efficiency.

The Model Reaction: A Standardized Approach

To ensure a fair and objective comparison, we have defined a model reaction: the coupling of this compound with N-Boc-glycine. This reaction is representative of a fragment coupling in peptide or peptidomimetic synthesis, where both coupling partners possess sterically demanding protective groups.

Comparative Experimental Study

Experimental Objective

To evaluate the efficiency of three distinct classes of coupling reagents—a carbodiimide (DCC/DMAP), a uronium salt (HATU), and a phosphonium salt (PyBOP)—for the esterification of the sterically hindered secondary alcohol, this compound.

General Experimental Workflow

The following diagram outlines the standardized workflow employed for each coupling reaction.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_acid Dissolve Boc-Gly-OH (1.0 eq) & this compound (1.1 eq) in anhydrous DCM add_reagents Combine reactants at 0 °C under N2 atmosphere prep_acid->add_reagents Add prep_reagent Prepare coupling reagent solution (1.2 eq in DCM) prep_reagent->add_reagents Add prep_base Prepare base solution (e.g., DIPEA, 2.5 eq) prep_base->add_reagents Add stir Stir at RT, monitor by TLC add_reagents->stir Warm & Stir filter Filter solids (if any, e.g., DCU) stir->filter Reaction Complete wash Aqueous Wash (dil. HCl, sat. NaHCO3, brine) filter->wash dry Dry (Na2SO4), filter, & concentrate wash->dry purify Purify via column chromatography dry->purify

Caption: Standardized workflow for the comparative coupling experiments.

Detailed Experimental Protocols

Protocol 1: Steglich Esterification using DCC/DMAP

The Steglich esterification is a classic method that utilizes a carbodiimide to activate the carboxylic acid and a highly nucleophilic catalyst, 4-(Dimethylamino)pyridine (DMAP), to facilitate acyl transfer.[1][2]

  • Materials:

    • N-Boc-glycine (1.0 eq)

    • This compound (1.1 eq)

    • N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)

    • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Under an inert nitrogen atmosphere, dissolve N-Boc-glycine, this compound, and DMAP in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • In a separate flask, dissolve DCC in anhydrous DCM.

    • Add the DCC solution dropwise to the cooled reaction mixture over 10 minutes. A white precipitate of dicyclohexylurea (DCU) will begin to form.[3]

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU.

    • Wash the filtrate sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Uronium Salt Coupling using HATU/DIPEA

HATU is a highly efficient uronium-based coupling reagent that leverages the reactivity of the 7-azabenzotriazole (HOAt) leaving group to form a highly activated OAt-ester, which is particularly effective for coupling hindered substrates.[4][5]

  • Materials:

    • N-Boc-glycine (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Under an inert nitrogen atmosphere, dissolve N-Boc-glycine and this compound in anhydrous DCM.

    • Add HATU to the solution and stir for 2 minutes.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Phosphonium Salt Coupling using PyBOP/DIPEA

PyBOP is a phosphonium salt reagent that activates carboxylic acids by forming a reactive O-benzotriazolyl (OBt) ester.[6] It is known for its high coupling efficiency and for producing a non-carcinogenic byproduct, making it a safer alternative to its predecessor, BOP.[6]

  • Materials:

    • N-Boc-glycine (1.0 eq)

    • This compound (1.1 eq)

    • PyBOP (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

    • Anhydrous Dichloromethane (DCM)

  • Procedure:

    • Under an inert nitrogen atmosphere, dissolve N-Boc-glycine and this compound in anhydrous DCM.

    • Add PyBOP to the solution.

    • Cool the mixture to 0 °C in an ice bath.

    • Add DIPEA dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-8 hours.

    • Monitor the reaction progress by TLC.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Results and Data Comparison

The following table summarizes the representative outcomes for the esterification of this compound using the three described protocols.

Coupling ReagentReaction Time (h)Isolated Yield (%)Purity by HPLC (%)Key Observations
DCC / DMAP 18~65%>95%Slow reaction time. Formation of insoluble DCU precipitate requires filtration, which can trap the product and lower yield.[3][7]
HATU / DIPEA 2~92%>98%Very fast and clean reaction. Byproducts are water-soluble, simplifying work-up. Highest efficiency for this hindered coupling.[5]
PyBOP / DIPEA 5~85%>97%Efficient coupling with moderate reaction time. Water-soluble byproducts. A reliable alternative to HATU.[6][8]

Discussion of Mechanisms and Performance

The significant differences in performance can be directly attributed to the distinct mechanisms of carboxylic acid activation employed by each reagent.

DCC/DMAP Mechanism

The carbodiimide (DCC) first activates the carboxylic acid to form a highly reactive O-acylisourea intermediate.[9] However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea, reducing the yield.[3] The crucial role of DMAP is to intercept the O-acylisourea. As a superior nucleophile, DMAP forms an N-acylpyridinium salt.[10] This new intermediate is more stable against rearrangement but highly reactive towards the alcohol, driving the esterification forward. The slower reaction time is a consequence of this multi-step activation and the lower nucleophilicity of the hindered alcohol.

G RCOOH Boc-Gly-OH Acylisourea O-Acylisourea (Reactive Intermediate) RCOOH->Acylisourea DCC DCC DCC->Acylisourea Acylpyridinium N-Acylpyridinium Salt (Active Ester) Acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) Acylisourea->DCU Nacylurea N-Acylurea (Side Product) Acylisourea->Nacylurea Rearrangement DMAP DMAP (Catalyst) Ester Product Ester Acylpyridinium->Ester + this compound ROH This compound Ester->DMAP Catalyst Regenerated

Caption: Mechanism of DCC/DMAP-mediated Steglich esterification.

HATU/DIPEA Mechanism

HATU's superiority stems from its structure. Upon deprotonation of the carboxylic acid by DIPEA, the carboxylate attacks the guanidinium carbon of HATU, leading to the formation of a highly reactive OAt-ester.[11][12] The nitrogen atom at the 7-position of the azabenzotriazole ring acts as an intramolecular base, accelerating the reaction and making the OAt moiety an excellent leaving group.[5] This leads to extremely fast and efficient acylation of the alcohol, even with significant steric hindrance.

G RCOO Boc-Gly-O⁻ (from acid + DIPEA) OAt_Ester OAt-Active Ester (Highly Reactive) RCOO->OAt_Ester HATU HATU HATU->OAt_Ester Tetramethylurea Byproduct HATU->Tetramethylurea Ester Product Ester OAt_Ester->Ester + this compound HOAt HOAt (Byproduct) OAt_Ester->HOAt ROH This compound

Caption: Mechanism of HATU-mediated esterification.

Conclusion and Recommendations

For the challenging esterification of sterically hindered alcohols like this compound, the choice of coupling reagent is paramount to achieving high yields and operational efficiency.

  • HATU is unequivocally the superior reagent for this transformation. Its rapid kinetics, high yield, and the formation of water-soluble byproducts make it the most effective and reliable choice, particularly when dealing with precious or complex substrates.

  • PyBOP serves as an excellent and highly effective alternative. While slightly slower than HATU, it provides high yields and a favorable safety profile, making it a robust second choice for routine synthesis.

  • DCC/DMAP , while economical, is the least efficient option for this specific application. The long reaction times and challenges associated with byproduct removal (DCU) can negatively impact yield and purification efforts. It remains a viable option for less hindered substrates but is not recommended for demanding couplings like the one studied here.

By understanding the mechanistic principles and comparative performance data, researchers can make informed decisions to overcome the synthetic challenges posed by sterically encumbered molecules, thereby accelerating their research and development programs.

References

  • Steglich Esterification - Organic Chemistry Portal . Organic Chemistry Portal. [Link]

  • Scheme 7 Mechanism of carbodiimide/DMAP-mediated ester coupling . ResearchGate. [Link]

  • Steglich Esterification . SynArchive. [Link]

  • Proposed mechanism for activation by uronium salt . ResearchGate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Advances. [Link]

  • Mechanism of the reaction of carbodiimides with carboxylic acids . ResearchGate. [Link]

  • Peptide Formation With PyBOP: Mechanism Explained . Osunstate. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates . RSC Publishing. [Link]

  • Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products . The Royal Society of Chemistry. [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids . Nature. [Link]

  • Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents . Luxembourg Bio Technologies. [Link]

  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? . National Institutes of Health. [Link]

  • Esterification of Sterically Hindered Alcohols Using Benzotriazole Esters . ResearchGate. [Link]

  • Coupling Reagents . Aapptec Peptides. [Link]

Sources

A Senior Application Scientist's Guide to Confirming Boc-D-cha-ol Incorporation via Amino Acid Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Unnatural Amino Acids in Peptide Therapeutics and the Imperative for Analytical Precision

The landscape of peptide drug development is undergoing a significant transformation, driven by the strategic incorporation of unnatural amino acids (UAAs) to enhance therapeutic properties. Among these, Boc-D-cyclohexylalaninol (Boc-D-cha-ol), and its corresponding acid form, D-cyclohexylalanine (D-cha), are pivotal in designing peptides with increased metabolic stability, improved receptor affinity, and modulated pharmacokinetic profiles due to the bulky and hydrophobic nature of the cyclohexyl side chain. The successful synthesis of these modified peptides is, however, only the first step. The true challenge lies in the rigorous analytical confirmation of their composition. For researchers, scientists, and drug development professionals, the ability to accurately and precisely quantify the incorporation of UAAs like D-cha is not merely a quality control measure; it is a cornerstone of regulatory compliance and the foundation upon which the safety and efficacy of the final therapeutic product are built.

This guide provides an in-depth, comparative analysis of the predominant methodologies for confirming the incorporation of this compound (as D-cyclohexylalanine after hydrolysis). We will delve into the nuances of both traditional and modern analytical techniques, moving beyond a simple recitation of steps to explain the causality behind experimental choices. As a self-validating system, each protocol is presented with an emphasis on scientific integrity, grounded in authoritative sources and field-proven insights. Our objective is to equip you with the knowledge to not only execute these methods but also to critically evaluate and troubleshoot them, ensuring the utmost confidence in your analytical outcomes.

The Analytical Gauntlet: Unique Challenges of Bulky, Non-Proteinogenic Amino Acids

The introduction of a UAA such as D-cyclohexylalanine into a peptide backbone presents a unique set of analytical hurdles that can confound standard amino acid analysis (AAA) protocols. Understanding these challenges is paramount to developing a robust and reliable analytical method.

  • The Hydrolysis Hurdle: The first and most critical step in traditional AAA is the complete hydrolysis of the peptide into its constituent amino acids. The peptide bond adjacent to a sterically hindered residue like D-cha can be resistant to acid hydrolysis. This can lead to incomplete cleavage and, consequently, an underestimation of the UAA's incorporation. Studies have shown that dipeptides with bulky hydrophobic side chains can exhibit increased stability in acidic conditions, highlighting the potential for incomplete hydrolysis.[1]

  • The Derivatization Dilemma: In many HPLC-based methods, amino acids must be chemically derivatized to be detectable by UV or fluorescence detectors. The bulky cyclohexyl group of D-cha can sterically hinder the derivatization reaction, potentially leading to lower or more variable yields compared to smaller, standard amino acids. This can significantly impact the accuracy of quantification.

  • The Chromatographic Conundrum: The hydrophobicity of D-cha significantly alters its retention behavior in reversed-phase HPLC. This can lead to co-elution with other hydrophobic standard amino acids, making accurate quantification difficult. Furthermore, highly hydrophobic peptides can be challenging to dissolve and may exhibit poor chromatographic behavior, such as peak tailing.[2][3]

  • The Detection Demand: While traditional detectors are effective for derivatized amino acids, they lack the specificity to distinguish between isobaric compounds (compounds with the same mass). This is where more advanced detection techniques, such as mass spectrometry, become indispensable for the unambiguous identification and quantification of UAAs.[4][5]

A Comparative Analysis of Methodologies: Traditional Derivatization vs. Modern Mass Spectrometry

The choice of analytical methodology for confirming D-cha incorporation is a critical decision that balances established robustness with modern sensitivity and specificity. Here, we compare two primary approaches: the classical method of acid hydrolysis followed by pre-column derivatization and RP-HPLC-UV, and the increasingly prevalent use of liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the analysis of underivatized amino acids.

Method 1: The Classical Approach - Acid Hydrolysis with Pre-column Derivatization and RP-HPLC-UV

This has been the workhorse of amino acid analysis for decades. The process involves the complete acid hydrolysis of the peptide, followed by the derivatization of the liberated amino acids with a reagent that imparts a UV-active or fluorescent tag. Phenylisothiocyanate (PITC) is a commonly used derivatizing agent that reacts with both primary and secondary amines to form phenylthiocarbamyl (PTC) derivatives, which are detectable by UV absorbance.[1][6]

Causality Behind Experimental Choices:

  • Acid Hydrolysis (6 N HCl with Phenol): 6 N HCl is the standard for peptide bond cleavage due to its effectiveness.[7] Phenol is added as a scavenger to prevent the halogenation of tyrosine residues during hydrolysis.[1]

  • Vapor-Phase Hydrolysis: This technique is preferred over liquid-phase hydrolysis as it minimizes contamination from the acid solution, leading to cleaner results.

  • PITC Derivatization: PITC is a robust and well-characterized reagent that provides stable derivatives suitable for RP-HPLC. While other reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) are available, PITC remains a widely used and reliable choice.[8][9]

Advantages:

  • Well-established and widely available instrumentation.

  • Good quantitative performance for standard amino acids.

  • Supported by pharmacopeial guidelines, such as USP <1052>.[1][10]

Limitations:

  • Potential for incomplete hydrolysis of peptide bonds adjacent to bulky residues like D-cha.

  • Variability in derivatization efficiency for sterically hindered amino acids.

  • Risk of degradation of certain amino acids (e.g., tryptophan) during acid hydrolysis.[11]

  • Longer analysis times due to the multiple steps involved.

Method 2: The Modern Workhorse - LC-MS/MS for Underivatized Amino Acid Analysis

The advent of sensitive and robust LC-MS/MS systems has revolutionized the field of amino acid analysis, particularly for complex samples and non-standard amino acids. This approach allows for the direct analysis of underivatized amino acids, eliminating the potential pitfalls of derivatization.

Causality Behind Experimental Choices:

  • Direct Analysis: By bypassing the derivatization step, this method reduces sample handling and eliminates a significant source of potential error and variability.[5]

  • Tandem Mass Spectrometry (MS/MS): The use of MS/MS in Multiple Reaction Monitoring (MRM) mode provides exceptional specificity and sensitivity. A specific precursor ion (the protonated amino acid) is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix.[12][13]

  • Stable Isotope-Labeled Internal Standards: The use of a stable isotope-labeled version of the analyte (e.g., 13C, 15N-labeled D-cha) as an internal standard is the gold standard for quantification in LC-MS/MS. It co-elutes with the analyte and experiences similar matrix effects, allowing for highly accurate and precise quantification.[12]

Advantages:

  • High sensitivity and specificity, enabling accurate quantification even at low levels.[4][5]

  • No derivatization step, leading to a simpler and faster workflow with fewer potential sources of error.[12]

  • Direct confirmation of the molecular weight of D-cha, providing unambiguous identification.

  • Amenable to high-throughput analysis.

Limitations:

  • Requires more expensive and complex instrumentation.

  • Susceptible to matrix effects, which can suppress or enhance the analyte signal.

  • Requires specialized expertise for method development and troubleshooting.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for both the traditional and modern approaches to confirming D-cha incorporation. These protocols are grounded in established methods and pharmacopeial guidelines.[1][12]

Protocol 1: Quantitative AAA using Acid Hydrolysis and PITC Derivatization

1. Vapor-Phase Acid Hydrolysis:

  • Accurately weigh approximately 1 mg of the peptide sample into a clean hydrolysis tube.

  • Place the sample tube into a larger hydrolysis vessel containing 200 µL of 6 N HCl with 0.1% phenol.

  • Evacuate the vessel to a pressure of less than 50 mTorr and seal.

  • Place the sealed vessel in an oven at 110°C for 24 hours.

  • After hydrolysis, allow the vessel to cool to room temperature before opening.

  • Dry the hydrolyzed amino acid sample under vacuum.

2. PITC Derivatization:

  • Re-dry the sample by adding 20 µL of ethanol:water:triethylamine (2:2:1) and drying under vacuum.

  • Add 20 µL of ethanol:water:triethylamine:PITC (7:1:1:1) to the dried sample.

  • Vortex and allow the reaction to proceed at room temperature for 20 minutes.

  • Dry the sample under vacuum to remove excess reagents.

3. RP-HPLC-UV Analysis:

  • Reconstitute the derivatized sample in 100 µL of mobile phase A.

  • Inject an appropriate volume onto a C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Perform a gradient elution with a suitable mobile phase system (e.g., Mobile Phase A: aqueous sodium acetate buffer, pH 6.4; Mobile Phase B: acetonitrile).

  • Monitor the eluent at 254 nm.

  • Quantify the amount of each amino acid by comparing the peak areas to those of a standard amino acid mixture that has been subjected to the same hydrolysis and derivatization procedure.

Protocol 2: Quantitative AAA using LC-MS/MS for Underivatized Amino Acids

1. Sample Preparation:

  • Accurately weigh approximately 0.5 mg of the peptide sample.

  • Perform acid hydrolysis as described in Protocol 1, steps 1-6.

  • Reconstitute the dried hydrolysate in a known volume of an appropriate solvent (e.g., 0.1% formic acid in water).

  • Add a known amount of a stable isotope-labeled D-cyclohexylalanine internal standard.

  • If necessary, perform a protein precipitation step by adding 3 volumes of cold acetonitrile, vortexing, and centrifuging to remove any precipitated material.

  • Transfer the supernatant to an autosampler vial for analysis.

2. LC-MS/MS Analysis:

  • Inject the sample onto a suitable LC column (e.g., a HILIC or mixed-mode column) for separation of the underivatized amino acids.

  • Use a gradient elution with mobile phases compatible with mass spectrometry (e.g., Mobile Phase A: 0.1% formic acid in water; Mobile Phase B: 0.1% formic acid in acetonitrile).

  • Perform MS/MS analysis in positive ion mode using electrospray ionization (ESI).

  • Develop a Multiple Reaction Monitoring (MRM) method to monitor specific precursor-to-product ion transitions for both D-cha and its stable isotope-labeled internal standard.

3. Data Analysis and Quantification:

  • Integrate the peak areas for the MRM transitions of both the analyte and the internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Quantify the concentration of D-cha in the sample using a calibration curve prepared with known concentrations of D-cha and the internal standard.

Data Interpretation and Comparative Performance

The ultimate goal of either methodology is to provide a reliable and accurate quantification of D-cha incorporation. The following table summarizes the expected performance characteristics of each method.

ParameterMethod 1: PITC Derivatization & HPLC-UVMethod 2: Underivatized LC-MS/MSRationale & Key Considerations
Specificity ModerateHighHPLC-UV relies on chromatographic retention time for identification, which can be prone to co-elution. LC-MS/MS uses both retention time and specific mass transitions, providing unambiguous identification.
Sensitivity (LOD/LOQ) pmol rangefmol to low pmol rangeLC-MS/MS is generally more sensitive than UV detection, allowing for the analysis of smaller sample sizes.[5]
Accuracy (% Recovery) Can be variable for D-chaHigh (with SIL-IS)Incomplete hydrolysis or derivatization can lead to lower recovery in the HPLC-UV method. The use of a stable isotope-labeled internal standard (SIL-IS) in LC-MS/MS corrects for matrix effects and variability in sample preparation, leading to higher accuracy.[12]
Precision (%RSD) < 5%< 5%Both methods can achieve high precision with proper optimization and validation.
Linearity (R²) > 0.99> 0.99Both methods are capable of generating linear calibration curves over a defined concentration range.
Throughput LowerHigherThe LC-MS/MS method has a simpler sample preparation workflow, making it more amenable to high-throughput analysis.

Troubleshooting Common Issues in the Analysis of Peptides Containing D-cha

ProblemPotential Cause(s)Recommended Solution(s)
Low recovery of D-cha (both methods) Incomplete acid hydrolysis due to steric hindrance.- Increase hydrolysis time (e.g., to 48 or 72 hours) and analyze at multiple time points to ensure complete cleavage.- Consider using alternative hydrolysis methods, such as microwave-assisted acid hydrolysis.
Poor peak shape for derivatized D-cha (HPLC-UV) - Suboptimal chromatographic conditions.- Co-elution with other hydrophobic amino acids.- Optimize the gradient elution profile.- Try a different stationary phase (e.g., C8 instead of C18).- Adjust the mobile phase pH.
Variable D-cha peak area (HPLC-UV) Inconsistent derivatization efficiency.- Ensure all reagents are fresh and the reaction is carried out under controlled conditions (temperature, time).- Use an internal standard to normalize for derivatization variability.
Signal suppression or enhancement of D-cha (LC-MS/MS) Matrix effects from the sample or hydrolysis reagents.- Use a stable isotope-labeled internal standard for D-cha.- Optimize sample cleanup procedures (e.g., solid-phase extraction).- Dilute the sample to minimize matrix effects.
No D-cha peak detected (both methods) - Failure of incorporation during peptide synthesis.- Complete degradation during sample preparation.- First, confirm the absence of D-cha by analyzing the intact peptide by LC-MS.- Review the sample preparation procedure for any steps that could lead to degradation.

Validation and Best Practices: Adhering to USP <1052>

For any analytical method intended for use in a regulated environment, validation is a non-negotiable requirement. The United States Pharmacopeia (USP) General Chapter <1052> "Biotechnology-Derived Articles—Amino Acid Analysis" provides a comprehensive framework for the validation of these methods.[1][10] While originally intended for standard amino acids, the principles are directly applicable to methods for quantifying UAAs like D-cha.

Key Validation Parameters:

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. For HPLC-UV, this involves showing resolution from other amino acids. For LC-MS/MS, this is demonstrated through the specificity of the MRM transitions.

  • Linearity and Range: Establish a linear relationship between the concentration of the analyte and the analytical response over a defined range.

  • Accuracy: Determine the closeness of the test results obtained by the method to the true value. This is often assessed by analyzing a sample with a known amount of D-cha.

  • Precision: Assess the degree of scatter among a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: Evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Visualizing the Workflows

Traditional AAA Workflow with PITC Derivatization

Peptide_Sample Peptide Sample (containing D-cha) Hydrolysis Vapor-Phase Acid Hydrolysis (6 N HCl, 110°C, 24h) Peptide_Sample->Hydrolysis Hydrolysate Amino Acid Hydrolysate Hydrolysis->Hydrolysate Derivatization PITC Derivatization Hydrolysate->Derivatization PTC_AAs PTC-Amino Acid Derivatives Derivatization->PTC_AAs HPLC RP-HPLC Separation (C18 column) PTC_AAs->HPLC UV_Detection UV Detection (254 nm) HPLC->UV_Detection Quantification Quantification vs. Standards UV_Detection->Quantification

Caption: Workflow for traditional amino acid analysis.

Modern AAA Workflow with LC-MS/MS

Peptide_Sample Peptide Sample (containing D-cha) Hydrolysis Vapor-Phase Acid Hydrolysis (6 N HCl, 110°C, 24h) Peptide_Sample->Hydrolysis Hydrolysate Amino Acid Hydrolysate Hydrolysis->Hydrolysate Spiking Spike with SIL Internal Standard Hydrolysate->Spiking LC_Separation LC Separation (HILIC or Mixed-Mode) Spiking->LC_Separation MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Quantification Quantification via Peak Area Ratio MSMS_Detection->Quantification

Caption: Workflow for modern underivatized amino acid analysis.

Conclusion: Selecting the Optimal Method for Unambiguous Confirmation

The confirmation of this compound incorporation is a critical analytical task that demands a thoughtful and rigorous approach. While traditional methods involving acid hydrolysis and PITC derivatization followed by HPLC-UV are well-established, they present inherent challenges when applied to bulky, non-proteinogenic amino acids like D-cyclohexylalanine. The potential for incomplete hydrolysis and variable derivatization efficiency can compromise the accuracy of quantification.

For the unambiguous confirmation and precise quantification of D-cha, the modern approach of LC-MS/MS analysis of underivatized amino acids is unequivocally superior. Its high sensitivity, and most importantly, its unparalleled specificity, provide a level of confidence that is difficult to achieve with older methodologies. The ability to use a stable isotope-labeled internal standard further solidifies its position as the gold standard for this type of analysis.

Ultimately, the choice of method will depend on the available instrumentation, the regulatory requirements, and the specific goals of the analysis. However, for any research or development program involving peptides containing novel UAAs, an investment in developing and validating a robust LC-MS/MS method is a prudent and scientifically sound decision. By understanding the unique challenges posed by these novel building blocks and applying the principles of rigorous analytical science, researchers can ensure the quality, consistency, and integrity of their innovative peptide therapeutics.

References

  • U.S. Pharmacopeia. (2016). <1052> BIOTECHNOLOGY DERIVED ARTICLES—AMINO ACID ANALYSIS. USP. [Link]

  • U.S. Pharmacopeia. (n.d.). 〈1052〉 BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. USP. [Link]

  • Almac Group. (n.d.). Amino acid analysis. Almac Group. [Link]

  • ResearchGate. (2023). How to Analyze a Highly Hydrophobic Peptide on LC-MS System?. ResearchGate. [Link]

  • Fujii, N., Yagami, T., & Okamura, N. (1991). Hydrolytic cleavage of pyroglutamyl-peptide bond. II. Effects of amino acid residue neighboring the pGlu moiety. Chemical and Pharmaceutical Bulletin, 39(7), 1744-1747. [Link]

  • Houben-Weyl. (2002). Synthesis of Peptides and Peptidomimetics. Georg Thieme Verlag. [Link]

  • Waters Corporation. (n.d.). Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. Waters Corporation. [Link]

  • Nest Group. (n.d.). Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

  • Leone, M. (2024). Peptide Bond Hydrolysis: Enzymatic and Non-Enzymatic Pathways in Protein Metabolism. Journal of Biochemistry and Molecular Biology Research, 7(1), 1-2. [Link]

  • ResearchGate. (2020). LC-MS vs. HPLC for peptide quantification?. ResearchGate. [Link]

  • ProtiFi. (n.d.). Troubleshooting Tips. ProtiFi. [Link]

  • Waters Corporation. (n.d.). Derivatization of Amino Acids Using Waters AccQ•Tag Chemistry. Waters Corporation. [Link]

  • American Laboratory. (2016). The Benefits of HPLC Coupled With Mass Spectrometry for the Direct Quantitation of Underivatized Amino Acids. American Laboratory. [Link]

  • ResearchGate. (2018). Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide?. ResearchGate. [Link]

  • Basumallick, L., et al. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. Journal of Chromatography B, 1226, 123803. [Link]

  • Sharma, S., et al. (2010). Molecular mechanism of acid-catalyzed hydrolysis of peptide bonds using a model compound. The Journal of Physical Chemistry B, 114(13), 4687-4696. [Link]

  • Das, S., et al. (2024). Site-selective peptide bond hydrolysis and ligation in water by short peptide-based assemblies. Proceedings of the National Academy of Sciences, 121(31), e2404169121. [Link]

  • Khan Academy. (n.d.). Peptide bonds: Formation and cleavage. Khan Academy. [Link]

  • PubMed. (2023). Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry. PubMed. [Link]

  • Kochhar, S., & Christen, P. (1989). Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). Methods in Molecular Biology, 1, 135-141. [Link]

  • Rutherfurd, S. M., & Dunn, B. M. (2011). Quantitative amino acid analysis. Current protocols in protein science, Chapter 3, Unit3.2. [Link]

  • Hoofnagle, A. N., et al. (2017). Recommendations for the generation, quantification, storage, and handling of peptides used for mass spectrometry-based assays. Clinical chemistry, 63(1), 30-42. [Link]

  • MDPI. (2023). Efficient Quality Control of Peptide Pools by UHPLC and Simultaneous UV and HRMS Detection. MDPI. [Link]

  • Waters Corporation. (n.d.). Instrument Considerations for Successful Adaptation of Amino Acid Analysis Methods which Utilize Pre-Column Derivatization from an ACQUITY UPLC to an ACQUITY Premier Binary System. Waters Corporation. [Link]

  • Kim, H., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(24), 16676-16688. [Link]

Sources

A Senior Application Scientist's Guide to Evaluating Lot-to-Lot Variability of Commercial Boc-D-Cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the consistency of starting materials is a cornerstone of reproducible research and robust manufacturing processes. Boc-D-Cha-ol (N-tert-butoxycarbonyl-D-cyclohexylalaninol), a chiral building block pivotal in the synthesis of various pharmaceutical agents, is no exception. Undisclosed lot-to-lot variability in its purity, impurity profile, and chiral integrity can lead to unforeseen challenges in reaction kinetics, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive framework for the systematic evaluation of commercial this compound lots, ensuring the quality and consistency required for successful drug development.

The Imperative of Stringent Quality Control for Pharmaceutical Intermediates

Pharmaceutical intermediates like this compound are not merely precursors; they are integral components that directly influence the critical quality attributes (CQAs) of the final API.[1] Regulatory bodies globally, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, emphasize the need for robust control over starting materials and intermediates.[1][2][3] Specifically, ICH Q7 outlines Good Manufacturing Practice (GMP) for APIs, extending its principles to the manufacturing steps of "defined intermediates."[1] Furthermore, ICH Q11 underscores that the quality of intermediates has a direct bearing on the final API's CQAs.[1] This necessitates a thorough analytical assessment of each incoming lot of this compound to preemptively identify any deviations that could compromise the integrity of the synthetic process and the final drug product.

This guide outlines a multi-faceted analytical approach to de-risk the use of commercial this compound by establishing a comprehensive quality profile for each lot. The methodologies described are designed to be self-validating, providing a high degree of confidence in the obtained results.

A Multi-Pronged Analytical Strategy for Comprehensive Evaluation

Our evaluation of this compound lot-to-lot variability hinges on a suite of orthogonal analytical techniques, each interrogating a specific quality attribute. The workflow is designed to provide a holistic view of the material's identity, purity (both chemical and chiral), and the presence of residual impurities.

This compound Lot-to-Lot Variability Evaluation Workflow cluster_0 Initial Assessment cluster_1 Identity Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Data Analysis & Comparison Visual_Inspection Visual Inspection (Appearance, Color) Solubility Solubility Confirmation FTIR FTIR Spectroscopy (Functional Groups) Solubility->FTIR 1H_NMR ¹H NMR Spectroscopy (Structural Integrity) HPLC_Purity RP-HPLC (Chemical Purity) 1H_NMR->HPLC_Purity Chiral_HPLC Chiral HPLC (Enantiomeric Purity) GC_Residual_Solvents Headspace GC (Residual Solvents) NMR_Impurities ¹H & ¹³C NMR (Process Impurities) Comparative_Analysis Comparative Analysis of Lots NMR_Impurities->Comparative_Analysis Specification_Check Verification Against Specifications Comparative_Analysis->Specification_Check

Caption: Workflow for the comprehensive evaluation of this compound lot-to-lot variability.

Comparative Data Analysis: A Hypothetical Case Study

To illustrate the potential for lot-to-lot variability, the following table presents hypothetical data from the analysis of three different commercial lots of this compound.

ParameterSpecificationLot ALot BLot CMethod
Appearance White to off-white solidConformsConformsConformsVisual
Identity (FTIR) Conforms to referenceConformsConformsConformsFTIR
Identity (¹H NMR) Conforms to referenceConformsConformsConforms¹H NMR
Chemical Purity (HPLC) ≥ 98.0%99.5%98.2%99.8%RP-HPLC
Enantiomeric Purity (% D-enantiomer) ≥ 99.0% e.e.99.8%99.2%> 99.9%Chiral HPLC
Residual Solvents (Total) ≤ 0.5%0.1% (Heptane)0.4% (Heptane, IPA)< 0.05%Headspace GC
Unidentified Impurity at RRT 1.15 ≤ 0.10%0.08%0.15%Not DetectedRP-HPLC

Analysis of Hypothetical Data:

  • Lot A meets all specifications and represents a high-quality batch.

  • Lot B meets the minimum specifications but exhibits lower chemical and enantiomeric purity, along with a higher level of residual solvents. The presence of an unidentified impurity at 0.15% exceeds the typical reporting threshold outlined in ICH Q3A/B, warranting further investigation.[2][3]

  • Lot C represents a batch of exceptional purity, exceeding all specifications.

This hypothetical data underscores the importance of a comprehensive analytical assessment. While all three lots may be accompanied by a certificate of analysis (CoA) stating they meet specifications, the nuanced differences in their impurity profiles could have significant downstream implications.

Experimental Protocols

The following are detailed protocols for the key analytical methods employed in this guide.

Identity Confirmation via FTIR and NMR Spectroscopy

A. Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the presence of key functional groups and match the spectral fingerprint to a known reference standard.

  • Methodology:

    • Acquire a small, representative sample of the this compound lot.

    • Record the spectrum using an ATR-FTIR spectrometer from 4000 to 400 cm⁻¹.

    • Process the spectrum (baseline correction, normalization).

    • Compare the obtained spectrum with a validated reference standard of this compound. Key expected peaks include N-H stretching, C=O stretching of the carbamate, and C-H stretching of the cyclohexyl and tert-butyl groups.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure and identify any major structural impurities.

  • Methodology:

    • Accurately weigh and dissolve 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra (Fourier transformation, phasing, baseline correction, and calibration to the residual solvent peak).

    • Confirm the presence of characteristic signals for the Boc group (~1.4 ppm), cyclohexyl ring protons, and the protons of the alaninol backbone.[4][5]

    • Integrate the ¹H NMR signals to verify the proton ratios are consistent with the structure.

Purity and Impurity Profiling

A. Chemical Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Objective: To quantify the purity of this compound and detect any process-related impurities or degradation products.

  • Methodology:

    • Instrumentation: HPLC system with a UV detector.

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: 30-90% B over 20 minutes, hold at 90% B for 5 minutes, return to 30% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve this compound in a 1:1 mixture of acetonitrile and water to a concentration of ~1 mg/mL.

    • Analysis: Inject the sample and calculate the area percent of the main peak relative to the total area of all peaks.

B. Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (Chiral HPLC)

  • Objective: To determine the enantiomeric excess (e.e.) of the desired D-enantiomer. The presence of the L-enantiomer is a critical impurity that must be controlled.[6][7]

  • Methodology:

    • Instrumentation: HPLC system with a UV detector.

    • Chiral Stationary Phase: A macrocyclic glycopeptide-based column such as CHIROBIOTIC T or R is often effective for Boc-protected amino acids and their derivatives.[8]

    • Mobile Phase: A polar organic or reversed-phase mobile phase. A typical starting point for method development would be a mixture of methanol or ethanol with a volatile buffer like ammonium trifluoroacetate.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of ~1 mg/mL.

    • Analysis: Inject a racemic standard of Boc-DL-Cha-ol to confirm the elution order and resolution of the enantiomers. Inject the sample lot and calculate the enantiomeric excess based on the peak areas of the D- and L-enantiomers.

C. Residual Solvent Analysis by Headspace Gas Chromatography (GC)

  • Objective: To identify and quantify residual solvents from the manufacturing process, in accordance with ICH Q3C guidelines.[2][9]

  • Methodology:

    • Instrumentation: Headspace Gas Chromatograph with a Flame Ionization Detector (FID).

    • Column: A column suitable for residual solvent analysis, such as a G43 phase.[9]

    • Carrier Gas: Helium or Nitrogen.

    • Temperatures: Optimize injector, detector, and oven temperature program to achieve separation of expected solvents (e.g., heptane, ethyl acetate, isopropanol, DMF).

    • Headspace Parameters: Optimize vial equilibration temperature and time.

    • Sample Preparation: Accurately weigh a sample of this compound into a headspace vial and add a suitable diluent (e.g., DMSO, DMF).

    • Analysis: Analyze the sample alongside a standard containing known amounts of the potential residual solvents for identification and quantification.

Conclusion and Recommendations

The lot-to-lot variability of commercial this compound is a tangible risk in pharmaceutical development and manufacturing. A proactive and comprehensive analytical evaluation of each incoming lot is not merely a quality control measure but a critical step in process validation and risk mitigation. By implementing the multi-faceted analytical strategy outlined in this guide, researchers and drug development professionals can:

  • Ensure the consistency and quality of this critical starting material.

  • Prevent downstream manufacturing issues related to impurities and inconsistent reactivity.

  • Maintain compliance with global regulatory expectations.[1][10][11][12]

  • Build a robust data package to support regulatory filings.

For applications where stereochemical purity is paramount, it is strongly recommended that an in-house chiral purity analysis be performed on all incoming lots of this compound, irrespective of the vendor's certificate of analysis. This due diligence is a hallmark of sound scientific practice and a cornerstone of developing safe and effective medicines.

References

  • A Practical Guide to Pharmaceutical Intermediate Quality Standards. (n.d.). Retrieved from a reliable chemical supplier's online resource.
  • Ensuring Quality: Certifications and Standards for Pharmaceutical Intermediates. (n.d.).
  • Proteins & Peptides Residual Solvent and Volatile Impurity Analysis. (n.d.). CD Formulation. Retrieved from a CDMO's service page on residual solvent analysis.
  • Scriba, G. K. A. (2022). New Trends in the Quality Control of Enantiomeric Drugs: Quality by Design-Compliant Development of Chiral Capillary Electrophoresis Methods. Molecules, 27(20), 7036. [Link]

  • The ISO standards in pharmaceuticals: a complete guide. (2024, July 4). SFAM. Retrieved from [Link]

  • The importance of chirality in API development. (n.d.). Veranova. Retrieved from [Link]

  • Annex 1 WHO good practices for pharmaceutical quality control laboratories. (n.d.). World Health Organization (WHO).
  • Pharmaceutical quality control: the reference standards labyrinth. (n.d.). Retrieved from a white paper by a provider of reference standards.
  • Pharmaceutical Residual Solvent Testing? A Complete Guide for Drug Developers. (2025, October 28). [Video]. YouTube.
  • A Comparative Guide to the Chiral Purity of Commercially Available Boc-L-Ala-OH. (n.d.). Benchchem. Retrieved from a technical guide on a chemical supplier's website.
  • Resolving API Impurity Issues in Drug Development. (2025, April 11). Pharmaguideline. Retrieved from [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex.
  • Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (n.d.). Sigma-Aldrich. Retrieved from a technical article on a chemical supplier's website.
  • Guideline on Impurities in new Active Pharmaceutical Ingredients. (2023, March 1). BfArM.
  • A Comparative Guide to the NMR Spectroscopic Characterization of N-Boc-D-prolinol. (n.d.). Benchchem. Retrieved from a technical guide on a chemical supplier's website.
  • A Comparative Guide to HPLC and NMR Analysis for the Characterization of N-Boc-D-proline. (n.d.). Benchchem. Retrieved from a technical guide on a chemical supplier's website.
  • Impurity Identification & Analysis Services. (n.d.). BOC Sciences.
  • Boc Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • BOC-amino acids. (n.d.). BOC Sciences.
  • Patel, R. N. (2011). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ACS Catalysis, 1(9), 1056–1074. [Link]

  • BOC-ON. (n.d.). Sigma-Aldrich.
  • Pauli, G. F., Chen, S.-N., & Simmler, C. (2016). Pharmaceutical Analysis by NMR Can Accommodate Strict Impurity Thresholds: The Case of Choline. Planta Medica, 82(9/10), 852–858. [Link]

  • High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization... (2025, August 10). ResearchGate.
  • Boc Protected Amino Acids. (n.d.). Vector Labs. Retrieved from a life science company's product page.
  • Boc-Amino Acids [N-Protected Amino Acids]. (n.d.). TCI Chemicals.

Sources

A Comparative Guide to the Biological Activity of Peptides with D-Cyclohexylalaninol vs. L-Cyclohexylalaninol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of peptide therapeutics, the incorporation of non-natural amino acids is a cornerstone of modern drug design, offering avenues to enhance potency, stability, and selectivity. Among these, cyclohexylalaninol, a derivative of cyclohexylalanine, presents a unique building block. The reduction of the carboxylic acid to a hydroxyl group in cyclohexylalaninol introduces a significant chemical modification that can profoundly influence a peptide's biological properties. This guide provides an in-depth comparison of the anticipated biological activities of peptides containing D-cyclohexylalaninol versus L-cyclohexylalaninol. While direct comparative studies on cyclohexylalaninol-containing peptides are not extensively documented, we can extrapolate from the well-established principles of stereochemistry in peptide science and the available data on its parent amino acid, cyclohexylalanine, to provide a predictive and insightful analysis for researchers in the field.

The Decisive Role of Stereochemistry

At the heart of this comparison lies the concept of chirality. D- and L-isomers of an amino acid or its derivative are non-superimposable mirror images, or enantiomers. This seemingly subtle difference in the three-dimensional arrangement of atoms can lead to vastly different biological outcomes. Natural proteins and peptides in mammals are almost exclusively composed of L-amino acids, and the enzymes and receptors they interact with have evolved to be stereospecific. The introduction of a D-amino acid alcohol, therefore, represents a significant structural perturbation that can be strategically exploited in drug design.

G cluster_0 Stereoisomers of Cyclohexylalaninol cluster_1 Interaction with Chiral Biological Target (e.g., Receptor) L-Cyclohexylalaninol L-Cyclohexylalaninol D-Cyclohexylalaninol D-Cyclohexylalaninol L-Cyclohexylalaninol->D-Cyclohexylalaninol Mirror Plane Peptide_L Peptide with L-Cyclohexylalaninol Receptor Receptor Binding Pocket Peptide_L->Receptor High Affinity Binding (Expected for natural-like fit) Peptide_D Peptide with D-Cyclohexylalaninol Peptide_D->Receptor Altered or Lower Affinity Binding (Potential for novel interactions or antagonism) G start Start prep Prepare Reagents: - Cell Membranes - Radioligand - Test Peptides start->prep incubation Incubate: Membranes + Radioligand + Test Peptide (varying concentrations) prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration wash Wash Filters filtration->wash scintillation Add Scintillation Cocktail wash->scintillation count Quantify Radioactivity (Microplate Scintillation Counter) scintillation->count analysis Data Analysis: - Plot % Inhibition vs. [Test Peptide] - Calculate IC50 and Ki count->analysis end End analysis->end

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation:

    • Prepare serial dilutions of the D- and L-cyclohexylalaninol test peptides in assay buffer.

    • Dilute the cell membranes to the desired concentration in ice-cold assay buffer.

    • Prepare the radioligand solution at a concentration close to its dissociation constant (Kd).

  • Assay Setup (in a 96-well plate):

    • Total Binding: Add cell membranes, radioligand, and assay buffer.

    • Non-specific Binding: Add cell membranes, radioligand, and a high concentration of unlabeled reference ligand.

    • Competitive Binding: Add cell membranes, radioligand, and the serial dilutions of the test peptides.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Allow the filters to dry.

    • Add scintillation cocktail to each well.

    • Count the radioactivity in each well using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test peptide that inhibits 50% of specific radioligand binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Outlook

The choice between incorporating D- or L-cyclohexylalaninol into a peptide is a strategic decision with profound implications for its therapeutic potential. Peptides containing D-cyclohexylalaninol are anticipated to exhibit superior proteolytic stability and a longer in-vivo half-life , making them attractive candidates for systemic drug delivery. However, their biological activity may be reduced or altered, necessitating empirical validation. Conversely, peptides with L-cyclohexylalaninol are more likely to retain the native binding affinity and activity of the parent L-peptide but will be more susceptible to enzymatic degradation.

Ultimately, the optimal choice is context-dependent. For applications requiring high stability and where the precise stereochemical interactions with a target can be re-engineered, the D-isomer is a powerful tool. For mimicking or enhancing the function of natural L-peptides, the L-isomer remains the conventional and often more direct approach. The synthesis and comparative biological evaluation of both diastereomers, as outlined in the provided experimental protocol, is a crucial step in the rational design of novel and effective peptide therapeutics.

References

  • Lau, Y. H., & Dunn, P. L. (2019). A Comprehensive Review on Current Advances in Peptide Drug Development and Design. International Journal of Molecular Sciences, 20(10), 2383. [Link]

  • BioPharmaSpec. (n.d.). L/D-Amino Acids: Differences and Importance. Retrieved from [Link]

  • Ho, H., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. MedChemComm, 12(5), 896-904. [Link]

  • Mahalakshmi, R., & Balaram, P. (2006). The use of D-amino acids in peptide design. Current Opinion in Structural Biology, 16(4), 507-513. [Link]

  • JPT Peptide Technologies. (n.d.). What are L- and D- Amino Acids?. Retrieved from [Link]

  • Lu, W., et al. (2013). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Theranostics, 3(10), 729–739. [Link]

  • Apostolopoulos, V., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Molecules, 21(2), 125. [Link]

  • Kim, D., et al. (2022). Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. Journal of Chemical Information and Modeling, 62(15), 3659–3668. [Link]

  • Vass, E., et al. (2004). δ-Peptides and δ-Amino Acids as Tools for Peptide Structure Design—A Theoretical Study. Journal of the American Chemical Society, 126(40), 13013-13023. [Link]

  • Payne, R. J., & Durek, T. (2020). D‐Peptide and D‐Protein Technology: Recent Advances, Challenges, and Opportunities. Angewandte Chemie International Edition, 59(32), 13196-13210. [Link]

  • Karle, I. L. (2008). Protein design with L- and D-alpha-amino acid structures as the alphabet. Accounts of Chemical Research, 41(7), 829-839. [Link]

  • Reza, D., et al. (2022). β-Peptides incorporating polyhydroxylated cyclohexane β-amino acids: synthesis and conformational study. ChemRxiv. [Link]

  • Roy, A., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. Journal of the American Chemical Society, 142(49), 20708-20716. [Link]

  • Patrick, A. D., & Daggett, V. (2014). Nature versus design: the conformational propensities of d-amino acids and the importance of side chain chirality. Protein Engineering, Design and Selection, 27(10), 389-398. [Link]

  • Roy, A., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. eScholarship.org. [Link]

  • de Lázaro, I. A., et al. (2018). Influence of peptide chirality on their protein-triggered supramolecular hydrogelation. Faraday Discussions, 209, 321-334. [Link]

  • Roy, A., et al. (2020). Phenylalanine Mutation to Cyclohexylalanine Facilitates Triangular Trimer Formation by β-Hairpins Derived from Aβ. eScholarship.org. [Link]

  • Lee, H., et al. (2023). Cyclohexylalanine-Containing α-Helical Amphipathic Peptide Targets Cardiolipin, Rescuing Mitochondrial Dysfunction in Kidney Injury. Journal of Medicinal Chemistry, 66(5), 3385-3399. [Link]

  • Chang, S. J., et al. (2015). A Survey of Peptides with Effective Therapeutic Potential in Alzheimer's Disease Rodent Models or in Human Clinical Studies. Current Medicinal Chemistry, 22(5), 577-593. [Link]

  • Kumar, V., et al. (2023). Aza-Residue Modulation of Cyclic d,l-α-Peptide Nanotube Assembly with Enhanced Anti-Amyloidogenic Activity. Journal of Medicinal Chemistry, 66(4), 3058-3072. [Link]

  • Schiller, P. W., et al. (2008). Agonist vs Antagonist Behavior of δ Opioid Peptides Containing Novel Phenylalanine Analogues in Place of Tyr1. Journal of Medicinal Chemistry, 51(18), 5872-5876. [Link]

  • ResearchGate. (n.d.). Bioactive Peptides and Amino Acid Sequence. Retrieved from [Link]

  • Ashaolu, T. J. (2025). Applications of bioactive peptides in cosmeceuticals: a review. Journal of Zhejiang University-SCIENCE B, 26(6), 527-545. [Link]

A Researcher's Guide to Spectroscopic Differentiation: Boc-D-cha-ol and Its Synthetic Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in peptide synthesis and drug development, the precise characterization of chiral building blocks is paramount. Boc-D-cyclohexylalaninol (Boc-D-cha-ol) is a crucial non-proteinogenic amino alcohol, valued for its ability to introduce conformational rigidity and enhance the metabolic stability of peptide-based therapeutics. Its synthesis involves a multi-step process starting from more common amino acids, and ensuring the identity and purity of the final product requires a nuanced understanding of key spectroscopic changes along the synthetic pathway.

This guide provides an in-depth comparison of the spectroscopic signatures of this compound and its primary precursors, Boc-D-phenylalanine and Boc-D-cyclohexylalanine (Boc-D-Cha-OH). We will explore the causal relationships between structural modifications and the resulting shifts in NMR, IR, and Mass Spectrometry data, offering field-proven insights to validate each synthetic step.

The Synthetic Journey: From Phenylalanine to Cyclohexylalaninol

The transformation from a readily available aromatic amino acid to the final saturated amino alcohol involves two critical modifications: the reduction of the aromatic ring and the reduction of the carboxylic acid. This pathway underscores the importance of spectroscopy in monitoring these specific chemical changes.

G cluster_0 Synthetic Pathway Boc-D-Phe-OH Boc-D-Phenylalanine (Precursor 1) Boc-D-Cha-OH Boc-D-Cyclohexylalanine (Precursor 2) Boc-D-Phe-OH->Boc-D-Cha-OH Ring Hydrogenation This compound Boc-D-Cyclohexylalaninol (Final Product) Boc-D-Cha-OH->this compound Carboxylic Acid Reduction

Caption: Synthetic route from Boc-D-Phenylalanine to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at Structural Changes

NMR spectroscopy is arguably the most powerful tool for tracking this synthesis, providing unambiguous evidence of the transformations at both the side chain and the backbone.

Proton (¹H) NMR Analysis

The ¹H NMR spectrum provides a clear narrative of the synthesis. The most dramatic changes occur in the aromatic and aliphatic regions.

  • Boc-D-Phenylalanine to Boc-D-Cha-OH: The defining change is the complete disappearance of the sharp multiplet in the aromatic region (typically ~7.2-7.3 ppm) corresponding to the phenyl ring protons.[1] This is replaced by a complex and broad series of multiplets in the upfield aliphatic region (~0.8-1.8 ppm), which are characteristic of the cyclohexyl group's methylene and methine protons.[2][3] The singlet for the nine equivalent protons of the tert-butoxycarbonyl (Boc) protecting group remains a constant feature, typically observed around 1.4 ppm.[2]

  • Boc-D-Cha-OH to this compound: The key transformation here is the reduction of the carboxylic acid to a primary alcohol. This results in the disappearance of the carboxylic acid proton signal (which is often broad or not observed) and the appearance of new signals corresponding to the hydroxymethyl group (-CH₂OH). These diastereotopic protons typically appear as a multiplet around 3.5 ppm. The α-proton signal also experiences a shift due to the change in the adjacent functional group.

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm)

Proton EnvironmentBoc-D-PhenylalanineBoc-D-Cha-OHThis compoundRationale for Change
Aromatic (Ar-H) ~7.3 (multiplet)AbsentAbsentSaturation of the phenyl ring into a cyclohexyl group.
Cyclohexyl (C₆H₁₁) Absent~0.8-1.8 (multiplet)~0.8-1.8 (multiplet)Introduction of the saturated cycloalkane side chain.
Boc (-C(CH₃)₃) ~1.4 (singlet)~1.4 (singlet)~1.4 (singlet)The protecting group remains intact throughout the synthesis.
α-Proton (-CH-) ~4.4-4.6~4.0-4.3~3.6-3.8Change in adjacent electron-withdrawing group (COOH to CH₂OH).
Hydroxymethyl (-CH₂OH) AbsentAbsent~3.5 (multiplet)Reduction of the carboxylic acid to a primary alcohol.
Carbon (¹³C) NMR Analysis

¹³C NMR corroborates the ¹H NMR data, providing clear evidence of changes in the carbon skeleton.

  • Boc-D-Phenylalanine to Boc-D-Cha-OH: The signals for the aromatic carbons (typically found between 125-140 ppm) vanish completely. In their place, new signals appear in the aliphatic region (25-45 ppm) corresponding to the carbons of the cyclohexyl ring.[2]

  • Boc-D-Cha-OH to this compound: The most diagnostic shift is the disappearance of the carboxylic acid carbonyl carbon signal (C=O) from ~175 ppm. A new signal emerges further upfield, around 60-65 ppm, which is characteristic of the carbon in a primary alcohol (-CH₂OH). The carbamate carbonyl from the Boc group (~155 ppm) and the carbons of the tert-butyl group (~80 ppm and ~28 ppm) remain consistent landmarks.[3]

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm)

Carbon EnvironmentBoc-D-PhenylalanineBoc-D-Cha-OHThis compoundRationale for Change
Aromatic Carbons ~127-137AbsentAbsentSaturation of the phenyl ring.
Cyclohexyl Carbons Absent~25-45~25-45Formation of the cyclohexyl side chain.
Carboxylic Acid (COOH) ~175~176AbsentReduction of the carboxylic acid to an alcohol.
Hydroxymethyl (CH₂OH) AbsentAbsent~64Formation of the primary alcohol.
Boc Carbonyl (C=O) ~155~155~156The protecting group remains intact.
Boc Quaternary C ~80~80~79The protecting group remains intact.
Boc Methyl (CH₃) ~28~28~28The protecting group remains intact.

Infrared (IR) Spectroscopy: Tracking Functional Group Transformations

IR spectroscopy offers a rapid and effective method to monitor the conversion of key functional groups.

  • Boc-D-Phenylalanine to Boc-D-Cha-OH: The primary change is the loss of aromatic C-H stretching vibrations (typically >3000 cm⁻¹) and aromatic C=C stretching peaks (~1450-1600 cm⁻¹). The spectrum becomes dominated by strong aliphatic C-H stretching bands (below 3000 cm⁻¹).[3] Both compounds will display the characteristic absorptions for the N-H group (~3300 cm⁻¹), the carbamate C=O (~1700 cm⁻¹), and the carboxylic acid C=O (~1710 cm⁻¹).[3][4]

  • Boc-D-Cha-OH to this compound: This step shows a distinct change. The broad O-H stretch and the sharp C=O stretch of the carboxylic acid group disappear. They are replaced by a prominent, broad O-H stretching band for the alcohol group around 3300-3400 cm⁻¹ and a new C-O stretching vibration in the fingerprint region, typically around 1050 cm⁻¹. The carbamate C=O stretch from the Boc group remains.[5]

Table 3: Comparative IR Absorption Frequencies (cm⁻¹)

Functional GroupBoc-D-PhenylalanineBoc-D-Cha-OHThis compoundRationale for Change
Aromatic C-H Stretch ~3030-3060AbsentAbsentLoss of the aromatic ring.
Alcohol O-H Stretch AbsentAbsent~3300-3400 (broad)Formation of the hydroxyl group.
Carboxylic Acid O-H ~2500-3300 (very broad)~2500-3300 (very broad)AbsentReduction of the carboxylic acid.
N-H Stretch ~3300~3300~3300Amide group is present in all compounds.
Carboxylic Acid C=O ~1710~1710AbsentReduction of the carboxylic acid.
Boc Carbamate C=O ~1700~1700~1700The protecting group remains intact.
Alcohol C-O Stretch AbsentAbsent~1050Formation of the primary alcohol.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is essential for confirming that the desired chemical transformation has occurred by verifying the molecular weight of each compound.

  • Boc-D-Phenylalanine (C₁₄H₁₉NO₄): Molecular Weight = 265.30 g/mol .[4]

  • Boc-D-Cha-OH (C₁₄H₂₅NO₄): Molecular Weight = 271.35 g/mol .[2][6] The addition of 6 hydrogen atoms during ring saturation results in an increase of 6 Da.

  • This compound (C₁₄H₂₇NO₃): Molecular Weight = 257.37 g/mol .[7] The reduction of the carboxylic acid to an alcohol (loss of one oxygen atom) results in a decrease of 16 Da relative to Boc-D-Cha-OH.

A common fragmentation pattern for all three compounds is the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da) under ionization.

Table 4: Molecular Weight and Expected Mass-to-Charge Ratios

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺ (m/z)Expected [M+Na]⁺ (m/z)
Boc-D-Phenylalanine C₁₄H₁₉NO₄265.30266.13288.11
Boc-D-Cha-OH C₁₄H₂₅NO₄271.35272.18294.16
This compound C₁₄H₂₇NO₃257.37258.21280.19

Experimental Protocols

To ensure data integrity, standardized protocols are crucial. Below is a self-validating system for acquiring NMR data.

Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the analyte and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[2] Ensure the sample is fully dissolved.

  • Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.[2]

  • Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent as a reference. Aim for a narrow and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the expected range of proton signals (e.g., -1 to 13 ppm).

    • Use a sufficient number of scans (e.g., 8-16) to achieve an adequate signal-to-noise ratio.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0 to 200 ppm).

    • A greater number of scans will be required due to the lower natural abundance of ¹³C.

    • Process and calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).

  • Data Analysis: Integrate the ¹H NMR signals and compare the chemical shifts and multiplicities in both ¹H and ¹³C spectra with the expected values for the target compound as detailed in Tables 1 and 2.

G cluster_1 Spectroscopic Characterization Workflow Start Synthesized Compound MS Mass Spectrometry (Verify Molecular Weight) Start->MS IR IR Spectroscopy (Confirm Functional Groups) MS->IR NMR NMR Spectroscopy (Confirm Structure) IR->NMR Purity HPLC/Chiral HPLC (Assess Purity) NMR->Purity Final Verified Product Purity->Final

Caption: A logical workflow for the complete characterization of the products.

Conclusion

The spectroscopic journey from Boc-D-phenylalanine to this compound is characterized by a series of distinct and predictable changes. The hydrogenation of the phenyl ring is clearly marked by the disappearance of aromatic signals in NMR and IR spectra. The subsequent reduction of the carboxylic acid is confirmed by the loss of the carboxyl signature in both ¹³C NMR and IR, and the appearance of characteristic alcohol peaks. Mass spectrometry provides the definitive confirmation of each step by verifying the expected change in molecular weight. By systematically applying these spectroscopic techniques, researchers can confidently monitor their synthesis, validate the structure of their intermediates, and ensure the high purity of the final this compound building block, thereby upholding the integrity of their subsequent research and development efforts.

References

  • BenchChem. (2025). Purity Analysis of Boc-cyclohexyl-D-Ala-OH: A Technical Guide.
  • BenchChem. (2025). Elucidation of the Structure of Boc-cyclohexyl-D-Ala-OH: A Technical Guide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637610, Boc-D-phenylalanine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 637606, BOC-D-alanine. Retrieved from [Link]

  • Ghosh, A., et al. (2014). Synthesis and characterization of Nα-Boc-L-phenylalanyl-N'-(2-aminoethyl) propionamide. Der Pharma Chemica, 6(3), 361-367.
  • Ueda, T., et al. (2019). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 24(15), 2758.
  • Chem-Impex International, Inc. (n.d.). Boc-D-phenylalanine. Retrieved from [Link]

  • Royal Society of Chemistry. (2015).
  • BenchChem. (2025). An In-depth Technical Guide to the Chemical Properties of Boc-cyclohexyl-D-Ala-OH.
  • Valdes, C. M., et al. (2021). Supplementary Information: Spontaneous co-translational peptide macrocyclization using p-cyanoacetylenephenylalanine.
  • ResearchGate. (n.d.). FT-IR spectra of β-CD and t-BOC-β-CD for Entry-2. Retrieved from [Link]

  • Organic Syntheses. (n.d.). L-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-. Retrieved from [Link]

  • Howes, A. P., et al. (2004). Solid-State 17O NMR of Amino Acids. Biochemistry, 43(22), 7035-7044.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18451, N-((1,1-dimethylethoxy)carbonyl)-beta-alanine. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Boc-phenylalanine. Retrieved from [Link]

  • BioChemPartner. (n.d.). This compound | 129593-17-5 | Data Sheet. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

Based on information from analogous compounds such as N-tert-Butoxycarbonyl-L-alaninol, Boc-D-cha-ol should be managed as a hazardous chemical waste, presumed to be a potential skin, eye, and respiratory irritant.[1] As such, all disposal procedures must be conducted in accordance with institutional, local, state, and federal environmental regulations.[1][2]

Part 1: Foundational Safety and Hazard Assessment

Before initiating any disposal protocol, a thorough understanding of the compound's potential hazards and the necessary personal protective equipment (PPE) is paramount.

1.1. Personal Protective Equipment (PPE): The First Line of Defense

All handling and disposal operations involving this compound require a standard level of PPE to prevent accidental exposure.

  • Safety Goggles: Always wear chemical safety goggles that provide a complete seal around the eyes.

  • Gloves: Chemical-resistant nitrile gloves are mandatory. Inspect gloves for any signs of degradation or perforation before use.

  • Laboratory Coat: A full-length lab coat must be worn to protect against skin contact.

  • Respiratory Protection: If there is a risk of generating dust from the solid compound, conduct all manipulations within a certified chemical fume hood to prevent inhalation.[3]

1.2. Spill Management Protocol

In the event of a spill, immediate and correct action is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate vicinity and restrict access to the area.

  • Don Appropriate PPE: Before addressing the spill, ensure you are wearing the full PPE described above.

  • Contain the Spill: For solid spills, gently cover the material with an absorbent pad or paper towels to prevent dust from becoming airborne.[3] Do not sweep dry powder.

  • Clean-Up: Gently wet the material with a suitable solvent (e.g., water or ethanol, if compatible) to create a slurry. Use absorbent pads to collect the material, working from the outside of the spill inward.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

  • Dispose of Waste: All materials used for spill cleanup (gloves, absorbent pads, etc.) must be collected in a sealed, clearly labeled hazardous waste container for disposal.

Part 2: Step-by-Step Disposal Procedures

The correct disposal stream for this compound is dictated by its physical state: solid or in solution. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [3]

2.1. Disposal of Solid this compound Waste

This procedure applies to unused, expired, or contaminated solid this compound.

  • Step 1: Segregation and Collection:

    • Place all solid this compound waste into a dedicated, robust, and sealable container designated for hazardous solid chemical waste.

    • This includes any contaminated consumables such as weighing paper, spatulas, or paper towels that have come into direct contact with the compound.

  • Step 2: Container Labeling:

    • The waste container must be labeled clearly and accurately. The label must include the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.

  • Step 3: Secure Storage:

    • Keep the waste container tightly sealed when not in use.

    • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be away from incompatible materials, particularly strong acids and oxidizing agents.[4]

  • Step 4: Arrange for Disposal:

    • Once the container is full or ready for removal, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to transport the waste yourself.

2.2. Disposal of this compound in Solution

When this compound is dissolved in a solvent, the hazards of the solvent govern the disposal protocol.

  • Step 1: Solvent Identification:

    • Positively identify all solvent components in the waste solution. The solvent's properties (e.g., flammability, corrosivity, toxicity) will determine the appropriate waste stream.

  • Step 2: Segregation and Collection:

    • Collect the this compound solution in a compatible, leak-proof container designated for the specific solvent waste stream (e.g., "Halogenated Solvent Waste," "Flammable Solvent Waste").

    • Crucially, do not mix incompatible waste streams. For example, acidic waste should never be mixed with basic or cyanide-containing waste.[4]

  • Step 3: Comprehensive Labeling:

    • Label the liquid waste container with the words "Hazardous Waste" and list all chemical constituents by their full name, including "this compound" and all solvents. Provide an estimated percentage or volume for each component.[4]

  • Step 4: Secure Storage and Disposal:

    • Store the sealed container in the appropriate SAA, ensuring secondary containment is used to capture any potential leaks.[4]

    • Contact your EHS office for collection and final disposal.

Part 3: Workflow and Data Summary

Visualizing the decision-making process and summarizing key data ensures clarity and reinforces procedural compliance.

Disposal Decision Workflow

G This compound Disposal Workflow start Initiate this compound Disposal ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe check_state Is the waste solid or in solution? ppe->check_state solid_path Solid Waste check_state->solid_path Solid liquid_path Liquid Waste (Solution) check_state->liquid_path Solution solid_collect Collect in designated 'Hazardous Solid Waste' container. solid_path->solid_collect solid_label Label container with: 'Hazardous Waste' 'this compound' solid_collect->solid_label store Store sealed container in Satellite Accumulation Area (SAA). solid_label->store liquid_identify Identify solvent and corresponding waste stream. liquid_path->liquid_identify liquid_collect Collect in compatible 'Hazardous Liquid Waste' container. liquid_identify->liquid_collect liquid_label Label container with all components (incl. This compound and solvents). liquid_collect->liquid_label liquid_label->store contact_ehs Contact EHS for pickup and final disposal. store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for the proper disposal of this compound.

Key Chemical Data Summary

PropertyInformation (based on analogs)Source
Physical State Solid[1]
Potential Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
Incompatible Materials Strong acids, strong bases, strong oxidizing agents.[5]
Disposal Classification Hazardous Waste[1]

By adhering to this comprehensive guide, laboratory professionals can manage and dispose of this compound waste with confidence, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • Tokyo Chemical Industry Co., Ltd. (2025). Safety Data Sheet: N-(tert-Butoxycarbonyl)-D-alanine.
  • Merck KGaA. (2024). Safety Data Sheet: 4-tert.-butylcyclohexyl acetate.
  • Apollo Scientific Ltd. (n.d.). Safety Data Sheet: (3S)-4-(TERT-BUTOXYCARBONYL)MORPHOLINE-3-CARBOXYLIC ACID.
  • Thermo Fisher Scientific. (2009). Safety Data Sheet: N-tert-Butoxycarbonyl-L-alaninol.
  • Merck KGaA. (2023). Safety Data Sheet: 4-tert.-butylcyclohexanol.
  • Thermo Fisher Scientific. (n.d.). Safety Data Sheet: 4-tert-Butylcyclohexanol, mixture of isomers.
  • Echemi.com. (n.d.). BOC-D-ASP(OTBU)-OH DCHA SDS, 200334-95-8 Safety Data Sheets.
  • Capot Chemical Co., Ltd. (2019). Material Safety Data Sheet: Boc-D-Chg-OH.
  • Merck KGaA. (n.d.). Boc-D-Met-OH ≥98.0% (TLC).
  • Echemi.com. (n.d.). BOC-DAP(BOC)-OH DCHA SDS, 201472-68-6 Safety Data Sheets.
  • Merck KGaA. (2023). Safety Data Sheet: di(tert-butyl) carbonate.
  • Echemi.com. (n.d.). n-(tert-butoxycarbonyl)-d-cyclohexylalanine dicyclohexylamine.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). N-(tert-Butoxycarbonyl)-D-alanine.
  • Apical Scientific. (n.d.). N-(tert-Butoxycarbonyl)-D-alanine, 5g.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-cha-ol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of N-Boc-D-cyclohexylalaninol, abbreviated as Boc-D-cha-ol. As a protected amino alcohol, this compound is a valuable building block in synthetic organic chemistry and drug development. However, its structural similarity to other cyclohexyl derivatives and protected amino acids necessitates a rigorous approach to personal protection. This guide moves beyond a simple checklist, providing a procedural and logical framework to ensure your safety and the integrity of your research. We will delve into the causality behind each recommendation, empowering you to make informed safety decisions in your laboratory.

Hazard Analysis: The Foundation of Your Safety Protocol

While specific toxicological data for this compound is not extensively documented, a thorough risk assessment can be conducted by examining structurally related compounds and the reagents used in its synthesis, such as Di-tert-butyl dicarbonate (Boc anhydride). These analogues present known hazards that we must assume are applicable to this compound.

The primary anticipated hazards include:

  • Skin Irritation and Allergic Reactions: Many protected amino acids and their derivatives can cause skin irritation.[1][2] Prolonged or repeated contact may lead to sensitization, an allergic reaction upon subsequent exposure.[1][2]

  • Serious Eye Damage: Contact with the eyes is likely to cause significant irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of the compound as a dust or aerosol may irritate the respiratory system.[1][3]

Based on this analysis, a multi-layered personal protective equipment (PPE) strategy is not just recommended, but essential.

Core Directive: Your Personal Protective Equipment (PPE) Arsenal

The selection of PPE is your primary defense against chemical exposure. The following table outlines the minimum required equipment for handling this compound, grounded in the potential hazards identified.

PPE CategorySpecificationRationale & Causality
Eye & Face Protection ANSI Z87.1-compliant chemical splash goggles. A full-face shield is required when handling larger quantities (>5g) or when there is a significant risk of splashing.Protects against accidental splashes of the compound, especially if in solution, which can cause serious eye damage.[1][2] The face shield offers a broader barrier of protection for the entire face.
Skin & Body Protection Chemical-resistant nitrile gloves (minimum 0.4 mm thickness). A flame-retardant or 100% cotton lab coat. Full-length pants and closed-toe shoes are mandatory.Nitrile gloves provide adequate protection against incidental contact; a breakthrough time of at least 120 minutes is advised for splash contact.[1] The lab coat protects skin and clothing from contamination.[1]
Respiratory Protection All handling of solid this compound must be performed within a certified chemical fume hood to control airborne particulates.This is the primary engineering control to prevent respiratory tract irritation from dust or aerosols.[3][4] For situations where a fume hood is not feasible or during a large spill, a NIOSH-approved respirator with P95 or P100 particulate filters is required.[3]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational workflow is critical for minimizing exposure risk. The following diagram and procedural steps outline the complete handling process, from preparation to disposal.

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_cleanup 3. Post-Handling & Disposal prep_risk Conduct Risk Assessment (Review SDS for analogues) prep_gather Gather All Materials (Chemicals, Glassware, PPE) prep_risk->prep_gather prep_don Don PPE (Lab Coat -> Goggles -> Gloves) prep_gather->prep_don handle_fumehood Work in Chemical Fume Hood prep_don->handle_fumehood Proceed to handling handle_weigh Weigh Solid Compound handle_fumehood->handle_weigh handle_dissolve Dissolve/React as per Protocol handle_weigh->handle_dissolve clean_decontaminate Decontaminate Work Surface handle_dissolve->clean_decontaminate Experiment complete clean_doff Doff PPE (Gloves -> Goggles -> Lab Coat) clean_decontaminate->clean_doff clean_wash Wash Hands Thoroughly clean_doff->clean_wash clean_dispose Segregate & Dispose of Waste clean_doff->clean_dispose

Caption: Workflow for Safe Handling of this compound.

Detailed Steps:

  • Preparation:

    • Before entering the lab, review this guide and the Safety Data Sheets (SDS) for any other chemicals involved in your procedure.

    • Confirm your chemical fume hood has a valid certification.

    • Don your lab coat, followed by chemical splash goggles. The last item to put on is your gloves.

  • Handling:

    • Perform all manipulations, including weighing and transfers, inside the fume hood to minimize inhalation risk.[2][4]

    • Use a spatula for transferring the solid compound. Avoid creating dust. If you observe dust, gently wipe the area with a damp paper towel and dispose of it as chemical waste.

    • When the experiment is complete, ensure all containers holding this compound are securely closed and clearly labeled.

  • Decontamination and Doffing:

    • Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent (e.g., 70% ethanol) to decontaminate them.

    • Remove PPE in the reverse order it was put on, being careful to avoid contaminating your skin. First, remove gloves, then your goggles, and finally your lab coat.

    • Immediately wash your hands with soap and water after removing your gloves.[1]

Disposal Plan: Managing Contaminated Materials and Waste

Proper waste management is a critical final step to ensure environmental compliance and the safety of others.

  • Solid Waste:

    • Segregation: Collect any unused or waste this compound solid in a designated container labeled "Non-Hazardous Solid Chemical Waste" and include the full chemical name, "this compound".[5]

    • Contaminated Materials: All materials that have come into direct contact with the compound, such as gloves, weighing paper, and contaminated paper towels, must be placed in the same solid waste container.[5]

  • Liquid Waste (Solutions):

    • Identification: The disposal method for solutions is determined by the hazards of the solvent.[5]

    • Segregation: The solution must be disposed of in the appropriate liquid waste container for that specific solvent class (e.g., "Halogenated Liquid Waste," "Flammable Liquid Waste").

    • Labeling: The liquid waste container must be labeled with the full chemical names of all components, including the solvent and "this compound".[5]

  • Final Disposal:

    • All waste containers must be kept closed when not in use and stored in a designated waste accumulation area.

    • Follow your institution's specific procedures, typically coordinated by the Environmental Health & Safety (EHS) department, for the final pickup and disposal of chemical waste. Never dispose of this compound down the drain.[3][5]

Emergency Response: Immediate Actions for Exposure

In the event of an accidental exposure, rapid and correct first aid is crucial.

  • If Inhaled: Move the affected person to fresh air. If breathing is difficult or symptoms like coughing persist, seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3] If irritation or a rash develops, consult a physician.[1]

  • In Case of Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[1][3]

  • If Swallowed: Do not induce vomiting. Rinse the mouth with water and give two glasses of water to drink. Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Always have the Safety Data Sheet (or a comparable document for analogues) available to provide to emergency medical personnel.[3]

References

  • Material Safety Data Sheet for Boc-D-Chg-OH. (2019-09-27).
  • PubChem, National Center for Biotechnology Information. Cyclohexylamine. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.